Indium-114
Description
BenchChem offers high-quality Indium-114 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indium-114 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
13981-55-0 |
|---|---|
Molecular Formula |
In |
Molecular Weight |
113.904916 g/mol |
IUPAC Name |
indium-114 |
InChI |
InChI=1S/In/i1-1 |
InChI Key |
APFVFJFRJDLVQX-BJUDXGSMSA-N |
SMILES |
[In] |
Isomeric SMILES |
[114In] |
Canonical SMILES |
[In] |
Synonyms |
114In radioisotope In-114 radioisotope Indium-114 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Atomic Properties and Characteristics of Indium-114
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core atomic properties and characteristics of Indium-114 (¹¹⁴In). The information is tailored for researchers, scientists, and drug development professionals who are exploring the potential applications of this radionuclide. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visualizations of relevant processes.
Core Atomic Properties of Indium-114
Indium-114 is a radioactive isotope of the element indium, which has the atomic number 49. It is not a naturally occurring isotope and is produced artificially. The nucleus of ¹¹⁴In contains 49 protons and 65 neutrons.
Quantitative Atomic and Nuclear Data
The fundamental atomic and nuclear properties of Indium-114 are summarized in the tables below. These tables also include data for its significant isomeric state, Indium-114m1 (¹¹⁴ᵐ¹In), for comparative analysis.
| General Atomic Properties | Value |
| Atomic Number (Z) | 49 |
| Mass Number (A) | 114 |
| Isotopic Mass | 113.9049168 u[1] |
| Standard Atomic Weight of Indium | 114.818 u |
| Nuclear Properties of ¹¹⁴In (Ground State) | Value |
| Half-life | 71.9 seconds[1][2] |
| Spin | 1+[1] |
| Decay Modes | β⁻ decay (99.50%), Electron Capture (EC) (0.50%)[1][2] |
| β⁻ Decay Energy | 1.989 MeV[1] |
| Daughter Nuclide (β⁻) | ¹¹⁴Sn (Tin-114) |
| Electron Capture Decay Energy | 1.452 MeV[1] |
| Daughter Nuclide (EC) | ¹¹⁴Cd (Cadmium-114) |
| Nuclear Properties of ¹¹⁴ᵐ¹In (Isomeric State) | Value |
| Half-life | 49.51 days[1] |
| Spin | 5+[1] |
| Decay Modes | Isomeric Transition (IT) (96.75%), Electron Capture (EC) (3.25%)[1] |
| Isomeric Transition Decay Energy | 0.190 MeV[1] |
| Daughter Nuclide (IT) | ¹¹⁴In |
| Electron Capture Decay Energy | 1.642 MeV[1] |
| Daughter Nuclide (EC) | ¹¹⁴Cd (Cadmium-114) |
Decay Scheme of Indium-114
The decay of Indium-114 is a key characteristic for its detection and potential applications. The primary decay mode is beta-minus (β⁻) emission, transforming it into stable Tin-114. A minor fraction decays via electron capture to Cadmium-114. The isomeric state, ¹¹⁴ᵐ¹In, predominantly undergoes an isomeric transition to the ground state of ¹¹⁴In.
Decay pathways of Indium-114 and its isomer.
Experimental Protocols
This section details the methodologies for the production, purification, and measurement of Indium-114, providing a practical guide for laboratory applications.
Production of Indium-114 via Neutron Activation
Indium-114 is typically produced by the neutron capture reaction of the stable isotope Indium-113 (¹¹³In), which has a natural abundance of approximately 4.29%.
1. Target Preparation:
-
A known mass of high-purity (99.99% or greater) indium foil or powder, enriched in ¹¹³In if possible, is weighed.
-
The indium target is encapsulated in a suitable container, such as a high-purity quartz ampoule or an aluminum can, to prevent contamination and for safe handling during irradiation.
2. Neutron Irradiation:
-
The encapsulated target is placed in a nuclear reactor with a known thermal neutron flux. The production of ¹¹⁴In occurs via the ¹¹³In(n,γ)¹¹⁴In reaction. The thermal neutron capture cross-section for this reaction is approximately 8.53 barns.
-
The irradiation time is calculated based on the neutron flux, the target mass, the cross-section, and the half-life of ¹¹⁴In to achieve the desired activity. The activity can be estimated using the following formula: A = NσΦ(1 - e^(-λt)) where:
-
A = Activity of ¹¹⁴In
-
N = Number of ¹¹³In target atoms
-
σ = Neutron capture cross-section of ¹¹³In
-
Φ = Neutron flux
-
λ = Decay constant of ¹¹⁴In
-
t = Irradiation time
-
3. Post-Irradiation Handling:
-
After irradiation, the target is allowed to "cool" for a short period to allow for the decay of short-lived, high-activity isotopes.
-
The encapsulated target is then safely transferred to a hot cell for further processing.
Workflow for the production of Indium-114.
Radiochemical Purification of Indium-114
After irradiation, the Indium-114 target may contain impurities. A common method for purification involves ion-exchange chromatography.
1. Dissolution of the Target:
-
The irradiated indium target is dissolved in a minimal amount of concentrated hydrochloric acid (HCl).
2. Ion-Exchange Chromatography:
-
A cation exchange resin, such as Dowex 50W-X8, is prepared in a column and equilibrated with a dilute HCl solution (e.g., 0.05 M).
-
The dissolved indium solution is loaded onto the column.
-
At low HCl concentrations, Indium (In³⁺) binds strongly to the resin, while some other metallic impurities may have different affinities.
-
The column is washed with dilute HCl to remove weakly bound impurities.
-
The purified Indium-114 is then eluted from the column using a more concentrated HCl solution (e.g., 3-4 M). The different affinities of the ions for the resin allow for their separation.
3. Quality Control:
-
The purity of the eluted ¹¹⁴In solution is assessed using gamma-ray spectrometry to identify and quantify any remaining radionuclidic impurities.
Measurement and Detection of Indium-114
The radioactivity of Indium-114 can be measured using several techniques, primarily by detecting the beta particles and gamma rays emitted during its decay.
1. Gamma-Ray Spectrometry:
-
This is a non-destructive technique used to identify and quantify gamma-emitting radionuclides.
-
A High-Purity Germanium (HPGe) detector is typically used for its excellent energy resolution.
-
The sample containing ¹¹⁴In is placed in a shielded detector, and the emitted gamma rays are counted. The resulting spectrum will show characteristic photopeaks corresponding to the gamma energies of ¹¹⁴In and its decay products.
-
The activity of ¹¹⁴In can be determined by comparing the counts in a specific photopeak to that of a calibrated source.
2. Beta Counting (Liquid Scintillation Analysis):
-
For quantifying the beta emissions from ¹¹⁴In, liquid scintillation counting is a highly efficient method.
-
An aliquot of the ¹¹⁴In solution is mixed with a liquid scintillation cocktail.
-
The beta particles emitted by ¹¹⁴In interact with the scintillator, producing flashes of light (scintillations).
-
A photomultiplier tube detects these light flashes, and the number of flashes is proportional to the activity of the sample.
Representative Experimental Workflow: A Biodistribution Study
While specific signaling pathways involving Indium-114 are not extensively documented, its properties make it a candidate for use as a radiotracer in preclinical studies. The following is a representative workflow for a biodistribution study of a novel drug candidate radiolabeled with Indium-114.
1. Radiolabeling:
-
A chelating agent is conjugated to the drug molecule.
-
The purified ¹¹⁴In is then complexed with the chelator-drug conjugate to form the radiolabeled drug.
2. Animal Model:
-
A suitable animal model (e.g., mice or rats) with the disease of interest is used.
3. Administration of Radiotracer:
-
A known activity of the ¹¹⁴In-labeled drug is administered to the animals, typically via intravenous injection.
4. Time-Course Study:
-
At various time points post-injection, groups of animals are euthanized.
5. Tissue Harvesting and Measurement:
-
Organs and tissues of interest (e.g., tumor, liver, kidneys, blood) are harvested, weighed, and their radioactivity is measured using a gamma counter or liquid scintillation counter.
6. Data Analysis:
-
The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g) to determine the uptake and clearance of the drug in different organs over time.
References
An In-depth Technical Guide to the Decay Scheme and Half-Life of Indium-114
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium-114 (¹¹⁴In) is a radioactive isotope of indium that, along with its isomers, presents a complex and informative decay scheme. A thorough understanding of its decay properties, including half-life, decay modes, and emitted radiation energies, is crucial for various applications in nuclear physics research and is of growing interest in the field of nuclear medicine. This guide provides a detailed technical overview of the decay characteristics of Indium-114, intended for professionals in research and drug development.
Quantitative Decay Data
The decay properties of the Indium-114 ground state and its metastable isomers are summarized in the tables below. This data is essential for dosimetry calculations, radiation shielding design, and the interpretation of experimental results.
Table 1: Half-Life and Decay Modes of Indium-114 Isomers
| Isotope | Half-Life | Decay Mode | Branching Ratio (%) |
| ¹¹⁴In (ground state) | 71.9(1) s[1] | β⁻ (Beta-minus) | 99.50(15)[1] |
| ε (Electron Capture) | 0.50(15)[1] | ||
| ¹¹⁴ᵐ¹In | 49.51(1) d[2][3] | IT (Isomeric Transition) | 96.75[4] |
| ε (Electron Capture) | 3.25[4] | ||
| ¹¹⁴ᵐ²In | 43.1(5) ms[1] | IT (Isomeric Transition) | 100 |
Table 2: Decay Energies of Indium-114 Isomers
| Isotope | Decay Mode | Decay Energy (MeV) |
| ¹¹⁴In (ground state) | β⁻ | 1.9899(3)[1] |
| ε | 1.4451(4)[1] | |
| ¹¹⁴ᵐ¹In | IT | 0.1902682(8)[1] |
| ε | 1.642[4] | |
| ¹¹⁴ᵐ²In | IT | 0.501948(3)[1] |
Indium-114 Decay Scheme
The decay of Indium-114 and its isomers involves several pathways, leading to the stable isotopes Tin-114 (¹¹⁴Sn) and Cadmium-114 (¹¹⁴Cd). The primary decay routes are beta-minus decay and electron capture, with the metastable states also undergoing isomeric transition.
Experimental Protocols
The determination of the decay properties of Indium-114 involves a combination of isotope production, radiation detection, and data analysis techniques.
Production of Indium-114
Indium-114 is typically produced by neutron activation of stable Indium-113, which has a natural abundance of 4.29%.[5] This process involves irradiating a sample of natural indium or an enriched Indium-113 target with a neutron flux. A common method is the (n,γ) reaction:
¹¹³In + n → ¹¹⁴In + γ
This reaction can be carried out in a nuclear reactor, which provides a high flux of thermal neutrons.
Gamma Spectroscopy
Gamma spectroscopy is a primary tool for identifying the decay modes and quantifying the branching ratios of Indium-114.
-
Detector: A High-Purity Germanium (HPGe) detector is often used due to its excellent energy resolution.
-
Procedure:
-
The activated indium sample is placed at a calibrated distance from the HPGe detector.
-
The detector, coupled with a multichannel analyzer (MCA), records the energy spectrum of the emitted gamma rays.
-
The resulting spectrum shows characteristic photopeaks corresponding to the gamma rays emitted during the decay of ¹¹⁴In and its isomers.
-
-
Data Analysis: The energies of the photopeaks are used to identify the transitions, and their intensities, corrected for detector efficiency and gamma-ray branching ratios, are used to determine the relative populations of the decay paths.
Beta Spectroscopy
To measure the energy distribution of the beta particles emitted during the β⁻ decay of ¹¹⁴In, a beta spectrometer is used. This can involve a magnetic spectrometer or a solid-state detector. The endpoint energy of the beta spectrum corresponds to the Q-value of the decay.
Half-Life Measurement
The half-life of the ground state and the isomers of Indium-114 is determined by measuring the decay rate over time.
-
Procedure:
-
The activity of the produced ¹¹⁴In sample is measured at regular intervals using a suitable detector (e.g., a Geiger-Müller counter for gross activity or a gamma spectrometer for specific photopeaks).
-
The natural background radiation is measured separately and subtracted from the sample measurements.
-
A decay curve is generated by plotting the natural logarithm of the net count rate against time.
-
-
Data Analysis: The decay constant (λ) is determined from the slope of the linear fit to the decay curve. The half-life (T½) is then calculated using the formula: T½ = ln(2)/λ.
Coincidence Spectroscopy
To establish the relationships between different radiations in the decay cascade, coincidence spectroscopy is employed. This technique uses multiple detectors to simultaneously detect two or more radiations. By analyzing the time correlation between the detected events, it is possible to confirm that they originate from the same decay event. For example, a beta-gamma coincidence measurement can confirm that a specific beta decay branch is followed by the emission of a particular gamma ray. This is crucial for constructing an accurate and complete decay scheme.
Conclusion
The decay of Indium-114 is a multifaceted process involving multiple isomers and decay modes. A comprehensive understanding of its decay scheme and the accurate measurement of its half-lives are paramount for its application in scientific research and its potential use in medical diagnostics and therapy. The experimental protocols outlined in this guide provide a foundation for the reliable characterization of Indium-114 and other radionuclides.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of 114mIndium in Triga Mark IPR-R1 reactor and evaluation for radionuclide therapy application [inis.iaea.org]
- 3. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 4. tesla.phys.columbia.edu:8080 [tesla.phys.columbia.edu:8080]
- 5. Isotope Production - Nuclear Data Program [nucleardata.berkeley.edu]
An In-Depth Technical Guide to the Discovery and History of the Indium-114 Isotope
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium-114 (¹¹⁴In) is a radioactive isotope of the element indium, which has garnered interest in various scientific fields due to its unique decay characteristics and those of its long-lived isomer, ¹¹⁴ᵐ¹In. This technical guide provides a comprehensive overview of the discovery, history, and key nuclear properties of Indium-114, tailored for professionals in research and development. The information is presented with detailed experimental context, structured data, and visual representations of key processes.
Discovery and Historical Context
The discovery of Indium-114 is credited to J. L. Lawson and J. M. Cork in their seminal 1937 paper, "The Radioactive Isotopes of Indium," published in the Physical Review.[1] Their work at the University of Michigan involved a series of experiments aimed at identifying new radioactive isotopes of indium by bombarding stable isotopes of indium and neighboring elements with neutrons and deuterons.
Lawson and Cork's experiments identified several new radioactive periods in indium, including two that they assigned to the isotope of mass number 114. They observed a 4.1-hour half-life and a longer-lived 50-day half-life, which are now understood to be associated with the ground state and a metastable state of ¹¹⁴In, respectively.[1] Their assignment was based on the bombardment of cadmium with deuterons, a process that would lead to the formation of indium isotopes.[1]
Nuclear Properties and Decay Characteristics
Indium-114 is a synthetic radioisotope that does not occur naturally. It decays through two primary modes: beta-minus (β⁻) decay to Tin-114 (¹¹⁴Sn) and electron capture (EC) to Cadmium-114 (¹¹⁴Cd).[2][3] The isotope also has two prominent nuclear isomers, ¹¹⁴ᵐ¹In and ¹¹⁴ᵐ²In, which are metastable states with different half-lives and decay properties.[2][3]
Quantitative Data Summary
The key nuclear properties of Indium-114 and its isomers are summarized in the tables below for easy comparison.
Table 1: Properties of Indium-114 Ground State
| Property | Value |
| Half-life | 71.9 seconds |
| Decay Modes | β⁻ decay (99.50%), Electron Capture (0.50%) |
| β⁻ Decay Energy | 1.989 MeV |
| Electron Capture Decay Energy | 1.452 MeV |
| Daughter Isotope (β⁻) | ¹¹⁴Sn |
| Daughter Isotope (EC) | ¹¹⁴Cd |
| Spin | 1+ |
| Atomic Mass | 113.9049168 amu |
| Mass Excess | -88569.457 keV |
| Binding Energy | 970364.940 keV |
Table 2: Properties of Indium-114 Isomers
| Isomer | Half-life | Decay Modes | Excitation Energy | Spin |
| ¹¹⁴ᵐ¹In | 49.51 days | Isomeric Transition (96.75%), Electron Capture (3.25%) | 190.2682 keV | 5+ |
| ¹¹⁴ᵐ²In | 43.1 ms | Isomeric Transition | 501.948 keV | 8- |
Experimental Protocols
Historical Production and Identification of Indium-114
The pioneering work by Lawson and Cork provides a blueprint for the initial production and identification of Indium-114. The following is a detailed description of their experimental methodology.[1]
1. Production via Deuteron Bombardment of Cadmium:
-
Target Material: A sample of natural cadmium.
-
Irradiation Source: A beam of deuterons accelerated by a cyclotron at the University of Michigan. While the exact energy is not specified in the 1937 paper, cyclotrons of that era typically produced deuterons with energies in the MeV range.
-
Nuclear Reaction: The primary reaction for the production of Indium-114 was the (d, n) reaction on stable cadmium isotopes, for example: ¹¹³Cd + ²H → ¹¹⁴In + ¹n
2. Chemical Separation:
-
Following irradiation, the indium isotopes were chemically separated from the bulk cadmium target.
-
The irradiated cadmium target was dissolved in acid.
-
Indium was then precipitated from the solution. A common method at the time involved the precipitation of indium hydroxide (B78521) using a carrier such as ferric hydroxide or magnesium hydroxide to isolate the trace amounts of the newly formed indium isotopes.[5]
3. Detection and Half-life Measurement:
-
The radioactivity of the separated indium sample was measured using a Geiger-Müller counter.[6][7][8][9][10] This instrument detects ionizing radiation, such as the beta particles emitted from the decay of ¹¹⁴In.
-
To determine the half-lives, the activity of the sample was measured at regular intervals over a period of time.
-
The decay curves (activity versus time) were plotted on a semi-logarithmic scale, which allowed for the resolution of different half-life components corresponding to different isotopes and isomers. Lawson and Cork identified a 4.1-hour and a 50-day period which they attributed to ¹¹⁴In.[1]
Modern Production Considerations
While the fundamental principles of producing Indium-114 remain the same, modern methods would involve more sophisticated equipment and techniques:
-
Accelerators: Modern cyclotrons or other particle accelerators provide well-controlled and higher intensity beams of deuterons or other particles.
-
Targetry: Enriched isotopic targets of specific cadmium isotopes would be used to enhance the production yield of ¹¹⁴In and minimize the creation of other unwanted indium isotopes.
-
Radiochemical Separation: Advanced chromatographic techniques, such as ion exchange chromatography, are now employed for a more efficient and purer separation of indium from the target material.[5]
-
Detection and Analysis: High-resolution gamma spectroscopy using detectors like High-Purity Germanium (HPGe) detectors would be used to identify and quantify the specific gamma rays emitted during the decay of ¹¹⁴In and its isomers, providing a much more precise characterization of the produced isotopes.
Visualizations
Decay Scheme of Indium-114
The following diagram illustrates the decay pathways of the Indium-114 ground state and its first isomer.
References
- 1. tesla.phys.columbia.edu:8080 [tesla.phys.columbia.edu:8080]
- 2. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 3. Indium-114 - isotopic data and properties [chemlin.org]
- 4. Isotopes of indium - Wikipedia [en.wikipedia.org]
- 5. osti.gov [osti.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. mirasafety.com [mirasafety.com]
- 8. Geiger counter - Wikipedia [en.wikipedia.org]
- 9. Hans Geiger—German Physicist and the Geiger Counter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cloudylabs.fr [cloudylabs.fr]
A Technical Guide to the Nucleosynthesis and Terrestrial Abundance of Indium-114
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the nuclear physics properties, stellar nucleosynthesis, and terrestrial abundance of the isotope Indium-114 (¹¹⁴In). It is intended for an audience with a strong scientific background, particularly in nuclear chemistry, astrophysics, and radiopharmaceutical development.
Isotopic Context of Indium
Indium (In), atomic number 49, is a post-transition metal with two naturally occurring primordial nuclides: Indium-113 (¹¹³In) and Indium-115 (¹¹⁵In).[1][2] Uniquely, the vast majority of natural indium consists of the long-lived radioisotope ¹¹⁵In, while the only stable isotope, ¹¹³In, is significantly less abundant.[1][3] Indium-114 is not a naturally occurring primordial isotope due to its short half-life.[4][5][6]
Table 1: Naturally Occurring Indium Isotopes
| Isotope | Atomic Mass (Da) | Natural Abundance (atom %) | Nuclear Spin (I) | Stability |
|---|---|---|---|---|
| ¹¹³In | 112.904061 | 4.29%[7] | 9/2 | Stable |
| ¹¹⁵In | 114.903882 | 95.71%[7] | 9/2 | Radioactive (t½ = 4.41 x 10¹⁴ y)[1] |
Nuclear Properties of Indium-114
Indium-114 is a radioactive isotope with a very short half-life.[8] It exists in a ground state and two primary metastable states (isomers), designated as ¹¹⁴ᵐ¹In and ¹¹⁴ᵐ²In. The properties of these states are critical for understanding their formation and decay.
Table 2: Nuclear Properties of Indium-114 and its Isomers
| Isotope/Isomer | Atomic Mass (amu) | Half-life | Nuclear Spin | Excitation Energy |
|---|---|---|---|---|
| ¹¹⁴In | 113.9049168 | 71.9 s[8][9] | 1+ | Ground State |
| ¹¹⁴ᵐ¹In | 113.9049164 | 49.51 d[1][9] | 5+ | 190.27 keV[8] |
| ¹¹⁴ᵐ²In | 113.9049164 | 43.1 ms[8] | 8- | 501.95 keV[8] |
Decay Characteristics
The primary decay mode for the ground state of ¹¹⁴In is beta-minus (β⁻) decay to Tin-114 (¹¹⁴Sn). A minor branch decays via electron capture (EC) and positron emission (β⁺) to Cadmium-114 (¹¹⁴Cd).[8][9] The long-lived isomer, ¹¹⁴ᵐ¹In, predominantly undergoes an isomeric transition (IT) to the ground state but also has a small branch for electron capture.[9]
Table 3: Decay Modes of Indium-114 and ¹¹⁴ᵐ¹In
| Decaying Nucleus | Decay Mode | Daughter Product | Probability | Decay Energy (MeV) |
|---|---|---|---|---|
| ¹¹⁴In | β⁻ | ¹¹⁴Sn | 99.50%[8][9] | 1.990[8] |
| EC/β⁺ | ¹¹⁴Cd | 0.50%[8][9] | 1.445[8] | |
| ¹¹⁴ᵐ¹In | Isomeric Transition (IT) | ¹¹⁴In | 96.75%[9] | 0.190[9] |
| | Electron Capture (EC) | ¹¹⁴Cd | 3.25%[9] | 1.642[9] |
Caption: Primary decay pathways of the Indium-114 ground state.
Nucleosynthesis of Indium-114
The formation of elements heavier than iron is dominated by neutron-capture events in stellar environments, categorized as the slow (s-process) and rapid (r-process) neutron-capture processes.[10][11]
The s-Process and r-Process
-
s-Process: Occurring primarily in Asymptotic Giant Branch (AGB) stars, the s-process involves neutron captures on a slow timescale (hundreds to thousands of years per capture). This allows unstable nuclei to undergo beta decay before another neutron is captured, causing the nucleosynthetic path to follow the valley of beta stability.[12]
-
r-Process: This process occurs in explosive environments with extremely high neutron fluxes, such as neutron star mergers.[10][13] Neutron captures happen on a timescale of microseconds to seconds, much faster than most beta decays. This pushes the synthesis path far to the neutron-rich side of the valley of stability. The resulting highly unstable nuclei then decay back towards stability after the neutron flux ceases.[12]
Formation Pathways of Indium-114
Given its position and instability, ¹¹⁴In is not a final product of these processes. Instead, it is an intermediate nuclide.
-
r-Process: During the r-process, extremely neutron-rich progenitors are formed. After the explosive event, these nuclei undergo a series of β⁻ decays. It is highly probable that ¹¹⁴In is formed momentarily as part of the decay chain of heavier, neutron-rich isobars of mass A=114 (e.g., from Palladium-114 or Silver-114) as they decay towards the stable ¹¹⁴Sn.[8]
-
s-Process: The main s-process path proceeds along stable or very long-lived isotopes. While stable ¹¹³In is produced, the short half-life of ¹¹⁴In means it does not accumulate. However, neutron capture on ¹¹³In can produce ¹¹⁴In, which would then quickly decay.
-
Artificial Production: ¹¹⁴In and its isomers can be produced artificially in nuclear reactors or cyclotrons. A common method is the bombardment of stable indium or cadmium isotopes with neutrons.[14] For instance, the reaction ¹¹³In(n,γ)¹¹⁴In is a viable production pathway.[14]
Caption: Formation of ¹¹⁴In via r-process decay and artificial neutron capture.
Terrestrial Abundance
The terrestrial abundance of primordial ¹¹⁴In is effectively zero. Its half-life of 71.9 seconds is infinitesimally short compared to the age of the Earth (~4.5 billion years), meaning any ¹¹⁴In present at the time of Earth's formation has long since decayed. The indium found in the Earth's crust, at an abundance of approximately 50 parts per billion, is composed solely of the primordial isotopes ¹¹³In and ¹¹⁵In.[3]
Experimental Protocols and Methodologies
Direct measurement of natural ¹¹⁴In abundance is not feasible. However, various experimental methods are used to produce, identify, and characterize this isotope.
Production and Characterization of ¹¹⁴ᵐIn in a Research Reactor
This methodology describes the production of ¹¹⁴ᵐIn for potential radionuclide therapy applications, as demonstrated in studies using TRIGA-type reactors.[15]
-
Target Preparation: A sample of natural indium (typically in metallic or oxide form) is prepared and encapsulated.
-
Neutron Irradiation: The target is placed in a high neutron flux region of a nuclear reactor (e.g., a TRIGA Mark I reactor). The stable ¹¹³In in the sample captures a neutron via the ¹¹³In(n,γ) reaction, producing ¹¹⁴In in both its ground and metastable states.
-
Post-Irradiation Analysis:
-
Gamma Spectroscopy: The irradiated sample is analyzed using a high-purity germanium (HPGe) detector. The characteristic gamma rays emitted during the decay of ¹¹⁴In and its isomers are measured to identify and quantify the produced radionuclides.
-
Radiochemical Purity: Thin-layer chromatography is employed to assess the radiochemical purity of the produced radioindium, separating it from any potential contaminants.[15]
-
Caption: Experimental workflow for ¹¹⁴In production and characterization.
Isotope Identification via Charged-Particle Reactions
Historical experiments to identify indium isotopes involved bombarding various targets with charged particles and neutrons.[14]
-
Bombardment: Cadmium targets were bombarded with deuterons (¹H²). The reaction ⁴⁸Cd + ¹H² → ⁴⁹In + ¹n can produce various indium isotopes, including ¹¹⁴In.[14]
-
Chemical Separation: Following bombardment, rapid chemical separation techniques were used to isolate the indium fraction from the cadmium target material.
-
Activity Measurement: The radioactivity of the isolated indium sample was measured over time using detectors (e.g., Geiger counters in early experiments) to determine the half-lives of the produced isotopes and assign them to specific mass numbers.[14]
Conclusion
Indium-114 is a short-lived, radioactive isotope that is not found naturally on Earth. Its existence is fleeting, occurring as an intermediate in the r-process decay chains in cataclysmic stellar events and through artificial production in nuclear reactors. While its natural abundance is zero, its nuclear properties and those of its long-lived isomer, ¹¹⁴ᵐ¹In, make it a subject of interest for research, particularly in the field of nuclear medicine. The study of its formation provides insights into the fundamental processes of heavy element nucleosynthesis in the cosmos.
References
- 1. Isotopes of indium - Wikipedia [en.wikipedia.org]
- 2. Indium Isotopes - List and Properties [chemlin.org]
- 3. Indium - Wikipedia [en.wikipedia.org]
- 4. Isotope data for indium-114 in the Periodic Table [periodictable.com]
- 5. Isotope data for indium-114 in the Periodic Table [periodictable.com]
- 6. Isotope data for indium-114 in the Periodic Table [periodictable.com]
- 7. WebElements Periodic Table » Indium » isotope data [webelements.com]
- 8. Indium-114 - isotopic data and properties [chemlin.org]
- 9. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 10. r-process - Wikipedia [en.wikipedia.org]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. ejc2014.sciencesconf.org [ejc2014.sciencesconf.org]
- 13. Decoding r-Process Nucleosynthesis: Precision Studies of Exotic Indium Isotopes at ISOLDE | EP News [ep-news.web.cern.ch]
- 14. tesla.phys.columbia.edu:8080 [tesla.phys.columbia.edu:8080]
- 15. Production of 114mIndium in Triga Mark IPR-R1 reactor and evaluation for radionuclide therapy application [inis.iaea.org]
A Technical Guide to the Physical and Chemical Properties of Metallic Indium-114
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of the metallic radioisotope Indium-114. The information is presented to support research, scientific, and drug development applications.
Physical Properties
The physical characteristics of metallic Indium-114 are largely consistent with that of naturally occurring metallic indium, with the primary distinctions arising from its nuclear properties. Metallic indium is a soft, silvery-white post-transition metal known for its high ductility and malleability.[1][2][3] It is so soft it can be cut with a knife.[1][3] A unique characteristic of indium is the high-pitched "cry" it emits when bent, a result of crystal twinning.[1][2]
General Physical Data
The following table summarizes the key physical properties of metallic indium.
| Property | Value |
| Appearance | Silvery-white, lustrous metal[3] |
| Phase at STP | Solid[1] |
| Melting Point | 156.6 °C (429.75 K)[1][4] |
| Boiling Point | 2072 °C (2345 K)[1][3] |
| Density (at 20°C) | 7.31 g/cm³[1][3] |
| Mohs Hardness | 1.2[1] |
| Crystal Structure | Body-centered tetragonal[1][3] |
| Thermal Conductivity | 83.7 W/mK[5] |
| Electrical Resistivity | 8.37 μΩ-cm |
Nuclear Properties of Indium-114
Indium-114 is a radioactive isotope of indium. Its nuclear properties are critical for applications in research and medicine.
| Property | Value |
| Half-life | 71.9 seconds[6][7] |
| Decay Mode | Beta-minus (β-) and Electron Capture (EC)[6][7] |
| Beta Decay Energy | 1988.685 ± 0.659 keV[6] |
| Electron Capture Decay Energy | 1.452 MeV[6] |
| Atomic Mass | 113.9049168 ± 0.0000034 amu[6] |
| Nuclear Spin | 1+[6] |
Indium-114 also has a significant metastable isomer, Indium-114m1, with a much longer half-life of 49.51 days.[1][8]
Chemical Properties
The chemical behavior of Indium-114 is identical to that of stable indium isotopes. Indium is a reactive metal that is stable in air and water at room temperature due to the formation of a passivating oxide layer.[2][3][9] It dissolves in acids.[2][5]
Reactivity and Compounds
| Property | Description |
| Electron Configuration | [Kr] 4d¹⁰ 5s² 5p¹[1] |
| Common Oxidation States | +3, +1[1][10] |
| Reactivity with Air | Stable at room temperature, oxidizes at higher temperatures to form Indium(III) oxide (In₂O₃).[2][3] |
| Reactivity with Water | Not reactive with water.[3] |
| Reactivity with Acids | Dissolves in acids.[2][5] |
| Amphoteric Nature | Indium exhibits amphoteric properties, reacting with both acids and bases.[9][10] |
| Common Compounds | Indium tin oxide (ITO), indium phosphide (B1233454) (InP), and indium nitride (InN) are important in the electronics industry.[2] |
Experimental Protocols
The determination of the physical and chemical properties of metallic indium involves a range of standard and advanced experimental techniques.
Determination of Melting Point
The melting point of indium can be determined using differential scanning calorimetry (DSC). In this method, a sample of indium and a reference material are subjected to a controlled temperature program. The difference in heat flow to the sample and reference is measured as a function of temperature. The onset of the endothermic peak corresponds to the melting point of the indium sample.
Crystal Structure Analysis
X-ray diffraction (XRD) is the standard method for determining the crystal structure of metallic indium. A monochromatic X-ray beam is directed at an indium sample, and the scattered X-rays are detected at various angles. The resulting diffraction pattern is a unique fingerprint of the crystal lattice, from which the tetragonal structure and lattice parameters can be determined.
Measurement of Half-Life
The half-life of Indium-114 is determined by measuring its radioactivity over time using a radiation detector, such as a Geiger-Müller counter or a scintillation detector. The number of decay events per unit time (activity) is recorded at regular intervals. The natural logarithm of the activity is then plotted against time. The slope of the resulting straight line is equal to the negative of the decay constant (λ), from which the half-life (T½ = 0.693/λ) can be calculated.
Visualizations
Production Pathway of Indium-114
Caption: Production of Indium-114 via neutron capture by Indium-113.
Decay Scheme of Indium-114
Caption: Dominant decay pathways of Indium-114 to stable isotopes.
References
- 1. Indium - Wikipedia [en.wikipedia.org]
- 2. Indium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 3. Indium: Properties, Compounds, Uses and FAQs [allen.in]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. azom.com [azom.com]
- 6. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 7. Indium-114 - isotopic data and properties [chemlin.org]
- 8. Isotopes of indium - Wikipedia [en.wikipedia.org]
- 9. Indium Element Properties and Information - Chemical Engineering World [chemicalengineeringworld.com]
- 10. domadia.net [domadia.net]
An In-depth Technical Guide to the Electron Configuration and Quantum Numbers of Indium-114
This technical guide provides a comprehensive overview of the core atomic structure of Indium-114, focusing on its electron configuration and the quantum numbers of its valence electrons. This document is intended for researchers, scientists, and professionals in drug development who require a fundamental understanding of the elemental properties of isotopes used in research and medical applications.
Introduction to Indium-114
Indium (In) is a post-transition metal located in Group 13 of the periodic table with an atomic number of 49.[1][2][3] The isotope Indium-114 is a radioactive isotope of indium. While other indium isotopes, such as Indium-111, are more commonly used in nuclear medicine for labeling monoclonal antibodies and peptides, understanding the fundamental electronic structure of indium is crucial for all its applications.[4][5] The electron configuration dictates the chemical behavior of an element and its ability to form bonds, which is a critical aspect in the development of radiopharmaceuticals and other molecular probes.
The Indium-114 nuclide contains 49 protons and 65 neutrons.[6] As a neutral atom, it possesses 49 electrons.[7][8] It is important to note that the electron configuration is determined by the atomic number (the number of protons and, in a neutral atom, electrons) and is therefore the same for all isotopes of indium.
Core Properties of the Indium-114 Isotope
The fundamental properties of the neutral Indium-114 atom are summarized in the table below.
| Property | Value |
| Atomic Number (Z) | 49[6] |
| Mass Number (A) | 114[6] |
| Number of Protons | 49[6][8] |
| Number of Electrons | 49[8] |
| Number of Neutrons | 65[6] |
| Isotopic Mass | 113.9049164 u[6] |
| Half-life | 71.9 seconds[6] |
Electron Configuration of Indium
The arrangement of electrons in an atom's orbitals is described by its electron configuration. For a neutral indium atom with 49 electrons, the ground state electron configuration is determined by the Aufbau principle, which involves filling orbitals in order of increasing energy.
The full electron configuration for indium is:
1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p¹ [9]
For convenience, this is often written in a condensed or abbreviated format, referencing the preceding noble gas, Krypton (Kr):
This notation indicates that indium has the electron configuration of Krypton, plus additional electrons in the 4d, 5s, and 5p orbitals. The electrons in the outermost shell (n=5) are the valence electrons, which are primarily responsible for indium's chemical properties.[9]
Electron Shell Occupancy
The distribution of electrons across the principal energy levels (shells) for indium is detailed below.
| Principal Shell (n) | Number of Electrons |
| 1 | 2 |
| 2 | 8 |
| 3 | 18 |
| 4 | 18 |
| 5 | 3 |
| Total | 49 |
Table data sourced from multiple references.[3][7][9]
Quantum Numbers of Indium's Valence Electrons
Each electron in an atom can be described by a unique set of four quantum numbers, which arise from the solutions to the Schrödinger equation.[10] These numbers specify the energy level, the shape of the orbital, the spatial orientation of the orbital, and the spin of the electron. For indium, the most chemically active electrons are the three valence electrons in the fifth shell.
The quantum numbers for the two electrons in the 5s orbital and the single electron in the 5p orbital are as follows:
| Orbital | Principal (n) | Azimuthal (l) | Magnetic (mₗ) | Spin (mₛ) |
| 5s | 5 | 0 | 0 | +½, -½ |
| 5p | 5 | 1 | -1, 0, or +1 | +½ (or -½) |
-
Principal Quantum Number (n): Represents the energy level or shell. For the valence electrons of indium, n=5.
-
Azimuthal Quantum Number (l): Defines the shape of the orbital (subshell). For an s-orbital, l=0, and for a p-orbital, l=1.
-
Magnetic Quantum Number (mₗ): Describes the orientation of the orbital in space. For the 5s orbital (l=0), mₗ can only be 0. For the 5p orbital (l=1), mₗ can be -1, 0, or +1, corresponding to the pₓ, pᵧ, and p₂ orbitals. The single 5p electron can occupy any of these three orbitals with equal probability in the absence of an external magnetic field.
-
Spin Quantum Number (mₛ): Indicates the intrinsic angular momentum of the electron. It can have one of two values: +½ or -½.
The ground state term symbol for indium is ²P₁/₂, which summarizes the total orbital angular momentum, total spin angular momentum, and total angular momentum of the atom.[7][11]
Experimental Determination of Electron Configuration
The electron configurations of elements are not merely theoretical constructs but are determined through empirical methods.[10][12] Spectroscopic techniques are central to this determination, as they probe the energy levels of electrons within the atom.
Key Experimental Protocols
-
Photoelectron Spectroscopy (PES): This is a primary technique for determining electron binding energies. In PES, a sample is irradiated with high-energy photons (X-ray for XPS, UV for UPS). The photons cause the ejection of electrons from various orbitals. By measuring the kinetic energy of these ejected photoelectrons, the binding energy of each electron can be calculated. This provides direct experimental evidence for the shell and subshell structure of the atom, confirming the electron configuration.[12][13]
-
X-ray Absorption and Emission Spectroscopy: Techniques such as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can provide information about the electronic structure and local atomic environment of an element. X-ray emission spectroscopy analyzes the photons emitted when an electron transitions from a higher energy level to fill a core-hole, providing further data on orbital energies.[12]
The diagram below illustrates a conceptual workflow for determining electron configuration using Photoelectron Spectroscopy.
Logical Relationships in Indium-114 Atomic Structure
The properties of an isotope are determined by the interplay between its nuclear composition and its electron structure. The following diagram illustrates the logical hierarchy from the fundamental particle counts to the resulting chemical properties for Indium-114.
References
- 1. Indium - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. americanelements.com [americanelements.com]
- 4. Commercially Available Radiopharmaceuticals - Advancing Nuclear Medicine Through Innovation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Emerging Radionuclides in a Regulatory Framework for Medicinal Products – How Do They Fit? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indium-114 - isotopic data and properties [chemlin.org]
- 7. WebElements Periodic Table » Indium » properties of free atoms [winter.group.shef.ac.uk]
- 8. periodic-table.org [periodic-table.org]
- 9. Periodic Table of Elements: Indium - In (EnvironmentalChemistry.com) [environmentalchemistry.com]
- 10. Electron configuration - Wikipedia [en.wikipedia.org]
- 11. Indium | The Periodic Table at KnowledgeDoor [knowledgedoor.com]
- 12. How are electronic configurations determined experimentally? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
Stability and Radioactive Decay of Indium Isotopes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and radioactive decay properties of indium isotopes. It is designed to serve as a core reference for researchers, scientists, and professionals involved in drug development, particularly in the field of nuclear medicine and radiopharmaceuticals. The guide details the characteristics of naturally occurring and synthetic indium isotopes, outlines experimental methodologies for their production and analysis, and presents key data in a structured format for ease of reference.
Overview of Indium Isotopes
Indium (49In) is a chemical element with two naturally occurring primordial nuclides: 113In and 115In.[1][2] Beyond these, a significant number of radioactive isotopes have been synthesized, ranging in mass number from 96 to 137.[3] While most of these radioisotopes have very short half-lives, a few possess decay characteristics that make them exceptionally valuable in medical diagnostics and therapeutic applications, as well as in fundamental physics research.[4] The most notable among these are Indium-111 (B102479) (111In) and the metastable Indium-113m (113mIn).[2]
Data on Indium Isotopes
The properties of indium's most significant isotopes are summarized below. Quantitative data are presented in tabular format to facilitate comparison.
Naturally Occurring Isotopes
Indium as found in nature is a mix of two isotopes. The most abundant, 115In, is weakly radioactive, exhibiting an extremely long half-life.[1][2]
| Isotope | Atomic Mass (u) | Natural Abundance (%) | Spin and Parity (Iπ) | Half-Life (T1/2) | Decay Mode | Daughter Isotope |
| 113In | 112.904061 | 4.29 | 9/2+ | Stable | - | - |
| 115In | 114.903882 | 95.71 | 9/2+ | 4.41 x 1014 years | β⁻ | 115Sn |
Table 1: Properties of naturally occurring indium isotopes. Data sourced from multiple references.[1][2][3][5][6]
Key Radioactive Isotopes
Several synthetic radioisotopes of indium are of significant scientific and medical interest. Their decay characteristics are crucial for their application.
| Isotope | Half-Life (T1/2) | Decay Mode(s) | Primary Emissions (Energy, Abundance) | Daughter Isotope(s) |
| 109In | 4.2 hours | Electron Capture (EC) | γ: 203 keV, 624 keV, 829 keV | 109Cd |
| 111In | 2.8048 days | Electron Capture (EC) | γ: 171.3 keV (91%), 245.4 keV (94%) | 111Cd |
| 112In | 14.4 minutes | EC, β⁻ | γ: 156.6 keV (13.1%) | 112Cd, 112Sn |
| 113mIn | 99.476 minutes | Isomeric Transition (IT) | γ: 391.7 keV (64.9%) | 113In |
| 114m1In | 49.51 days | Isomeric Transition (IT), β⁻ | γ: 190.3 keV (15.6%) | 114In, 114Sn |
| 116m1In | 54.29 minutes | β⁻ | γ: 138.3 keV (3.8%), 416.9 keV (28.4%), 1293.6 keV (84.8%) | 116Sn |
Table 2: Decay characteristics of key radioactive indium isotopes used in research and medicine.[1][5][7][8][9]
Experimental Methodologies
The production and characterization of indium isotopes involve specific and precise experimental protocols. This section details the methodologies for the production of medically relevant isotopes and the determination of their decay properties.
Production of Indium-111
Indium-111 is a critical isotope for diagnostic imaging in nuclear medicine.[10] It is artificially produced in a cyclotron.
Protocol: Cyclotron Production of 111In
-
Target Material : High-purity, isotopically enriched Cadmium-112 (112Cd) is used as the target material.
-
Irradiation : The 112Cd target is bombarded with a high-energy proton beam in a cyclotron. The most common nuclear reaction is 112Cd(p, 2n)111In.[8][11] This reaction involves a proton (p) striking the 112Cd nucleus, leading to the emission of two neutrons (2n) and the formation of 111In.
-
Chemical Separation : Post-irradiation, the target is dissolved. The 111In is then chemically separated from the unreacted cadmium target material and any other radionuclidic impurities. This process often involves ion-exchange chromatography to ensure high chemical and radionuclidic purity of the final 111InCl3 solution.[8]
-
Quality Control : The final product undergoes rigorous quality control tests. This includes verification of radionuclidic purity using gamma spectroscopy, assessment of chemical purity, and ensuring sterility and apyrogenicity for medical use.
Production of Indium-113m
Indium-113m is a short-lived gamma-emitting isotope used for diagnostic imaging.[12] It is obtained from a radionuclide generator system.
Protocol: 113Sn/113mIn Generator Elution
-
Generator System : The generator contains the longer-lived parent isotope, Tin-113 (113Sn, T1/2 = 115 days), which is adsorbed onto a stationary phase, typically a column of silicic acid or zirconium oxide.[12][13]
-
Radioactive Equilibrium : The 113Sn decays to the metastable 113mIn. Over time, a transient equilibrium is reached where the ratio of 113mIn to 113Sn activity becomes nearly constant. Maximum 113mIn activity is available for elution approximately every 7 hours (around 4 half-lives of 113mIn).[12]
-
Elution : The 113mIn daughter is selectively removed (eluted) from the column by passing a sterile eluent, typically a dilute solution of hydrochloric acid (e.g., 0.05 N HCl), through it.[12][13] The 113Sn parent remains bound to the column.
-
Eluate Collection : The resulting solution, containing 113mInCl3, is collected in a sterile vial. This eluate is then used for the preparation of various radiopharmaceuticals.
Caption: Workflow of a 113Sn/113mIn radionuclide generator system.
Measurement of Decay Properties
Determining the precise decay characteristics of isotopes is fundamental to their application and to nuclear physics.
Protocol: High-Precision Measurement of 115In Beta Decay
Recent advancements have allowed for highly accurate measurements of the extremely slow beta decay of 115In.[14]
-
Detector : A cryogenic calorimeter (bolometer) is used. This involves a crystal containing indium, such as Lithium Indium Diselenide (LiInSe₂), cooled to temperatures near absolute zero (millikelvin range).[14]
-
Detection Principle : When an 115In nucleus within the crystal undergoes beta decay, the emitted electron deposits its energy into the crystal lattice. This minute energy deposition causes a measurable, transient increase in the crystal's temperature.[14][15]
-
Signal Reading : Highly sensitive thermometers, such as transition-edge sensors, are coupled to the crystal to detect these small temperature changes and convert them into electrical pulses.
-
Data Analysis : The energy spectrum of the decay electrons is reconstructed from the recorded pulses. By comparing this experimental spectrum with theoretical models and carefully accounting for background events, a precise measurement of the decay rate and half-life can be extracted.[14]
Protocol: Beta-Delayed Gamma-Ray Spectroscopy
This technique is crucial for studying the decay of very neutron-rich isotopes, which are often produced at specialized facilities like CERN-ISOLDE.[16]
-
Isotope Production : Neutron-rich indium isotopes are produced via fission of a target like uranium carbide, induced by high-energy protons.[16]
-
Isotope Separation : The desired indium isotopes are selectively ionized (e.g., using laser ionization) and then separated by mass in an online mass separator.
-
Decay Measurement : The separated, purified beam of a specific isotope is directed to a decay station. The beta decay of the isotope is measured using beta detectors, and the subsequent gamma rays emitted from the excited states of the daughter nucleus are detected in coincidence using high-purity germanium (HPGe) detectors.[16]
-
Decay Scheme Construction : By analyzing the energies and coincidence relationships of the detected gamma rays, the energy levels of the daughter nucleus can be determined, and the decay scheme, including branching ratios, can be constructed.[16]
Key Decay Schemes and Visualizations
Understanding the decay pathway of an isotope is essential for its application, especially in medicine, as the emitted radiation determines its utility for imaging or therapy.
Decay Scheme of Indium-111
Indium-111 decays by electron capture to stable Cadmium-111 (111Cd). The decay proceeds almost exclusively to an excited state of 111Cd, leading to the emission of two prominent gamma photons that are ideal for SPECT imaging.[8][17][18]
Caption: Simplified decay scheme of Indium-111 to Cadmium-111.
Applications in Drug Development and Research
The unique properties of certain indium isotopes have made them indispensable tools.
-
111In in Radiopharmaceuticals : With its nearly ideal half-life and dual gamma emissions, 111In is widely used for radiolabeling molecules for diagnostic imaging.[1][19] It can be attached to monoclonal antibodies, peptides, or cells using a chelator to track their distribution in the body, which is critical for oncology and infection imaging.[10][20][21] For example, 111In-labeled white blood cells are a gold standard for diagnosing hidden infections.[1][22]
-
113mIn in Diagnostics : As a generator-produced isotope, 113mIn provides a convenient, on-demand source of a short-lived radionuclide for imaging studies of organs like the brain, kidneys, and lungs.[13]
-
115In in Neutrino Physics : The extremely rare beta decay of 115In provides a low-energy electron spectrum that is a valuable tool for testing nuclear theory models.[14] Precise measurements of this decay are relevant to experiments searching for other rare events, such as neutrinoless double beta decay, which could shed light on the nature of the neutrino.[15]
-
Neutron-Rich Isotopes in Astrophysics : The study of the decay of very neutron-rich indium isotopes is important for understanding the astrophysical r-process (rapid neutron capture), which is responsible for creating many of the heavy elements in the universe.[16]
References
- 1. Isotopes of indium - Wikipedia [en.wikipedia.org]
- 2. Indium Isotopes - List and Properties [chemlin.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Radioactive isotopes of Indium and their applications - CONICET [bicyt.conicet.gov.ar]
- 5. WebElements Periodic Table » Indium » isotope data [winter.group.shef.ac.uk]
- 6. Indium-115 - isotopic data and properties [chemlin.org]
- 7. tesla.phys.columbia.edu:8080 [tesla.phys.columbia.edu:8080]
- 8. Indium-111 - Wikipedia [en.wikipedia.org]
- 9. Indium-113m - isotopic data and properties [chemlin.org]
- 10. openmedscience.com [openmedscience.com]
- 11. Indium-111 - isotopic data and properties [chemlin.org]
- 12. pubs.rsna.org [pubs.rsna.org]
- 13. pubs.rsna.org [pubs.rsna.org]
- 14. Precision Nuclear Physics in Indium-115 Beta Decay Spectrum using Cryogenic Detectors | Department of Energy [energy.gov]
- 15. Most accurate measurement ever of indium-115 decay [gssi.it]
- 16. Beta-decay studies of very neutron-rich indium isotopes [repository.cern]
- 17. lnhb.fr [lnhb.fr]
- 18. researchgate.net [researchgate.net]
- 19. acls-pals-bls.com [acls-pals-bls.com]
- 20. researchgate.net [researchgate.net]
- 21. Radiopharmaceuticals and their applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clinical use of indium-111 labeled blood products - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Isomeric State, Transition, and Energy Levels of Indium-114m
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear properties of the isomeric states of Indium-114 (¹¹⁴ᵐIn). The focus is on the isomeric transitions, energy levels, decay characteristics, and production methods pertinent to scientific research and applications in drug development.
Introduction to Indium-114m
Indium-114 (¹¹⁴In) possesses two metastable states, commonly denoted as ¹¹⁴ᵐ¹In and ¹¹⁴ᵐ²In. These isomers exhibit distinct half-lives and decay properties, making them subjects of interest in nuclear physics and potential candidates for various applications, including radionuclide therapy and diagnostic imaging.[1][2] Their relatively long half-lives, particularly that of ¹¹⁴ᵐ¹In, allow for extended experimental observation and potential use in long-term in vivo and in vitro studies.[3]
Isomeric States and Decay Properties
Indium-114 has a ground state (¹¹⁴In) with a half-life of 71.9 seconds and two isomeric states.[4] The properties of these isomers are summarized below.
Table 1: Decay Properties of Indium-114 Isomers
| Property | Indium-114m1 (¹¹⁴ᵐ¹In) | Indium-114m2 (¹¹⁴ᵐ²In) | Ground State (¹¹⁴In) |
| Half-Life | 49.51(1) days[1][5] | 43.1(5) ms | 71.9(1) s[4] |
| Excitation Energy | 190.2682(8) keV[4] | 501.948(3) keV | 0 keV |
| Spin and Parity (Jπ) | 5+[5] | 8- | 1+[5] |
| Decay Modes and Branching Ratios | Isomeric Transition (IT): 96.75% Electron Capture (EC) to ¹¹⁴Cd: 3.25%[5] | Isomeric Transition (IT): 100% | β⁻ decay to ¹¹⁴Sn: 99.50% Electron Capture (EC) to ¹¹⁴Cd: 0.50%[5] |
| Decay Energy (Q) | IT: 190.27 keV EC: 1642 keV[5] | IT: 311.64 keV | β⁻: 1988.7 keV EC: 1452 keV |
Isomeric Transition and Energy Levels
The decay of the isomeric states of ¹¹⁴In proceeds through a cascade of gamma emissions and internal conversions, populating energy levels in the daughter nuclides, primarily Tin-114 (¹¹⁴Sn) and Cadmium-114 (¹¹⁴Cd).
Decay Scheme of Indium-114m1
The decay of ¹¹⁴ᵐ¹In is dominated by an isomeric transition to the ground state of ¹¹⁴In, which then rapidly decays. A smaller fraction decays by electron capture to excited states of ¹¹⁴Cd.
Decay Scheme of Indium-114m2
The higher energy isomer, ¹¹⁴ᵐ²In, exclusively decays via isomeric transition, populating lower energy states of ¹¹⁴In.
Table 2: Prominent Gamma-Ray Emissions from ¹¹⁴ᵐIn Decay
| Energy (keV) | Intensity (%) | Origin |
| 190.27 | 15.5 | ¹¹⁴ᵐ¹In → ¹¹⁴In |
| 558.43 | 4.4 | ¹¹⁴In → ¹¹⁴Sn |
| 725.24 | 4.4 | ¹¹⁴In → ¹¹⁴Sn |
| 1300.0 | - | ¹¹⁴In → ¹¹⁴Sn |
| 1364.0 | - | ¹¹⁴Cd excited state |
Experimental Protocols
Production of Indium-114m
Several nuclear reactions can be employed to produce ¹¹⁴ᵐIn. The choice of reaction depends on the desired purity, yield, and available facilities.
4.1.1. Proton-induced Reaction on Cadmium-116
A common method for producing ¹¹⁴ᵐIn is through the (p,3n) reaction on highly enriched ¹¹⁶Cd targets.[2]
-
Target Preparation: Enriched ¹¹⁶Cd is typically pressed into a pellet or deposited as a thin layer on a suitable backing material that can withstand the beam current and effectively dissipate heat.
-
Irradiation: The target is bombarded with a proton beam of a specific energy, typically in the range of 20-30 MeV, to maximize the cross-section of the (p,3n) reaction. The beam current and irradiation time are adjusted to achieve the desired activity.
-
Radiochemical Separation: Following irradiation, the indium radioisotopes are chemically separated from the cadmium target material. This is often achieved using ion-exchange chromatography.[1] The irradiated target is dissolved in an appropriate acid, and the solution is passed through a cation exchange resin column (e.g., Dowex 50W X 8). Indium and cadmium have different affinities for the resin, allowing for their separation by eluting with specific concentrations of acids like HCl.
4.1.2. Neutron Activation
¹¹⁴ᵐIn can also be produced by neutron capture on stable ¹¹³In via the (n,γ) reaction.[6] This method is suitable for production in a nuclear reactor.
-
Target Material: High-purity natural indium or enriched ¹¹³In is used as the target material.
-
Irradiation: The target is placed in a high neutron flux region of a nuclear reactor. The thermal and epithermal neutron flux will induce the (n,γ) reaction.
-
Post-irradiation Processing: If natural indium is used, other indium isotopes will also be activated. Radiochemical separation may be necessary to isolate ¹¹⁴ᵐIn, although often the irradiated target is used directly if the other activities do not interfere with the intended application.
Gamma-Ray Spectroscopy
High-resolution gamma-ray spectroscopy is the primary technique for identifying and quantifying the emissions from ¹¹⁴ᵐIn.
-
Detector: A High-Purity Germanium (HPGe) detector is typically used due to its excellent energy resolution, which is crucial for resolving the various gamma-ray peaks in the decay spectrum.[7] For less stringent resolution requirements, a NaI(Tl) scintillation detector can also be employed.[8]
-
Calibration: The detector system must be calibrated for both energy and efficiency.
-
Energy Calibration: This is performed using standard radioactive sources with well-known gamma-ray energies (e.g., ¹³⁷Cs, ⁶⁰Co, ¹⁵²Eu). A calibration curve of channel number versus energy is generated.
-
Efficiency Calibration: The detector's efficiency at different energies is determined using sources with certified activities and known gamma-ray emission probabilities. This allows for the determination of the absolute intensity of the gamma rays from the ¹¹⁴ᵐIn sample.
-
-
Data Acquisition: The detector signals are processed by a multi-channel analyzer (MCA) to generate a gamma-ray spectrum.
-
Spectral Analysis: The resulting spectrum is analyzed to identify the photopeaks corresponding to the gamma rays emitted from the decay of ¹¹⁴ᵐIn and its daughters. The area under each photopeak is proportional to the intensity of that gamma ray.
Applications in Research and Drug Development
The nuclear characteristics of ¹¹⁴ᵐIn make it a valuable tool in several research areas.
-
Dual-Nuclide Studies: The relatively long half-life of ¹¹⁴ᵐ¹In (49.51 days) makes it suitable for long-term in vivo and in vitro monitoring, for instance, in dual-nuclide studies alongside shorter-lived isotopes like ⁵¹Cr.[3]
-
Radionuclide Therapy: The emission of conversion and Auger electrons during its decay makes ¹¹⁴ᵐIn a candidate for targeted radionuclide therapy.[9] Research is ongoing to evaluate its therapeutic potential.
-
Nuclear Structure Studies: The complex decay scheme of ¹¹⁴ᵐIn provides a means to study the nuclear structure of its daughter nuclides, ¹¹⁴Sn and ¹¹⁴Cd.
Conclusion
The isomeric states of Indium-114 present a rich area of study in nuclear science with potential applications in medicine. A thorough understanding of their decay properties, energy levels, and production methods is essential for their effective utilization. This guide has provided a detailed overview of these aspects to support ongoing and future research in this field.
References
- 1. Separation of radio indium (114Indium) from cadmium and copper in different media using organic and inorganic cation exchangers [inis.iaea.org]
- 2. Levels structures of Cd-114 [inis.iaea.org]
- 3. labpartnering.org [labpartnering.org]
- 4. Indium-114 - isotopic data and properties [chemlin.org]
- 5. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 6. gammaray.inl.gov [gammaray.inl.gov]
- 7. researchgate.net [researchgate.net]
- 8. thaiscience.info [thaiscience.info]
- 9. inis.iaea.org [inis.iaea.org]
Indium-114: A Comprehensive Technical Guide to Radiation Safety and Handling for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling and radiation safety precautions for Indium-114 (¹¹⁴In) and its metastable isomer, Indium-114m (¹¹⁴ᵐIn). This document is intended for use by researchers, scientists, and drug development professionals working with this radionuclide in a laboratory setting. Adherence to these guidelines is critical to ensure a safe working environment and to minimize radiation exposure.
Radiological Data
Indium-114 is a synthetic radioisotope of indium. It has a relatively short-lived ground state and a longer-lived metastable isomer, ¹¹⁴ᵐIn, which is more commonly used in research applications due to its more practical half-life. Understanding the decay characteristics of both is crucial for safe handling and experimental design.
Physical and Radioactive Properties
A summary of the key radiological data for Indium-114 and Indium-114m is presented in the tables below.
| Property | Indium-114 (¹¹⁴In) | Indium-114m (¹¹⁴ᵐIn) |
| Half-Life | 71.9 seconds[1][2] | 49.51 days[2][3] |
| Decay Mode | Beta Minus (β⁻) (99.50%), Electron Capture (EC) (0.50%)[1][2] | Isomeric Transition (IT) (96.75%), Electron Capture (EC) (3.25%)[2] |
| Primary Emissions | Beta particles (β⁻), Gamma rays (γ), X-rays | Gamma rays (γ), Internal Conversion electrons (e⁻), X-rays |
| Atomic Mass | 113.9049168 u[2] | 113.9049168 u |
Table 1: Key Properties of Indium-114 and Indium-114m
Decay Characteristics
The decay of ¹¹⁴In and ¹¹⁴ᵐIn results in the emission of various types of radiation across a range of energies. This information is critical for determining appropriate shielding and detection methods.
| Isotope | Radiation Type | Energy (keV) | Intensity (%) | Daughter Nuclide |
| Indium-114 (¹¹⁴In) | Beta (β⁻) (max) | 1989.9[1] | 99.50[1][2] | ¹¹⁴Sn |
| Electron Capture | - | 0.50[1][2] | ¹¹⁴Cd | |
| Gamma (γ) | 725.24 | ~3 | ¹¹⁴Sn | |
| Indium-114m (¹¹⁴ᵐIn) | Isomeric Transition | - | 96.75[2] | ¹¹⁴In |
| Gamma (γ) | 190.29[4] | 15.56[4] | ¹¹⁴In | |
| Electron Capture | - | 3.25[2] | ¹¹⁴Cd | |
| Gamma (γ) | 558.43 | ~2.2 | ¹¹⁴Cd | |
| Gamma (γ) | 725.24 | ~3.2 | ¹¹⁴Cd |
Table 2: Principal Emissions of Indium-114 and Indium-114m
Radiation Safety and Handling Precautions
Safe handling of ¹¹⁴In and ¹¹⁴ᵐIn requires adherence to standard radiation safety protocols, with specific considerations for the types and energies of radiation emitted.
Shielding
Effective shielding is essential to minimize external radiation exposure. The choice of shielding material depends on the type of radiation.
-
Beta (β⁻) Emissions: The high-energy beta particles from ¹¹⁴In can be effectively shielded using low atomic number (low-Z) materials such as acrylic or plastic of sufficient thickness (approximately 1 cm). Using high-Z materials like lead for initial beta shielding should be avoided to minimize the production of Bremsstrahlung X-rays.
-
Gamma (γ) Emissions: The gamma rays emitted by both ¹¹⁴In and ¹¹⁴ᵐIn are more penetrating and require high-density, high-Z materials for effective shielding. Lead is the most common material for gamma shielding. The required thickness will depend on the activity of the source and the desired dose rate reduction.
| Material | Shielding Purpose | Recommended Minimum Thickness |
| Acrylic/Plastic | Primary shielding for β⁻ particles | 1 cm |
| Lead | Shielding for γ rays and Bremsstrahlung | 2-5 mm (activity dependent) |
Table 3: Recommended Shielding for Indium-114
Personal Protective Equipment (PPE)
Standard laboratory PPE for handling radioactive materials must be worn at all times when working with ¹¹⁴In and ¹¹⁴ᵐIn.
-
Lab Coat: A full-length lab coat should be worn and buttoned.
-
Disposable Gloves: Two pairs of nitrile or latex gloves are recommended. Change gloves frequently, especially if contamination is suspected.
-
Safety Glasses: Safety glasses with side shields or goggles must be worn to protect the eyes from splashes and beta radiation.
-
Dosimetry: Whole-body and ring dosimeters are mandatory to monitor radiation exposure to the body and extremities.
Contamination Control
Maintaining a clean and controlled work area is paramount to preventing the spread of radioactive contamination.
-
Designated Work Area: All work with ¹¹⁴In and ¹¹⁴ᵐIn should be conducted in a designated and clearly labeled radioactive work area, such as a fume hood or a glove box.
-
Absorbent Materials: The work surface should be covered with absorbent, plastic-backed paper to contain any spills.
-
Monitoring: Regularly monitor work surfaces, equipment, and hands for contamination using a suitable survey meter (e.g., a Geiger-Muller counter for beta detection and a sodium iodide probe for gamma detection).
-
Waste Segregation: All radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.
Experimental Protocols
The following sections provide detailed methodologies for key procedures involving ¹¹⁴ᵐIn. These are intended as general guides and should be adapted to specific experimental needs and institutional safety protocols.
Protocol for Radiolabeling a Peptide with Indium-114m
This protocol is adapted from a standard procedure for radiolabeling with indium isotopes and can be applied to ¹¹⁴ᵐIn. It describes the labeling of a peptide conjugated with a chelating agent like DTPA.
Materials:
-
¹¹⁴ᵐInCl₃ in dilute HCl
-
Peptide-DTPA conjugate solution
-
Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5)
-
Metal-free water
-
Reaction vial (e.g., polypropylene (B1209903) microcentrifuge tube)
-
Heating block or water bath
-
Thin Layer Chromatography (TLC) system for quality control
-
Radio-TLC scanner or gamma counter
Procedure:
-
In a sterile, metal-free reaction vial, add the desired amount of the peptide-DTPA conjugate.
-
Add the ammonium acetate buffer to the vial to achieve the optimal pH for labeling.
-
Carefully add the required activity of ¹¹⁴ᵐInCl₃ to the reaction vial.
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at the optimal temperature (often room temperature or slightly elevated, e.g., 37°C) for a specified time (e.g., 15-30 minutes).
-
After incubation, perform quality control to determine the radiochemical purity. This is typically done using TLC with a suitable solvent system to separate the labeled peptide from free ¹¹⁴ᵐIn.
-
Analyze the TLC strip using a radio-TLC scanner or by cutting the strip and counting the segments in a gamma counter.
-
The final product should be assayed for total activity before use in subsequent experiments.
Spill and Decontamination Protocol
In the event of a spill of ¹¹⁴In-containing material, the following steps should be taken immediately:
-
Alert Personnel: Notify all personnel in the immediate vicinity of the spill.
-
Contain the Spill: Cover the spill with absorbent materials (e.g., paper towels, absorbent pads) to prevent its spread.
-
Isolate the Area: Cordon off the affected area to prevent entry.
-
Inform Radiation Safety Officer (RSO): Contact your institution's RSO immediately.
-
Personnel Decontamination: If personnel are contaminated, remove contaminated clothing and wash the affected skin with lukewarm water and mild soap. Avoid harsh scrubbing to prevent skin abrasion.
-
Area Decontamination:
-
Wear appropriate PPE, including double gloves and shoe covers.
-
Using forceps, carefully pick up the absorbent material and place it in a designated radioactive waste bag.
-
Clean the spill area starting from the outer edge and working inwards. Use a decontamination solution (commercial or a mild detergent).
-
After cleaning, perform a wipe test and survey the area with a suitable radiation detector to ensure all contamination has been removed.
-
All materials used for decontamination must be disposed of as radioactive waste.
-
Dosimetry and Waste Management
Dosimetry
A robust dosimetry program is essential for all personnel working with ¹¹⁴In and ¹¹⁴ᵐIn.
-
External Dosimetry: All personnel must wear whole-body and extremity (ring) dosimeters. Dosimeters should be exchanged and processed at the frequency mandated by regulatory bodies.
-
Internal Dosimetry: The risk of internal exposure should be assessed. For procedures with a higher risk of aerosol generation or ingestion, a bioassay program (e.g., urine analysis) may be required to assess internal contamination.[5][6] The Annual Limit on Intake (ALI) and Derived Air Concentration (DAC) values for ¹¹⁴ᵐIn should be consulted for establishing internal dosimetry protocols.
Radioactive Waste Management
All waste generated from work with ¹¹⁴In and ¹¹⁴ᵐIn must be managed as radioactive waste.
-
Segregation: Waste should be segregated into solid and liquid forms. Sharps should be placed in a designated puncture-proof radioactive sharps container.
-
Labeling: All radioactive waste containers must be clearly labeled with the radionuclide (¹¹⁴ᵐIn), the activity level, the date, and the radiation symbol.
-
Storage: Waste should be stored in a secure, shielded location away from high-traffic areas. Due to the 49.51-day half-life of ¹¹⁴ᵐIn, storage for decay may be a viable disposal option for low-activity waste, depending on institutional policies.
-
Disposal: Final disposal must be in accordance with institutional and regulatory requirements. Contact your institution's RSO for specific disposal procedures.
Visualizations
Decay Scheme of Indium-114m
The following diagram illustrates the decay pathway of ¹¹⁴ᵐIn to stable Tin-114 (¹¹⁴Sn) and Cadmium-114 (¹¹⁴Cd).
Caption: Decay pathway of Indium-114m.
Experimental Workflow for Radiolabeling
This diagram outlines the key steps in a typical radiolabeling experiment using ¹¹⁴ᵐIn.
Caption: Workflow for a typical radiolabeling experiment.
Logical Relationship for Spill Response
This diagram illustrates the decision-making process and logical flow of actions in the event of a radioactive spill.
Caption: Logical workflow for responding to a radioactive spill.
References
Nuclear Cross-Sections for the Production of Indium-114: A Technical Guide
Indium-114 (¹¹⁴In) and its metastable isomer Indium-114m (¹¹⁴ᵐIn) are radionuclides with applications in scientific research and potentially in medicine. The production of these isotopes is achieved through various nuclear reactions, each characterized by a specific cross-section that is dependent on the energy of the incident particle. This technical guide provides an in-depth overview of the primary nuclear reactions for ¹¹⁴In production, summarizes the available cross-section data, details the experimental methodologies used for these measurements, and visualizes the key processes involved. This document is intended for researchers, nuclear scientists, and professionals in radiopharmaceutical development.
Production Routes and Nuclear Data
The production of Indium-114 is primarily achieved through proton-induced reactions on cadmium targets and neutron-induced reactions on indium targets. Photonuclear reactions on tin have also been explored as a potential production route.
Proton-Induced Reactions on Cadmium (Cd) Isotopes
The bombardment of cadmium targets with protons is a common method for producing various indium isotopes, including ¹¹⁴In. The most relevant reactions are the (p,n) and (p,3n) reactions on different cadmium isotopes.
Table 1: Cross-Section Data for Proton-Induced Reactions on Cadmium
| Target Isotope | Reaction | Projectile Energy (MeV) | Measured Cross-Section (mb) | Reference |
| ¹¹⁶Cd | (p,3n) | 12 - 27 | ~750 | [1] |
| ¹¹⁶Cd | (p,3n) | Up to 36 | Excitation curve measured | [2] |
| ¹¹⁴Cd | (p,n) | 4.90 ± 2.40 | Data measured | [3] |
| ¹¹⁴Cd | (p,n) | 10.18 ± 2.15 | Data measured | [3] |
| ¹¹⁴Cd | (p,n) | 14.26 ± 2.03 | Data measured | [3] |
| natCd | (p,x) | Up to 14.7 | Excitation functions measured | [4] |
Note: "natCd" refers to natural cadmium.
Neutron-Induced Reactions on Indium (In) Isotopes
Fast neutron-induced reactions on stable indium isotopes can also produce ¹¹⁴In, primarily through the (n,2n) reaction on the abundant ¹¹⁵In isotope.
Table 2: Cross-Section Data for Neutron-Induced Reactions on Indium
| Target Isotope | Reaction | Projectile Energy (MeV) | Measured Cross-Section (mb) | Reference |
| ¹¹⁵In | (n,2n) | ¹²³⁵U fission spectrum | 0.64 ± 0.06 | [5][6] |
| ¹¹⁵In | (n,2n) | 13.52 ± 0.005 | Data measured | [7] |
| ¹¹⁵In | (n,2n) | 14.54 ± 0.24 | Data measured | [7] |
| ¹¹⁵In | (n,2n) | 14 - 18 | Excitation curve measured | [8] |
Photonuclear Reactions on Tin (Sn) Isotopes
The production of indium isotopes via photonuclear reactions is another potential pathway, often utilizing bremsstrahlung photons generated from an electron accelerator. While less common for ¹¹⁴In specifically, preliminary studies have shown its feasibility.[9]
Experimental Protocols
The measurement of nuclear cross-sections is a meticulous process requiring precise control over irradiation conditions and accurate measurement of the resulting radioactivity.
The Activation Method
A widely used technique for cross-section measurement is the activation method.[5][6] In this process, a sample of a target material is irradiated with a beam of particles (e.g., protons or neutrons), inducing nuclear reactions and producing radioactive isotopes. The amount of radioactivity produced is directly related to the reaction cross-section.
Key Experimental Steps:
-
Target Preparation : Targets are typically prepared as thin foils of either natural or isotopically enriched material (e.g., enriched ¹¹⁶Cd).[2] For proton beams, a stack of these foils, interspersed with monitor foils (e.g., copper or aluminum) of known reaction cross-sections, is often used. This "stacked foil" method allows for the simultaneous measurement of cross-sections at various energies as the beam loses energy passing through the stack.[2]
-
Irradiation : The target stack is irradiated with a particle beam of a specific energy and intensity from an accelerator, such as a cyclotron or a linear accelerator.[2][9] Neutron sources can include nuclear reactors or fusion neutron generators (e.g., D-T reaction).[7][10] The duration of the irradiation is carefully recorded.
-
Flux Monitoring : The intensity of the particle beam (flux) is a critical parameter. It is often determined by analyzing the monitor foils included in the target stack, which have well-characterized excitation functions. For neutron experiments, calibrated neutron counters or reference reactions like ³²S(n,p) can be used.[5][6]
-
Activity Measurement : After a "cooling" period to allow short-lived, interfering isotopes to decay, the irradiated target foils are analyzed. High-resolution gamma-ray spectrometry, typically using a High-Purity Germanium (HPGe) detector, is employed to identify the product nuclei by their characteristic gamma-ray emissions and to quantify their activity.[2][7]
-
Cross-Section Calculation : The reaction cross-section (σ) is calculated using the activation formula, which relates the measured activity to the number of target atoms, particle flux, irradiation time, cooling time, and the decay properties of the product nucleus.[3] The formula is generally expressed as:
σ = (A * λ) / (N * φ * (1 - e⁻ˡᵗi) * e⁻ˡᵗw)
where A is the measured activity, λ is the decay constant, N is the number of target nuclei, φ is the particle flux, tᵢ is the irradiation time, and tₗ is the cooling time.
Visualizations
Nuclear Reaction Pathways for Indium-114 Production
The following diagram illustrates the primary nuclear reactions that lead to the formation of Indium-114 and its isomer.
Caption: Key proton and neutron-induced reactions for producing ¹¹⁴ᵐIn.
Generalized Experimental Workflow for Cross-Section Measurement
This diagram outlines the typical workflow for an experiment designed to measure nuclear reaction cross-sections using the activation method.
Caption: Generalized workflow for the activation method.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of the therapeutic radioisotope (114m)In through the (116)Cd(p,3n)(114m)In reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www-nds.iaea.org [www-nds.iaea.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Cross section measurements for the reactions of fast neutrons with indium (Journal Article) | ETDEWEB [osti.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Indium cross sections between 14 and 18 MeV [inis.iaea.org]
- 9. rrp.nipne.ro [rrp.nipne.ro]
- 10. Production of 114mIndium in Triga Mark IPR-R1 reactor and evaluation for radionuclide therapy application [inis.iaea.org]
Theoretical Nuclear Models of the Indium-114 Nucleus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Indium-114 (¹¹⁴In) nucleus, with 49 protons and 65 neutrons, presents a fascinating case study for understanding nuclear structure. Its position near the Z=50 shell closure (tin isotopes) makes it an excellent laboratory for testing and refining theoretical nuclear models. The interplay between single-particle and collective degrees of freedom in ¹¹⁴In provides a stringent test for models aiming to describe the complexities of nuclear architecture. This guide provides a technical overview of the prominent theoretical models used to describe the ¹¹⁴In nucleus, alongside the experimental techniques employed to validate these theories.
The primary theoretical frameworks discussed are the Nuclear Shell Model, the Interacting Boson Model (and its extensions for odd-odd nuclei), and Density Functional Theory. Each of these models offers a different perspective on the arrangement and interaction of nucleons within the nucleus, and their predictions for key observables are compared with experimental data. Understanding these models and their predictive power is crucial for fields ranging from fundamental nuclear physics to applications in nuclear medicine and drug development, where the properties of radioisotopes are of paramount importance.
Theoretical Nuclear Models
The description of the ¹¹⁴In nucleus, an odd-odd system, requires sophisticated theoretical approaches that can account for the interactions between the unpaired proton and neutron, as well as their coupling to the even-even core.
Nuclear Shell Model
The Nuclear Shell Model is a cornerstone of nuclear structure theory, postulating that nucleons (protons and neutrons) occupy quantized energy levels, or shells, within the nucleus, analogous to the electron shells in atoms.[1] The model is particularly successful in explaining the existence of "magic numbers" of nucleons that correspond to particularly stable nuclei.[1] For ¹¹⁴In, with 49 protons, it is considered as a single proton hole in the Z=50 magic shell. The 65 neutrons place it between the N=50 and N=82 magic numbers. The properties of the low-lying states of ¹¹⁴In are therefore expected to be strongly influenced by the coupling of the unpaired proton and neutron in the valence shells outside the closed cores.
Shell model calculations for ¹¹⁴In would involve defining a model space of active single-particle orbitals for the valence nucleons and a residual interaction between them. The complexity of these calculations increases rapidly with the number of valence nucleons. For ¹¹⁴In, the interaction between the proton hole and the valence neutrons determines the structure of the excited states.
Interacting Boson Model (IBM) and its Extensions
The Interacting Boson Model simplifies the complex many-body problem of the shell model by treating pairs of nucleons (bosons) as the fundamental building blocks of the nucleus.[2] For an odd-odd nucleus like ¹¹⁴In, an extension of the IBM, the Interacting Boson-Fermion-Fermion Model (IBFFM), is necessary.[3][4] In this framework, the nucleus is described as a system of interacting bosons (representing the even-even core) coupled to two unpaired fermions (the odd proton and the odd neutron).
The IBFFM Hamiltonian includes terms for the boson core, the two single fermions, and the interaction between the bosons and the fermions. By fitting the parameters of the Hamiltonian to experimental data, the model can predict the energy levels and electromagnetic properties of the nucleus.
Density Functional Theory (DFT)
Nuclear Density Functional Theory is a microscopic approach that aims to describe the properties of the entire nucleus from the fundamental interactions between nucleons.[5] It is a powerful tool for studying the bulk properties of nuclei across the entire nuclear chart. In DFT, the total energy of the nucleus is expressed as a functional of the nucleon density distributions. By minimizing this energy functional, one can obtain the ground-state properties of the nucleus, such as its binding energy, size, and shape.
For ¹¹⁴In, DFT calculations can provide insights into its deformation, quadrupole moment, and the distribution of protons and neutrons within the nucleus. Comparing these macroscopic predictions with experimental data provides a test of the underlying energy density functional.
Data Presentation
The following tables summarize the available experimental and theoretical data for the key properties of the ¹¹⁴In nucleus.
Table 1: General Properties of the Indium-114 Nucleus
| Property | Experimental Value | Reference |
| Atomic Mass | 113.9049164(3) u | [6] |
| Mass Excess | -88.5698 MeV | [6] |
| Binding Energy | 970.36497262 MeV | [1] |
| Half-life (Ground State) | 71.9(1) s | [1] |
| Spin and Parity (Ground State) | 1+ | [1][7] |
| Magnetic Dipole Moment (μ) | +2.817(11) μN | [7] |
| Electric Quadrupole Moment (Q) | +0.739(12) b | [7] |
Table 2: Comparison of Experimental and Theoretical Data for Excited States of ¹¹⁴In
| Experimental Energy (keV) | Spin/Parity | Half-life | Shell Model Prediction (Energy, Jπ) | IBFM Prediction (Energy, Jπ) | DFT Prediction (Property) |
| 190.2682(8) | 5+ | 49.51(1) d | Data not readily available in searched literature | Data not readily available in searched literature | Data not readily available in searched literature |
| 501.948(3) | 8- | 43.1(5) ms | Data not readily available in searched literature | Data not readily available in searched literature | Data not readily available in searched literature |
Experimental Protocols
The experimental data for ¹¹⁴In, particularly its electromagnetic moments and charge radii, are primarily obtained through high-precision laser spectroscopy techniques. The Collinear Resonance Ionization Spectroscopy (CRIS) experiment at the ISOLDE facility at CERN is a key instrument for these measurements.
Collinear Resonance Ionization Spectroscopy (CRIS)
Objective: To measure the hyperfine structure of atomic transitions in exotic isotopes to determine their nuclear spin, magnetic dipole moment, electric quadrupole moment, and changes in mean-square charge radii.
Methodology:
-
Production of Radioactive Ions: A high-energy proton beam from the Proton Synchrotron Booster at CERN is directed onto a target, producing a wide range of radioactive isotopes through spallation, fission, or fragmentation reactions. For indium isotopes, a uranium carbide target is often used.
-
Isotope Separation: The produced ions are extracted from the target and ion source, accelerated, and then mass-separated by the ISOLDE General Purpose Separator. This allows for the selection of a beam of ions with a specific mass-to-charge ratio, in this case, A=114.
-
Beam Cooling and Bunching: The continuous ion beam is cooled and bunched in a radiofrequency quadrupole cooler and buncher (ISCOOL). This reduces the energy spread of the beam and prepares it for injection into the CRIS beamline.
-
Neutralization: The bunched ion beam is neutralized by passing it through a charge-exchange cell containing an alkali metal vapor (e.g., sodium). This produces a fast-moving beam of neutral atoms.
-
Collinear Laser Spectroscopy: The neutral atomic beam is overlapped collinearly with laser beams from a system of tunable lasers. The collinear geometry minimizes the Doppler broadening of the atomic transitions, allowing for high-resolution measurements.
-
Resonance Ionization: A multi-step resonance ionization scheme is employed. A first laser excites the atoms to a specific hyperfine state. Subsequent lasers further excite the atoms to an autoionizing state or the continuum, resulting in the creation of an ion. This process is highly selective to the element and isotope of interest.
-
Ion Detection: The resonantly ionized atoms are deflected by an electric field onto a detector, where they are counted.
-
Data Acquisition and Analysis: The number of detected ions is recorded as a function of the frequency of the first excitation laser. The resulting spectrum reveals the hyperfine splitting of the atomic transition. By analyzing the positions and splittings of the hyperfine peaks, the nuclear spin (I), magnetic dipole moment (μ), electric quadrupole moment (Q), and isotope shift (δν) can be determined. The change in the mean-square charge radius (δ⟨r²⟩) is then extracted from the isotope shift.
Mandatory Visualization
Caption: Conceptual workflow of the Nuclear Shell Model.
Caption: A logical workflow for nuclear structure studies.
References
- 1. Indium-114 - isotopic data and properties [chemlin.org]
- 2. neuroquantology.com [neuroquantology.com]
- 3. epj-conferences.org [epj-conferences.org]
- 4. Nuclear Data Sheets [nndc.bnl.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Indium Isotopes - List and Properties [chemlin.org]
- 7. atom.kaeri.re.kr [atom.kaeri.re.kr]
Health Physics Considerations for Working with Indium-114: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the health physics principles and practices essential for the safe handling of Indium-114 (¹¹⁴In) and its metastable isomer, Indium-114m (¹¹⁴ᵐIn), in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of personnel and the integrity of research involving this radionuclide.
Introduction to the Radiological Hazards of Indium-114
The primary radiological hazards associated with Indium-114 stem from its decay characteristics and those of its longer-lived isomer, Indium-114m. A thorough understanding of these hazards is the foundation of a robust radiation safety program.
-
External Radiation Hazards: The primary external hazards are gamma radiation from the decay of ¹¹⁴ᵐIn and energetic beta particles from the decay of the ¹¹⁴In ground state. Additionally, Bremsstrahlung x-rays, produced when the beta particles interact with shielding materials, contribute to the external dose.
-
Internal Radiation Hazards: Internal exposure can occur through the inhalation of airborne particles, ingestion, or absorption through the skin or open wounds.[1][2] Once inside the body, Indium-114 can irradiate internal tissues and organs.
Radiological Data
A comprehensive understanding of the radiological data for Indium-114 and its metastable isomer is crucial for accurate risk assessment and the development of effective safety protocols.
Decay Characteristics
Indium-114 possesses a very short half-life, while its metastable state, Indium-114m, has a considerably longer half-life.[3][4] This disparity has significant implications for waste management and the potential for long-term contamination.
Table 1: Decay Data for Indium-114 and Indium-114m
| Isotope | Half-Life | Decay Mode | Radiation Type(s) | Dominant Energies (MeV) | Daughter Nuclide |
| Indium-114 (¹¹⁴In) | 71.9 seconds[3][4] | Beta Minus (β⁻) (99.50%)[5] | Beta (β⁻), Gamma (γ) | β⁻ (E_max_): 1.989[5] | Tin-114 (¹¹⁴Sn)[5] |
| Electron Capture (EC) (0.50%)[5] | Gamma (γ) | Cadmium-114 (¹¹⁴Cd)[5] | |||
| Indium-114m (¹¹⁴ᵐIn) | 49.51 days[6] | Isomeric Transition (IT) (96.75%)[5] | Gamma (γ) | 0.190[5] | Indium-114 (¹¹⁴In) |
| Electron Capture (EC) (3.25%)[6] | Gamma (γ) | Cadmium-114 (¹¹⁴Cd) |
Dosimetry Data
For the protection of personnel, it is essential to be familiar with the dose rates and regulatory limits associated with Indium-114.
Table 2: Dosimetry Data for Indium-114 and Indium-114m
| Parameter | Indium-114 (¹¹⁴In) | Indium-114m (¹¹⁴ᵐIn) | Units |
| Gamma Ray Dose Constant | 0.0230251 | 0.150738 | (Rem/hr)/Ci at 1 meter |
| Annual Limit on Intake (ALI) - Inhalation (Class D) | Not Applicable | 3E+2 | µCi |
| Annual Limit on Intake (ALI) - Inhalation (Class W) | Not Applicable | 1E+2 | µCi |
| Derived Air Concentration (DAC) - Inhalation (Class D) | Not Applicable | 3E-8 | µCi/ml |
| Derived Air Concentration (DAC) - Inhalation (Class W) | Not Applicable | 4E-8 | µCi/ml |
| Note: ALI and DAC values are for Indium-114m. Due to its short half-life, these values are not typically tabulated for the ¹¹⁴In ground state.[7] |
Shielding Requirements
Effective shielding is a cornerstone of the ALARA (As Low As Reasonably Achievable) principle in radiation safety. The selection of appropriate shielding material and its thickness is contingent on the type and energy of the radiation.
Beta Radiation Shielding
Indium-114 is an emitter of high-energy beta particles. These particles have a finite range in matter. It is preferable to use low atomic number (low-Z) materials for the primary shielding of beta radiation to minimize the generation of Bremsstrahlung X-rays.[8]
Table 3: Beta Shielding for Indium-114
| Shielding Material | Approximate Thickness to Stop ¹¹⁴In Beta Particles (E_max_ = 1.989 MeV) |
| Acrylic (Plexiglas) | ~1 cm |
| Aluminum | ~2.5 mm |
| Note: These are approximate values. The required thickness should be verified with a radiation survey meter. |
Gamma and Bremsstrahlung Shielding
The gamma emissions from Indium-114m and any resultant Bremsstrahlung X-rays necessitate the use of high atomic number (high-Z) materials for efficient shielding. Lead is a commonly employed material for this purpose.
Table 4: Gamma Shielding for Indium-114m (Approximate Thickness for Attenuation)
| Shielding Material | Thickness for 10-fold Reduction | Thickness for 100-fold Reduction |
| Lead (Pb) | ~1.5 cm | ~3.0 cm |
| Steel | ~7 cm | ~14 cm |
| Concrete (density 2.35 g/cm³) | ~15 cm | ~30 cm |
| Note: These are estimations for the primary gamma energies of ¹¹⁴ᵐIn. For specific applications and quantities of material, shielding calculations should be performed by a qualified health physicist. |
Experimental Protocols and Safe Handling
Strict adherence to well-defined protocols is paramount for minimizing radiation exposure and preventing the spread of contamination.
General Laboratory Practices
-
Designated Areas: All work involving Indium-114 must be carried out in a designated area clearly labeled for radioactive materials.
-
Personal Protective Equipment (PPE): As a minimum, a laboratory coat, safety glasses, and disposable gloves are mandatory.[9] For handling activities in the millicurie range, the use of finger dosimeters should be considered.
-
Fume Hoods: To prevent inhalation, work with any volatile or powdered forms of Indium-114 must be conducted within a certified fume hood.
-
Dry Runs: It is highly recommended to conduct a "dry run" of any new procedure without radioactive material to identify potential difficulties and refine the workflow.[10]
Contamination Monitoring
Routine and thorough contamination monitoring is a critical component of a safe laboratory environment.
-
Instrumentation:
-
A Geiger-Müller (GM) survey meter equipped with a pancake probe is effective for the detection of the high-energy beta particles from ¹¹⁴In and the gamma rays from ¹¹⁴ᵐIn.
-
For more sensitive detection of the gamma emissions from ¹¹⁴ᵐIn, a sodium iodide (NaI) scintillation probe is recommended.[9]
-
-
Procedure:
-
Personal Surveys: It is essential to survey hands, clothing, and footwear before exiting the work area.
-
Work Area Surveys: The immediate work area, associated equipment, and the adjacent floor should be surveyed for contamination upon completion of any procedure.
-
Wipe Tests: To detect removable contamination, wipe tests of the work area and other potentially contaminated surfaces should be performed on a regular basis (e.g., monthly).[11] These wipes should be analyzed using a liquid scintillation counter or a gamma counter.
-
Decontamination Protocol
In the event of a radioactive spill, the following steps should be promptly initiated:
-
Isolate the Area: Prevent further spread of contamination by immediately restricting access to the affected area.
-
Notify the Radiation Safety Officer (RSO): All spills must be reported to the designated RSO for the facility.
-
Personnel Decontamination:
-
Carefully remove and bag any contaminated clothing.
-
Wash affected skin with a mild soap and lukewarm water, taking care not to abrade the skin.
-
-
Area Decontamination:
-
Utilize appropriate decontamination solutions, such as commercial radioactive decontamination products or laboratory detergents.
-
Work from the outer edge of the contaminated area inwards to prevent spreading.
-
After cleaning, dry the area and perform a wipe test to confirm the efficacy of the decontamination.
-
Waste Management
The management of radioactive waste containing Indium-114 must comply with all institutional and regulatory standards.
-
Segregation: At the point of generation, radioactive waste must be segregated from all other waste streams.
-
Labeling: All containers of radioactive waste must be clearly labeled with the universal radiation symbol, the specific isotope (Indium-114), the estimated activity, and the date of generation.
-
Storage: Radioactive waste must be stored in a designated, shielded, and secure location.
-
Decay-in-Storage: Given the 49.51-day half-life of Indium-114m, decay-in-storage is a practical and effective method of disposal. Waste should be stored for a minimum of 10 half-lives (approximately 500 days) before being surveyed. If the measured activity is indistinguishable from background, it may be disposed of as non-radioactive waste, in accordance with institutional policies.
Visualizations
Decay Scheme of Indium-114m
Caption: Decay pathway of Indium-114m.
Experimental Workflow for Handling Indium-114
Caption: Standard workflow for experiments involving Indium-114.
Logic for Radioactive Waste Disposal
Caption: Decision-making process for Indium-114 waste disposal.
References
- 1. epa-prgs.ornl.gov [epa-prgs.ornl.gov]
- 2. epa.gov [epa.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Indium-114 - isotopic data and properties [chemlin.org]
- 5. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 6. Contribution of contaminant indium-114m/indium-114 to indium-111 oxine blood dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lawfilesext.leg.wa.gov [lawfilesext.leg.wa.gov]
- 8. courses.grainger.illinois.edu [courses.grainger.illinois.edu]
- 9. case.edu [case.edu]
- 10. researchhow2.uc.edu [researchhow2.uc.edu]
- 11. in.nau.edu [in.nau.edu]
Methodological & Application
Application Notes and Protocols for the Production of Indium-114m in Research Reactors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium-114m (¹¹⁴ᵐIn) is a radionuclide with a half-life of 49.51 days, making it a candidate for various applications in nuclear medicine research, including SPECT imaging and as a therapeutic agent when labeled to targeting molecules.[1] Its production in a research reactor is primarily achieved through the neutron capture of stable Indium-113 (¹¹³In). This document provides a detailed overview of the production methods, experimental protocols, and quality control considerations for ¹¹⁴ᵐIn.
Nuclear Production Route
The most common method for producing ¹¹⁴ᵐIn in a research reactor is via the thermal neutron capture reaction on an Indium-113 target.
Nuclear Reaction: ¹¹³In (n,γ) ¹¹⁴ᵐIn
Natural indium consists of two stable isotopes: ¹¹³In (4.28% abundance) and ¹¹⁵In (95.72% abundance).[1] Irradiation of natural indium will also lead to the production of other indium isotopes, most notably ¹¹⁶ᵐIn from the neutron capture of ¹¹⁵In. Due to the low natural abundance of ¹¹³In, the use of enriched ¹¹³In targets is recommended for the production of higher specific activity ¹¹⁴ᵐIn and to minimize the co-production of other indium radioisotopes.
Quantitative Data
The production yield of ¹¹⁴ᵐIn is dependent on several factors, including the neutron flux, irradiation time, and the nuclear cross-section of the target material.
| Parameter | Value | References |
| Target Isotope | ¹¹³In | |
| Natural Abundance of ¹¹³In | 4.28% | [1] |
| Reaction | ¹¹³In(n,γ)¹¹⁴ᵐIn | |
| ¹¹⁴ᵐIn Half-life | 49.51 days | [1] |
| Thermal Neutron Capture Cross Section (σ_th) | ~2.6 ± 0.2 barns (for the production of the metastable state) | [2] |
| Resonance Integral (I₀) | ~5.5 ± 0.5 barns | [2] |
Note: The cross-section values can vary between different evaluated nuclear data libraries. The values presented are representative.
Theoretical Yield Calculation
The activity of ¹¹⁴ᵐIn produced can be estimated using the following formula:
A = N * Φ * σ * (1 - e^(-λt))
Where:
-
A = Activity of ¹¹⁴ᵐIn produced (Bq)
-
N = Number of ¹¹³In target atoms
-
Φ = Thermal neutron flux (n/cm²·s)
-
σ = Thermal neutron capture cross-section for the ¹¹³In(n,γ)¹¹⁴ᵐIn reaction (cm²)
-
λ = Decay constant of ¹¹⁴ᵐIn (ln(2) / T₁/₂)
-
t = Irradiation time (s)
Experimental Protocols
The production of ¹¹⁴ᵐIn involves several key stages: target preparation, irradiation, chemical processing, and quality control.
Target Preparation
-
Target Material: High-purity (≥99.99%) indium is used as the target material. This can be in the form of thin foils or wires. For higher specific activity, the use of isotopically enriched ¹¹³In is preferable.
-
Encapsulation: The indium target is accurately weighed and then encapsulated in a high-purity aluminum or quartz ampoule. The encapsulation is necessary to contain the target material and any potential radioactive products during irradiation and handling. The capsule is sealed, often by welding for aluminum or flame-sealing for quartz.
-
Labeling and Documentation: The encapsulated target is clearly labeled with a unique identifier, and all relevant information (target material, mass, enrichment, date) is recorded.
Irradiation
-
Reactor Selection: A research reactor with a high thermal neutron flux is required for efficient production. TRIGA-type reactors are suitable for this purpose.[3]
-
Irradiation Position: The encapsulated target is placed in an irradiation position within the reactor core where the thermal neutron flux is well-characterized and high. Typical thermal neutron fluxes in research reactors range from 10¹² to 10¹⁴ n/cm²·s.[4]
-
Irradiation Time: The duration of the irradiation depends on the desired activity of ¹¹⁴ᵐIn. Given its long half-life, irradiation times can range from several days to weeks to approach saturation activity.
-
Cooling Period: After irradiation, the target is allowed to cool for a period to allow for the decay of short-lived radioisotopes, particularly ¹¹⁶ᵐIn (T₁/₂ = 54.29 min), which is produced in large quantities from the irradiation of natural indium.
Chemical Processing and Purification
This protocol describes the dissolution of the indium target and a general method for the purification of ¹¹⁴ᵐIn.
-
De-canning: The irradiated capsule is transferred to a hot cell. The outer surface is decontaminated, and the capsule is carefully opened to retrieve the indium target.
-
Dissolution:
-
Place the irradiated indium foil or wire into a clean glass reaction vessel.
-
In a fume hood, add a minimal volume of a mixture of concentrated hydrochloric acid (HCl) and nitric acid (HNO₃) to dissolve the metal. A common mixture is 3:1 HCl:HNO₃ (aqua regia). Gentle heating may be required to facilitate dissolution.[4]
-
Once the indium is completely dissolved, the solution is evaporated to near dryness to remove excess acids. This step may be repeated multiple times with the addition of HCl to ensure the complete removal of nitrates.
-
The final residue is redissolved in a dilute acid, such as 0.1 M HCl, for further purification.
-
-
Purification by Ion Exchange Chromatography: This step is crucial for separating ¹¹⁴ᵐIn from the bulk of the stable indium carrier and other metallic impurities.
-
Column Preparation: A chromatography column is packed with a strongly acidic cation exchange resin (e.g., Dowex 50W-X8). The resin is pre-conditioned by washing with deionized water and then with the starting eluent (e.g., dilute HCl).
-
Loading: The dissolved indium solution (in dilute HCl) is loaded onto the top of the column.
-
Elution: The separation of indium from other potential impurities can be achieved by eluting with different concentrations of HCl. Indium can be selectively eluted from the column using a higher concentration of HCl. The exact concentrations and volumes will depend on the specific resin and column dimensions and should be optimized.
-
Fraction Collection: Eluted fractions are collected and analyzed by gamma spectroscopy to identify the fractions containing the purified ¹¹⁴ᵐIn.
-
Quality Control
A series of quality control tests are performed on the final ¹¹⁴ᵐIn product to ensure its suitability for research or further use in radiopharmaceutical development.
| Quality Control Test | Method | Specification |
| Radionuclidic Purity | High-Purity Germanium (HPGe) Gamma Spectroscopy | > 99.0% ¹¹⁴ᵐIn.[5] Identification of characteristic gamma peaks of ¹¹⁴ᵐIn (e.g., 190.27 keV). Absence of peaks from other long-lived radionuclides. |
| Radiochemical Purity | Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) | > 95% of the radioactivity in the desired chemical form (e.g., In³⁺). |
| Specific Activity | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for total indium concentration and calibrated ionization chamber for radioactivity. | > 10 MBq/mg In.[6] |
| Chemical Purity | Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) | Limits for trace metal impurities should be established. |
| pH | pH meter or pH-indicator strips | Within an acceptable range for subsequent labeling reactions (typically 4-6). |
Radionuclidic Purity Assessment
The primary radionuclidic impurity in ¹¹⁴ᵐIn produced from natural indium is ¹¹⁶ᵐIn. Due to its much shorter half-life, a sufficient cooling period post-irradiation will significantly reduce its presence. Gamma spectroscopy is used to confirm its decay and to identify any other long-lived impurities. The gamma spectrum of the final product should show the characteristic peaks of ¹¹⁴ᵐIn and its daughter ¹¹⁴In.[1]
Visualizations
Nuclear Reaction and Decay Pathway
Caption: Production and decay of Indium-114m.
Experimental Workflow
Caption: Workflow for ¹¹⁴ᵐIn production.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. osti.gov [osti.gov]
- 3. Production of 114mIndium in Triga Mark IPR-R1 reactor and evaluation for radionuclide therapy application [inis.iaea.org]
- 4. csun.edu [csun.edu]
- 5. In-114m – Narodowe Centrum Badań Jądrowych Ośrodek Radioizotopów – POLATOM [polatom.pl]
- 6. Indium (In-114m) – radiochemical reagent – Narodowe Centrum Badań Jądrowych Ośrodek Radioizotopów – POLATOM [polatom.pl]
Application Notes and Protocols for the Synthesis and Purification of Indium-114m Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium-114m (114mIn) is a radionuclide with a half-life of 49.51 days, making it a valuable tool for long-term in vivo and in vitro studies.[1][2] Its decay characteristics allow for detection through gamma emission, suitable for imaging applications. The synthesis of 114mIn-labeled compounds is crucial for developing novel radiopharmaceuticals for diagnostic and therapeutic applications. This document provides detailed protocols for the synthesis and purification of 114mIn labeled compounds, focusing on peptides and antibodies as examples. It also outlines essential quality control procedures to ensure the safety and efficacy of the final product.
Key Considerations for Radiolabeling with Indium-114m
The successful labeling of a compound with a metallic radionuclide like Indium-114m relies on the use of a bifunctional chelator. This molecule is covalently attached to the targeting biomolecule (e.g., peptide or antibody) and strongly binds the radioisotope. Common chelators for indium isotopes include derivatives of diethylenetriaminepentaacetic acid (DTPA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[3][4] The choice of chelator can influence the stability and biodistribution of the radiolabeled compound.[3]
Section 1: Synthesis of Indium-114m Labeled Compounds
This section details the protocols for conjugating a chelator to a biomolecule and the subsequent radiolabeling with 114mIn.
Protocol 1.1: Conjugation of a DTPA Chelator to a Peptide
This protocol describes the conjugation of a DTPA derivative, such as p-SCN-Bn-DTPA (isothiocyanatobenzyl-DTPA), to a peptide containing a free amine group.
Materials:
-
Peptide of interest
-
p-SCN-Bn-DTPA
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Sephadex G-25 column
-
0.05 M Sodium carbonate for column equilibration
-
Distilled, metal-free water
-
Reaction vials
Procedure:
-
Prepare the peptide in sodium bicarbonate buffer to a final concentration of 5 mg/mL.
-
Add a 5 to 10-fold molar excess of p-SCN-Bn-DTPA (dissolved in a small volume of DMSO) to the peptide solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Equilibrate a Sephadex G-25 column with 10 column volumes of 0.05 M sodium carbonate.
-
Apply the reaction mixture to the equilibrated column to separate the DTPA-peptide conjugate from unreacted DTPA.
-
Collect the fractions containing the conjugate, which will elute first.
-
Pool the fractions containing the purified conjugate and determine the concentration.
-
The conjugate can be stored at -20°C until use.
Protocol 1.2: Radiolabeling of a DTPA-Conjugated Peptide with 114mIn
Materials:
-
DTPA-conjugated peptide
-
114mInCl3 solution
-
Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5-6.0)
-
Reaction vial (metal-free)
-
Heating block or water bath
Procedure:
-
In a metal-free reaction vial, add the DTPA-conjugated peptide to the ammonium acetate buffer. The final peptide concentration should be in the range of 1-2 mg/mL.
-
Add the desired amount of 114mInCl3 solution to the vial.
-
Gently mix the solution.
-
Incubate the reaction mixture at room temperature (25°C) for 30 minutes. Gentle heating to 37-40°C can be applied to improve labeling efficiency if necessary.
-
After incubation, perform quality control checks to determine the radiochemical purity.
Protocol 1.3: Radiolabeling of an Antibody with 114mIn using a DOTA-NHS ester
This protocol outlines the conjugation of a DOTA-NHS ester to an antibody and subsequent radiolabeling.
Materials:
-
Antibody of interest
-
DOTA-NHS ester
-
Phosphate buffered saline (PBS), pH 7.2-7.4, metal-free
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
114mInCl3 solution
-
Sodium acetate buffer (0.1 M, pH 5.0)
Procedure:
-
Conjugation:
-
Dissolve the antibody in PBS at a concentration of 5-10 mg/mL.
-
Add a 10 to 20-fold molar excess of DOTA-NHS ester (dissolved in DMSO) to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
Purify the DOTA-antibody conjugate using a size-exclusion chromatography column equilibrated with PBS.
-
-
Radiolabeling:
-
To a reaction vial, add the DOTA-antibody conjugate in sodium acetate buffer.
-
Add the 114mInCl3 solution.
-
Incubate at 37-40°C for 30-60 minutes.
-
Determine the radiochemical purity using appropriate quality control methods.
-
Section 2: Purification of Indium-114m Labeled Compounds
Purification is a critical step to remove unreacted 114mIn and other impurities, which can affect image quality and lead to unnecessary radiation exposure.[5]
Protocol 2.1: Purification using Solid Phase Extraction (SPE)
SPE is a rapid method for purifying radiolabeled peptides.
Materials:
-
C18 SPE cartridge
-
Ethanol
-
Distilled, metal-free water
-
0.1% Trifluoroacetic acid (TFA) in water
-
Acetonitrile
Procedure:
-
Cartridge Conditioning:
-
Wash the C18 cartridge with 5 mL of ethanol.
-
Wash the cartridge with 10 mL of distilled water.
-
Equilibrate the cartridge with 5 mL of 0.1% TFA in water.
-
-
Sample Loading:
-
Dilute the crude radiolabeling reaction mixture with 0.1% TFA in water.
-
Load the diluted sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of 0.1% TFA in water to remove unbound 114mIn and other hydrophilic impurities.
-
-
Elution:
-
Elute the 114mIn-labeled peptide with a small volume (e.g., 1-2 mL) of an ethanol/water or acetonitrile/water mixture.
-
Collect the eluate containing the purified product.
-
Protocol 2.2: Purification using High-Performance Liquid Chromatography (HPLC)
HPLC provides high-resolution separation and is suitable for both peptides and antibodies.[6][7]
Materials:
-
Reversed-phase HPLC system with a radioactivity detector
-
C18 column suitable for peptides or proteins
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Filtration unit (0.22 µm)
Procedure:
-
Filter the crude reaction mixture through a 0.22 µm filter.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the filtered sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the labeled compound. A typical gradient might be from 5% to 95% B over 20-30 minutes.
-
Monitor the elution profile using both UV (at 220 nm and 280 nm for peptides/proteins) and radioactivity detectors.
-
Collect the fraction corresponding to the radiolabeled product peak.
-
The collected fraction can be evaporated to remove the organic solvent and reconstituted in a biocompatible buffer.
Section 3: Quality Control
Comprehensive quality control is mandatory to ensure the final product is safe and effective for its intended application.[8][9][10]
Protocol 3.1: Determination of Radiochemical Purity
Radiochemical purity is the percentage of the total radioactivity in the desired chemical form.[11]
Method: Instant Thin-Layer Chromatography (ITLC)
-
Stationary Phase: ITLC-SG strips
-
Mobile Phase: A suitable solvent system that separates the labeled compound from free 114mIn. For DTPA-chelated compounds, a 0.1 M sodium citrate (B86180) solution (pH 5.5) can be used.
-
Procedure:
-
Spot a small amount of the radiolabeled compound solution onto the origin of an ITLC strip.
-
Develop the chromatogram by placing the strip in a chamber containing the mobile phase.
-
Allow the solvent front to travel near the top of the strip.
-
Remove the strip and let it dry.
-
Cut the strip into two parts (origin and solvent front) and measure the radioactivity of each part using a gamma counter.
-
Calculation: Radiochemical Purity (%) = (Counts in the product spot / Total counts on the strip) x 100
-
Protocol 3.2: Determination of Specific Activity
Specific activity is the amount of radioactivity per unit mass of the compound.[2][12]
Procedure:
-
Determine the total radioactivity of the purified product using a dose calibrator.
-
Quantify the mass of the labeled compound in the same sample. This can be done using a pre-existing calibration curve on a UV-HPLC system.
-
Calculation: Specific Activity (GBq/µmol) = Total Radioactivity (GBq) / Amount of compound (µmol)
Quantitative Data Summary
The following table provides representative data for the radiolabeling of biomolecules with indium isotopes. Actual results may vary depending on the specific biomolecule, chelator, and reaction conditions.
| Parameter | Peptide (111In-DTPA-Octreotide) | Antibody (111In-DOTA-Trastuzumab) |
| Radiolabeling Efficiency | > 95% | > 90% |
| Radiochemical Purity (Post-Purification) | > 98% | > 98% |
| Specific Activity | 20-40 GBq/µmol | 0.1-0.5 GBq/mg |
| Stability in Serum (24h) | > 90% intact | > 95% intact |
Note: Data is representative and based on literature for Indium-111, which has similar chelation chemistry to Indium-114m.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis, purification, and quality control of 114mIn labeled compounds.
Logical Relationship for Quality Control Assessment
Caption: Decision-making flowchart for the quality control assessment of 114mIn labeled compounds.
References
- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 2. EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scalable conjugation and characterization of immunoglobulins with stable mass isotope reporters for single-cell mass cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 9. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. jpt.com [jpt.com]
- 12. Specific activity - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Radiolabeling Proteins with Indium-114m
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium-114m (114mIn) is a promising radionuclide for therapeutic applications due to its long half-life of 49.51 days, which allows for extended monitoring and treatment of slow-growing tumors.[1] This long half-life, coupled with its decay properties, makes it a valuable tool in the development of targeted radiopharmaceuticals. The radiolabeling of proteins, such as monoclonal antibodies, with 114mIn enables the specific delivery of a therapeutic radioactive dose to target tissues, such as tumors.
The process of radiolabeling proteins with metallic radionuclides like 114mIn is an indirect process that requires a bifunctional chelator.[2][3] This molecule is first covalently attached to the protein and then forms a stable coordination complex with the radiometal. The choice of chelator is critical as it influences the stability of the final radiolabeled protein, which in turn affects its in vivo behavior and therapeutic efficacy. This document provides detailed protocols for the conjugation of two commonly used chelators, DTPA and DOTA, to proteins, followed by radiolabeling with an indium isotope, purification, and quality control.
While many of the established and detailed protocols in the scientific literature utilize the diagnostic isotope Indium-111 (111In), the fundamental chemistry of chelation and radiolabeling is directly applicable to 114mIn. Studies have shown no significant difference in the biodistribution of peptides labeled with 114mIn compared to 111In, indicating that these protocols can be readily adapted for 114mIn-based radiopharmaceutical development.[1]
Production of Indium-114m
Indium-114m can be produced in a cyclotron by proton irradiation of enriched Cadmium-114 (114Cd) targets.[1] Another method involves the (116Cd(p,3n)114mIn) reaction on highly enriched 116Cd targets.[4] Following irradiation, the 114mIn is separated from the target material using techniques such as thermal diffusion and ion-exchange chromatography to yield carrier-free 114mIn with high specific radioactivity suitable for radiolabeling.[1]
Choice of Chelator: DTPA vs. DOTA
The selection of a bifunctional chelator is a critical step in the development of a radiolabeled protein. The two most widely used chelators for indium isotopes are the acyclic diethylenetriaminepentaacetic acid (DTPA) and the macrocyclic 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).
| Feature | DTPA (and its derivatives) | DOTA (and its derivatives) |
| Structure | Acyclic (linear) | Macrocyclic (caged) |
| Labeling Conditions | Milder conditions (e.g., room temperature to 37°C)[2] | Requires higher temperatures (e.g., 40°C to 95°C)[5][6] |
| Kinetic Inertness | Lower | Higher |
| In Vivo Stability | Generally lower, potential for trans-chelation of Indium to other proteins[2][3] | Generally higher, forms more thermodynamically and kinetically stable complexes[2][3] |
| Common Derivatives | p-SCN-Bn-DTPA, CHX-A"-DTPA[2] | DOTA-NHS ester[5] |
Macrocyclic chelators like DOTA generally exhibit higher in vivo stability due to their higher binding constants compared to acyclic chelators like DTPA.[2][3] However, the conjugation and labeling conditions for DOTA can be harsher, which may be a consideration for sensitive proteins.
Experimental Workflow
The overall process for radiolabeling a protein with an indium isotope involves several key steps, from initial protein preparation to final quality control of the radiolabeled product.
Caption: Experimental workflow for protein radiolabeling.
Experimental Protocols
The following are detailed protocols for the conjugation of DOTA-NHS ester to a protein, followed by radiolabeling with an indium isotope, purification, and quality control. A similar protocol for DTPA is also provided.
Protocol 1: Conjugation of DOTA-NHS Ester to a Protein (e.g., Antibody)
Objective: To covalently attach a DOTA chelator to the primary amine groups (e.g., lysine (B10760008) residues) of a protein.
Materials:
-
Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS)
-
DOTA-NHS ester
-
Conjugation Buffer: 0.1 M sodium carbonate buffer, pH 9
-
Quenching Buffer: 1 M Tris or glycine (B1666218) solution
-
Purification Buffer: 0.2 M Ammonium Acetate, pH 5.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO) or size-exclusion chromatography (SEC) system
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Ensure the protein is free of any amine-containing buffers (like Tris) or stabilizers (like BSA). If necessary, perform a buffer exchange into the conjugation buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 2-10 mg/mL in the conjugation buffer. Determine the precise concentration using a spectrophotometer at 280 nm.
-
-
DOTA-NHS Ester Preparation:
-
Immediately before use, dissolve the DOTA-NHS ester in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
To stop the reaction and cap any unreacted NHS esters, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the DOTA-Protein Conjugate:
-
Purify the DOTA-protein conjugate from unreacted DOTA-NHS ester and other small molecules using a desalting column or SEC.[5]
-
Equilibrate the column with the purification buffer (0.2 M Ammonium Acetate, pH 5.5) before loading the reaction mixture.
-
Collect the fractions containing the purified DOTA-protein conjugate.
-
-
Characterization and Storage:
-
Determine the final concentration of the purified conjugate.
-
The number of chelators per protein molecule can be determined by mass spectrometry.
-
Store the DOTA-protein conjugate at -20°C or -80°C for long-term storage.
-
Protocol 2: Conjugation of DTPA (via CHX-A"-DTPA) to a Protein
Objective: To covalently attach a DTPA chelator to a protein.
Materials:
-
Protein in a suitable buffer
-
NCS-CHX-A"-DTPA
-
Conjugation Buffer: 0.1 M boric acid, pH 8.5[2]
-
Purification Buffer: 0.2 M Ammonium Acetate, pH 5.5
-
Desalting columns or SEC system
Procedure:
-
Protein Preparation:
-
Perform buffer exchange of the protein into the conjugation buffer.
-
Adjust the protein concentration as in Protocol 1.
-
-
Conjugation Reaction:
-
Purification of the DTPA-Protein Conjugate:
-
Purify the conjugate using a desalting column or SEC equilibrated with the purification buffer.[2]
-
-
Characterization and Storage:
-
Characterize and store the DTPA-protein conjugate as described in Protocol 1.
-
Protocol 3: Radiolabeling of DOTA/DTPA-Protein Conjugate with Indium
Objective: To chelate Indium-114m (or Indium-111) to the DOTA/DTPA-protein conjugate.
Materials:
-
DOTA- or DTPA-protein conjugate in 0.2 M Ammonium Acetate, pH 5.5
-
Indium (114mIn or 111In) chloride solution
-
Labeling Buffer: 0.2 M Ammonium Acetate, pH 5.5[2]
-
Quenching Solution: 50 mM EDTA solution
-
Desalting columns (e.g., NAP5 column)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Reaction Setup:
-
Incubation:
-
Quenching:
-
Add the EDTA solution to a final concentration of 10 mM to chelate any unbound indium.[5]
-
Incubate for 5 minutes at room temperature.
-
-
Purification of the Radiolabeled Protein:
-
Purify the radiolabeled protein from unchelated indium and other small molecules using a desalting column (e.g., NAP5) pre-equilibrated with PBS.[2]
-
Elute the final product in PBS.
-
Protocol 4: Quality Control of Radiolabeled Protein
Objective: To determine the radiochemical purity and stability of the final product.
A. Radiochemical Purity by Instant Thin-Layer Chromatography (ITLC)
Materials:
-
ITLC strips (silica gel)
-
Mobile Phase: 50 mM EDTA solution or 0.2 M citric acid[2]
-
ITLC scanner or gamma counter
Procedure:
-
Spot a small amount (1-2 µL) of the purified radiolabeled protein onto an ITLC strip.
-
Develop the strip in a chromatography chamber containing the mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
Remove and dry the strip.
-
Analyze the distribution of radioactivity on the strip using an ITLC scanner or by cutting the strip into sections and counting in a gamma counter.
-
Expected Result: The radiolabeled protein should remain at the origin (Rf = 0), while free indium chelated by EDTA will migrate with the solvent front (Rf = 1).
-
Calculation: Radiochemical Purity (%) = (Counts at origin / Total counts on the strip) x 100. A purity of >95% is generally desired.
-
B. In Vitro Serum Stability Assay
Materials:
-
Purified radiolabeled protein
-
Fresh human or animal serum
-
Incubator at 37°C
-
ITLC materials (as above) or SEC-HPLC system
Procedure:
-
Incubate an aliquot of the radiolabeled protein in serum at 37°C.
-
At various time points (e.g., 1, 4, 24, 48, 72 hours), take a sample of the mixture.
-
Analyze the sample by ITLC or SEC-HPLC to determine the percentage of radioactivity still associated with the protein.
-
A high percentage of intact radiolabeled protein over time indicates good stability.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from protein radiolabeling experiments with indium isotopes.
Table 1: Radiolabeling Efficiency and Purity
| Chelator Conjugate | Radiolabeling Efficiency (Crude) | Radiochemical Purity (Post-Purification) | Reference |
| 111In-DOTA-5D3 | 70-80% | >98% | [5] |
| 111In-Bz-DTPA-AMB8LK | >95% | Not specified | [7] |
| 111In-Bz-DOTA-AMB8LK | >95% | Not specified | [7] |
Table 2: In Vitro Stability of Indium-Labeled Antibodies
| Chelator Conjugate | Stability Assay Conditions | % Intact after 24h | % Intact after 72h | Reference |
| [111In]DTPA-biAb | 500-fold molar excess EDTA | ~95% | ~95% | [2] |
| [111In]DOTA-biAb | 500-fold molar excess EDTA | ~85% | ~70% | [2] |
| [111In]DOTA-Tz-biAb | 500-fold molar excess EDTA | 100% | 100% | [2] |
Table 3: Pharmacokinetics of Indium-Labeled Antibodies
| Chelator Conjugate | Half-life in Blood (hours) | Reference |
| [111In]DTPA-biAb | 7.4 | [2] |
| [111In]DOTA-biAb | 7.0 | [2] |
| [111In]DOTA-Tz-biAb | 5.6 | [2] |
Logical Relationships in Quality Control
The quality control process follows a logical sequence to ensure the final product is suitable for its intended application.
Caption: Quality control decision pathway.
References
- 1. 114mIn, a candidate for radionuclide therapy: low-energy cyclotron production and labeling of DTPA-D-phe-octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging | Upsala Journal of Medical Sciences [ujms.net]
- 4. Production of the therapeutic radioisotope (114m)In through the (116)Cd(p,3n)(114m)In reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Radiolabeled 111In-DOTA-5D3 [bio-protocol.org]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. In vitro and in vivo comparison of DTPA- and DOTA-conjugated antiferritin monoclonal antibody for imaging and therapy of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Indium-114m in Nuclear Medicine and Radiobiology
For Researchers, Scientists, and Drug Development Professionals
Introduction to Indium-114m
Indium-114m (114mIn) is a radionuclide with promising applications in nuclear medicine and radiobiology. Its relatively long half-life and unique decay characteristics, including the emission of Auger electrons, make it a valuable tool for both therapeutic and imaging studies. These application notes provide an overview of its properties, potential uses, and detailed protocols for its application in research and development.
Indium-114m decays by isomeric transition (IT) with a half-life of 49.51 days to Indium-114 (114In), which in turn has a very short half-life of 71.9 seconds and decays by beta emission and electron capture.[1][2] The long half-life of the metastable state is advantageous for long-term in vivo and in vitro monitoring.[3]
Key Applications
The primary applications of Indium-114m in a research context include:
-
Radiolabeling of Cells and Biomolecules: Its ability to form stable complexes allows for the labeling of various cell types (e.g., lymphocytes, erythrocytes) and targeting molecules for in vivo tracking and biodistribution studies.[4][5]
-
Auger Electron Therapy: The emission of low-energy Auger electrons upon decay makes 114mIn a candidate for targeted radionuclide therapy. These electrons have a very short range, depositing their energy in close proximity to the decay site, which can induce highly localized damage to cancer cells, particularly when the radionuclide is internalized and localized near the cell nucleus.[6]
-
Dual-Nuclide Studies: The distinct gamma emissions of 114mIn allow for its use in combination with other radionuclides, such as Chromium-51 (51Cr), in dual-labeling experiments to simultaneously track different cell populations or biological processes.[3]
Quantitative Data Summary
The following tables summarize the key physical and dosimetric properties of Indium-114m.
Table 1: Physical Properties of Indium-114m
| Property | Value | Reference |
| Half-life (T1/2) | 49.51 days | [1][2] |
| Decay Mode | Isomeric Transition (IT), Electron Capture (EC) | [1] |
| Daughter Nuclide | 114In (96.8%), 114Cd (3.25%) | [1] |
| Mean Electron Energy | 0.145 MeV | [1] |
| Mean Photon Energy | 0.08041 MeV | [1] |
Table 2: Dosimetric Constants for Indium-114m
| Constant | Value | Unit | Reference |
| Equilibrium Dose Constant (weakly penetrating) | 2.323e-14 | Gy· kg/Bq ·s | [1] |
| Equilibrium Dose Constant (photons) | 1.288e-14 | Gy· kg/Bq ·s | [1] |
| Air Kerma Rate Constant | 5.787e-18 | Gy·m²/Bq·s | [1] |
Experimental Protocols
Protocol 1: Radiolabeling of Lymphocytes with Indium-114m Oxine
This protocol is adapted from established methods for labeling leukocytes with Indium-111 oxine.[7][8]
Materials:
-
Indium-114m chloride (114mInCl3) in dilute HCl
-
Sterile, pyrogen-free 8-hydroxyquinoline (B1678124) (oxine) solution
-
Sterile saline (0.9% NaCl)
-
HEPES buffer
-
Isolated lymphocyte suspension in saline
-
Sterile, conical-based centrifuge tubes
-
Incubator
-
Gamma counter
Procedure:
-
Preparation of 114mIn-oxine complex:
-
In a sterile vial, mix the 114mInCl3 solution with the oxine solution. The exact volumes and concentrations should be optimized, but a common starting point is a 1:2 molar ratio of Indium to oxine.
-
The complex formation is rapid at room temperature.
-
-
Cell Labeling:
-
Centrifuge the isolated lymphocyte suspension and resuspend the cell pellet in sterile saline.
-
Add the freshly prepared 114mIn-oxine complex to the cell suspension.
-
Incubate at room temperature for 15-30 minutes with occasional gentle mixing.
-
-
Washing:
-
Add an excess of sterile saline to the labeled cell suspension.
-
Centrifuge to pellet the cells.
-
Carefully remove and collect the supernatant.
-
Repeat the washing step twice to remove any unbound 114mIn-oxine.
-
-
Quantification of Labeling Efficiency:
-
Measure the radioactivity in the cell pellet and the combined supernatants using a gamma counter.
-
Calculate the labeling efficiency as: (Activity in cell pellet / (Activity in cell pellet + Activity in supernatants)) * 100%.
-
-
Cell Resuspension:
-
Resuspend the final cell pellet in a suitable medium for injection or in vitro experiments.
-
dot
Protocol 2: In Vitro Cytotoxicity Assessment using Clonogenic Assay
This protocol is a standard method to assess the reproductive viability of cells after exposure to a cytotoxic agent, in this case, internally delivered radiation from 114mIn.[9][10][11]
Materials:
-
114mIn-labeled cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well plates or culture dishes
-
Incubator (37°C, 5% CO2)
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation and Labeling:
-
Culture the desired cancer cell line to ~70-80% confluency.
-
Harvest the cells using trypsin-EDTA and prepare a single-cell suspension.
-
Label the cells with varying activities of 114mIn-oxine as described in Protocol 1. Include an unlabeled control group.
-
-
Cell Seeding:
-
After labeling and washing, count the viable cells (e.g., using trypan blue exclusion).
-
Seed a known number of cells (e.g., 200-1000 cells, depending on the expected toxicity) into 6-well plates containing pre-warmed complete culture medium. Plate each condition in triplicate.
-
-
Incubation:
-
Incubate the plates for 7-14 days, allowing colonies to form. A colony is typically defined as a cluster of at least 50 cells.
-
-
Colony Staining and Counting:
-
Aspirate the medium from the plates.
-
Gently wash the plates with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol) for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 10-20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the unlabeled control: (Number of colonies counted / Number of cells seeded) * 100%.
-
Calculate the Surviving Fraction (SF) for each radiation dose: (Number of colonies counted / (Number of cells seeded * PE)).
-
Plot the SF as a function of the initial radioactivity per cell.
-
dot
Protocol 3: In Vivo Biodistribution and Imaging in a Mouse Model
This protocol outlines a general procedure for assessing the whole-body distribution and clearance of 114mIn-labeled cells or compounds in mice.[4][12]
Materials:
-
114mIn-labeled cells or compound for injection
-
Tumor-bearing mice (or other relevant animal model)
-
Anesthetic (e.g., isoflurane)
-
SPECT/CT scanner suitable for small animals
-
Gamma counter
-
Dissection tools
-
Vials for organ collection
Procedure:
-
Animal Preparation and Injection:
-
Anesthetize the mouse.
-
Inject a known activity of the 114mIn-labeled preparation intravenously (e.g., via the tail vein).
-
-
SPECT/CT Imaging:
-
At various time points post-injection (e.g., 1, 24, 48, and 96 hours), anesthetize the animal and perform whole-body SPECT/CT imaging. This allows for non-invasive visualization of the radiotracer distribution.
-
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the animal.
-
Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, tumor, muscle, bone).
-
Weigh each tissue sample.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each organ/tissue sample using a gamma counter.
-
Include standards of the injected dose to allow for decay correction and calculation of the percentage of injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
From the imaging data, regions of interest (ROIs) can be drawn over organs to quantify uptake over time.
-
From the ex vivo data, calculate the %ID/g for each tissue: ((Activity in tissue / Weight of tissue) / Total injected activity) * 100%.
-
This data provides a detailed quantitative assessment of the tracer's distribution and clearance.
-
dot
References
- 1. mirdsoft.org [mirdsoft.org]
- 2. mirdsoft.org [mirdsoft.org]
- 3. Indium-114m in dual-nuclide studies with Cr-51: comparison with Indium-111 [inis.iaea.org]
- 4. The carriage and delivery of substances to lymphatic tissues by recirculating lymphocytes. II. Long-term selective irradiation of the spleen and lymph nodes by deposition of indium-114m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AAPM Reports - Dosimetry of Auger-Electron-Emitting Radionuclides [aapm.org]
- 7. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0017355B1 - Indium-111 oxine complex composition - Google Patents [patents.google.com]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. osti.gov [osti.gov]
Application Notes and Protocols: Indium-114 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Indium-114 (¹¹⁴In) as a radiotracer for preclinical metabolic studies. While not a conventional metabolic tracer for delineating core metabolic pathways in the same manner as ¹³C or ³H, ¹¹⁴In serves as a powerful tool for tracking the in vivo biodistribution, pharmacokinetics, and metabolic fate of labeled molecules. Its relatively long half-life of 49.51 days makes it particularly suitable for long-term studies.
Introduction to Indium-114 in Metabolic Research
Indium-114m (the metastable isomer of ¹¹⁴In) is a gamma-emitting radionuclide that allows for non-invasive imaging and quantitative analysis in biological systems. In metabolic research, ¹¹⁴In is typically chelated to a molecule of interest, such as a protein, peptide, or nanoparticle. The resulting radiotracer allows researchers to follow the absorption, distribution, metabolism, and excretion (ADME) of the labeled molecule. This is particularly valuable in drug development for assessing the in vivo behavior of novel therapeutics and delivery systems.
The primary application of ¹¹⁴In in this context is not to trace the flow of atoms through metabolic pathways like glycolysis or the Krebs cycle, but rather to understand the whole-body and subcellular fate of larger molecules. For instance, when attached to a protein, the distribution of ¹¹⁴In reflects the pharmacokinetics of that protein, and its accumulation in specific organs or cellular compartments can provide insights into its metabolic processing, such as lysosomal degradation.
Key Applications and Methodologies
Biodistribution and Pharmacokinetic Studies
A primary application of ¹¹⁴In-labeled compounds is to determine their biodistribution and pharmacokinetic profile. This involves administering the radiotracer to an animal model and measuring the amount of radioactivity in various organs and tissues at different time points. These studies are crucial for understanding where a drug or molecule accumulates in the body, its rate of clearance, and potential off-target effects.
Tracking the Metabolic Fate of Labeled Molecules
By labeling a specific molecule with ¹¹⁴In, researchers can track its metabolic breakdown. For example, a ¹¹⁴In-labeled protein that is taken up by cells via endocytosis will be trafficked to lysosomes for degradation. The persistence of the ¹¹⁴In signal within the cell, and its chemical form, can provide information about the rate and extent of this degradation process.
Subcellular Localization Studies
Following biodistribution studies, subcellular fractionation of tissues can reveal the intracellular location of the ¹¹⁴In radiotracer. This can help to identify the specific organelles involved in the metabolism of the labeled molecule, such as lysosomes for degradation or mitochondria for other metabolic processes.
Quantitative Data Presentation
The following tables summarize representative quantitative data from a study investigating the in vivo distribution and intracellular fractionation of ¹¹⁴mIn in rats following subcutaneous injection of [¹¹⁴mIn]InAs.
Table 1: Organ Distribution of ¹¹⁴mIn in Rats
| Organ | Percentage of Injected Dose (%ID) |
| Spleen | Major site of accumulation |
| Liver | Major site of accumulation |
| Kidney | Major site of accumulation |
Data adapted from a study on the in vivo distribution of [¹¹⁴mIn]InAs in rats. The original study noted these as major sites of accumulation without providing specific percentages in the abstract.
Table 2: Intracellular Distribution of ¹¹⁴mIn in Rat Hepatocytes
| Subcellular Fraction | Relative ¹¹⁴mIn Activity |
| Cytoplasmic | Highest Activity |
| Mitochondrial | Second Highest Activity |
This table reflects the findings that the cytoplasmic fraction contained most of the indium activity, followed by the mitochondrial fraction, after differential centrifugation of liver tissue from rats administered with [¹¹⁴mIn]InAs.
Experimental Protocols
Protocol for Radiolabeling a Protein with Indium-114m
This protocol provides a general method for labeling a protein with ¹¹⁴mIn using a bifunctional chelating agent like diethylenetriaminepentaacetic acid (DTPA).
Materials:
-
Indium-114m chloride (¹¹⁴mInCl₃) in dilute HCl
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Bifunctional chelating agent (e.g., cyclic DTPA anhydride)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Reaction vials
-
pH meter and pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Gamma counter
Procedure:
-
Conjugation of Chelator to Protein:
-
Dissolve the protein in a suitable buffer at a concentration of 5-10 mg/mL.
-
Adjust the pH of the protein solution to 8.5-9.0 using a suitable buffer (e.g., bicarbonate buffer).
-
Dissolve the cyclic DTPA anhydride (B1165640) in a small volume of anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Add the DTPA anhydride solution to the protein solution in a molar ratio of 5:1 to 10:1 (chelator:protein).
-
Incubate the reaction mixture at room temperature for 1 hour with gentle stirring.
-
Purify the DTPA-conjugated protein using a size-exclusion chromatography column equilibrated with metal-free buffer (e.g., 0.1 M citrate (B86180) buffer, pH 5.5) to remove unconjugated DTPA.
-
Collect the protein-containing fractions and determine the protein concentration.
-
-
Radiolabeling with ¹¹⁴mIn:
-
Place the purified DTPA-protein conjugate in a clean reaction vial.
-
Add the ¹¹⁴mInCl₃ solution to the protein conjugate. The amount of ¹¹⁴mInCl₃ will depend on the desired specific activity.
-
Adjust the pH of the reaction mixture to 5.5-6.0 using sterile, metal-free buffers.
-
Incubate at room temperature for 30-60 minutes.
-
Determine the radiolabeling efficiency by instant thin-layer chromatography (ITLC).
-
If necessary, purify the ¹¹⁴mIn-labeled protein from unincorporated ¹¹⁴mIn using a size-exclusion column.
-
Protocol for a Rodent Biodistribution Study
This protocol outlines the steps for a typical biodistribution study in mice or rats.
Materials:
-
¹¹⁴mIn-labeled compound (radiotracer)
-
Healthy, age- and weight-matched rodents (e.g., Sprague-Dawley rats or BALB/c mice)
-
Animal handling and injection equipment (e.g., syringes, needles)
-
Anesthesia
-
Dissection tools
-
Gamma counter
-
Calibrated standards of the ¹¹⁴mIn radiotracer
Procedure:
-
Animal Preparation and Injection:
-
Acclimatize animals to laboratory conditions for at least one week.
-
Divide animals into groups for different time points (e.g., 1h, 4h, 24h, 48h post-injection). A typical group size is n=3-5 animals.
-
Administer the ¹¹⁴mIn-radiotracer via a suitable route (e.g., intravenous tail vein injection). The injected volume and radioactivity should be carefully measured for each animal.
-
-
Tissue Collection:
-
At the designated time points, euthanize the animals using an approved method.
-
Perform a cardiac puncture to collect a blood sample.
-
Dissect the organs of interest (e.g., liver, spleen, kidneys, heart, lungs, muscle, bone, brain, and tumor if applicable).
-
Rinse the organs to remove excess blood, blot dry, and weigh them.
-
-
Measurement of Radioactivity:
-
Place each tissue sample in a separate counting tube.
-
Measure the radioactivity in each sample and in the collected blood using a calibrated gamma counter.
-
Also, count an aliquot of the injected radiotracer as a standard.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Counts in organ / Weight of organ in g) / Total injected counts * 100
-
Protocol for Subcellular Fractionation of Liver Tissue
This protocol describes a method for separating cellular components to determine the intracellular localization of a ¹¹⁴mIn-radiotracer.
Materials:
-
Fresh liver tissue from an animal administered with the ¹¹⁴mIn-radiotracer
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Counting tubes
-
Gamma counter
Procedure:
-
Tissue Homogenization:
-
Excise the liver, rinse with ice-cold buffer, and weigh it.
-
Mince the tissue into small pieces on ice.
-
Homogenize the tissue in 5-10 volumes of ice-cold homogenization buffer using a Dounce homogenizer with a loose-fitting pestle, followed by a tight-fitting pestle.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclear fraction.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction.
-
Collect the supernatant (post-mitochondrial supernatant).
-
Centrifuge the post-mitochondrial supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
The final supernatant is the cytosolic fraction.
-
-
Measurement of Radioactivity:
-
Resuspend each pellet in a known volume of buffer.
-
Measure the radioactivity in aliquots of each fraction (nuclear, mitochondrial, microsomal, and cytosolic) using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of total radioactivity in each subcellular fraction.
-
Visualization of Metabolic and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate relevant pathways for interpreting data from studies using ¹¹⁴In-labeled molecules.
Caption: Experimental workflow for a biodistribution study using an Indium-114m labeled radiotracer.
Caption: Pathway of receptor-mediated endocytosis and lysosomal degradation of a ¹¹⁴mIn-labeled protein.
Concluding Remarks
Indium-114 is a valuable radiotracer for preclinical research, particularly in the field of drug development. Its utility lies in its ability to track the in vivo fate of labeled molecules, providing critical data on biodistribution, pharmacokinetics, and metabolic processing. The protocols and information provided herein offer a foundation for researchers to design and execute studies utilizing ¹¹⁴In to gain a deeper understanding of the biological behavior of molecules of interest. It is important to note that all work with radioactive materials must be conducted in compliance with institutional and national regulations governing radiation safety.
Application Notes and Protocols for Indium-111 SPECT Imaging in Small Animal Models
In contrast, Indium-111 (111In) is a widely used and well-characterized radionuclide for SPECT imaging in both preclinical and clinical settings. With a half-life of 2.8 days and gamma photon emissions suitable for SPECT cameras (171.3 keV and 245.4 keV), 111In is an excellent choice for radiolabeling molecules with varying biological half-lives, such as antibodies and peptides.
Therefore, these application notes and protocols will focus on the use of Indium-111 for small animal SPECT imaging to provide relevant and actionable guidance for researchers, scientists, and drug development professionals.
I. Introduction to 111In SPECT Imaging in Small Animals
111In SPECT imaging is a powerful tool in preclinical research for non-invasively visualizing and quantifying the biodistribution of radiolabeled molecules in small animal models. This technique is instrumental in various stages of drug development, from lead optimization to efficacy studies. By labeling targeting moieties such as antibodies or peptides with 111In, researchers can track their accumulation in specific tissues and organs, providing critical pharmacokinetic and pharmacodynamic data.
II. Radiolabeling of Targeting Molecules with Indium-111
The stable attachment of 111In to biological molecules is achieved through the use of bifunctional chelating agents. These molecules contain a reactive group that covalently binds to the targeting molecule and a chelating moiety that securely coordinates the 111In radiometal. The two most common chelators for this purpose are derivatives of diethylenetriaminepentaacetic acid (DTPA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).
Experimental Protocol: 111In-Labeling of an Antibody using a DTPA Chelator
This protocol describes the radiolabeling of a monoclonal antibody (mAb) previously conjugated with a DTPA derivative.
Materials:
-
DTPA-conjugated monoclonal antibody (in a suitable buffer, e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
111InCl3 in 0.05 M HCl (carrier-free)
-
0.5 M Sodium Acetate buffer, pH 5.5
-
Metal-free water
-
PD-10 desalting column (or equivalent)
-
Instant thin-layer chromatography (ITLC) strips (e.g., silica (B1680970) gel impregnated)
-
Mobile phase for ITLC (e.g., 0.1 M sodium citrate, pH 6.0)
-
Gamma counter
-
Reaction vial (e.g., polypropylene (B1209903) microcentrifuge tube)
Procedure:
-
Preparation: In a sterile, metal-free reaction vial, add a specific amount of the DTPA-conjugated antibody (typically 100-500 µg).
-
Buffering: Add 0.5 M Sodium Acetate buffer to the reaction vial to adjust the pH to approximately 5.5. The final reaction volume should be kept minimal (e.g., 100-200 µL).
-
Radiolabeling: Carefully add the desired activity of 111InCl3 (e.g., 37-185 MBq, 1-5 mCi) to the reaction vial. Gently mix the solution.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 30-60 minutes.
-
Purification: Purify the 111In-labeled antibody from unincorporated 111In using a PD-10 desalting column equilibrated with sterile saline. Collect the fractions containing the radiolabeled antibody.
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using ITLC. Spot a small aliquot of the final product onto an ITLC strip. Develop the chromatogram using the appropriate mobile phase. In this system, 111In-DTPA-mAb remains at the origin, while free 111In-citrate migrates with the solvent front.[1] Calculate the RCP by measuring the radioactivity in each section using a gamma counter. An RCP of >95% is generally considered acceptable.
-
Immunoreactivity: Assess the binding affinity of the radiolabeled antibody to its target antigen using an in vitro cell binding assay.
-
III. Small Animal SPECT Imaging Protocol with 111In-Labeled Compounds
This protocol outlines the general procedure for performing SPECT imaging on mice bearing subcutaneous tumors following the administration of an 111In-labeled targeting molecule.
Animal Preparation and Handling:
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
House the animals in a controlled environment with free access to food and water.
-
For tumor models, subcutaneously implant tumor cells into the flank of immunocompromised mice (e.g., nude mice).[2] Allow the tumors to grow to a suitable size (e.g., 100-200 mm3) before imaging.
-
On the day of imaging, anesthetize the mice using isoflurane (B1672236) (e.g., 2-3% in oxygen). Maintain anesthesia throughout the injection and imaging procedures.
-
Maintain the animal's body temperature using a heating pad.
Radiotracer Administration:
-
Prepare the 111In-labeled compound in a sterile, injectable solution (e.g., saline).
-
The typical injected dose for mice ranges from 3.7 to 18.5 MBq (100-500 µCi).[3] The exact activity will depend on the specific activity of the radiotracer, the imaging system's sensitivity, and the desired image quality.
-
Administer the radiotracer intravenously via the tail vein in a small volume (e.g., 100-200 µL).
SPECT/CT Imaging:
-
Position the anesthetized mouse on the scanner bed.
-
Imaging Time Points: Select imaging time points based on the biological half-life of the targeting molecule. For antibodies, imaging is often performed at 24, 48, 72, and sometimes up to 168 hours post-injection to allow for clearance from non-target tissues and optimal tumor accumulation.[4] For smaller molecules like peptides, earlier time points (e.g., 1, 4, and 24 hours) are common.[5]
-
SPECT Acquisition Parameters:
-
Collimator: Use a medium-energy collimator suitable for the gamma energies of 111In.
-
Energy Windows: Set dual energy windows centered at 171.3 keV and 245.4 keV with a width of 15-20%.
-
Acquisition Mode: Typically, a step-and-shoot or continuous rotation acquisition is used over 360 degrees.
-
Projections: Acquire 64 to 128 projections.
-
Acquisition Time: The time per projection will vary depending on the injected dose and scanner sensitivity, but total acquisition times are often in the range of 30-60 minutes.[6]
-
-
CT Acquisition: Acquire a low-dose CT scan for anatomical co-registration and attenuation correction.
Image Reconstruction:
-
Reconstruct the SPECT data using an iterative reconstruction algorithm such as Ordered Subsets Expectation Maximization (OSEM).[4][7]
-
Apply corrections for attenuation (using the CT map), scatter, and collimator-detector response for accurate quantification.
-
The reconstructed images will provide the 3D distribution of the 111In-labeled compound.
IV. Quantitative Data Analysis and Presentation
Quantitative analysis of SPECT images allows for the determination of the amount of radiotracer accumulated in specific tissues or organs. This is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Biodistribution Studies: Following the final imaging session, a biodistribution study is often performed to validate the imaging data.
-
Euthanize the animal.
-
Dissect the organs and tissues of interest (e.g., tumor, blood, liver, spleen, kidneys, muscle).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
-
Calculate the %ID/g for each tissue.
Data Summary Tables:
Table 1: Typical SPECT Imaging Parameters for 111In in Small Animal Models
| Parameter | Typical Value/Range |
|---|---|
| Radionuclide | Indium-111 (111In) |
| Injected Dose (Mouse) | 3.7 - 18.5 MBq (100 - 500 µCi)[3] |
| Collimator | Medium-Energy |
| Energy Windows | 171.3 keV & 245.4 keV (15-20% width) |
| Number of Projections | 64 - 128 |
| Acquisition Time | 30 - 60 minutes[6] |
| Reconstruction Algorithm | OSEM (Ordered Subsets Expectation Maximization)[4][7] |
Table 2: Example Biodistribution of 111In-Labeled Antibody (Anti-Mesothelin MAb K1) in Nude Mice Bearing A431 Tumors (%ID/g ± SD) [2]
| Tissue | 24 hours | 72 hours | 168 hours (7 days) |
|---|---|---|---|
| Mesothelin+ Tumor | 39.8 ± 8.1 | 52.9 ± 12.5 | 28.6 ± 5.9 |
| Mesothelin- Tumor | 8.2 ± 2.1 | 8.0 ± 1.9 | 4.1 ± 1.0 |
| Blood | 15.1 ± 1.8 | 8.9 ± 1.5 | 2.5 ± 0.4 |
| Liver | 10.2 ± 1.5 | 8.5 ± 1.2 | 4.7 ± 0.7 |
| Spleen | 6.1 ± 1.1 | 5.2 ± 0.9 | 2.9 ± 0.5 |
| Kidneys | 5.9 ± 1.0 | 4.8 ± 0.8 | 2.7 ± 0.4 |
| Lungs | 8.9 ± 1.3 | 6.5 ± 1.1 | 3.1 ± 0.5 |
Table 3: Example Biodistribution of 111In-DTPA-Paclitaxel in Mice with Mammary Tumors (%ID/g ± SD) [3]
| Tissue | 0.5 hours | 2 hours | 24 hours |
|---|---|---|---|
| Tumor | 1.95 ± 0.45 | 0.85 ± 0.25 | 0.21 ± 0.06 |
| Blood | 2.11 ± 0.38 | 0.48 ± 0.11 | 0.04 ± 0.01 |
| Liver | 10.15 ± 2.15 | 6.25 ± 1.35 | 1.15 ± 0.28 |
| Spleen | 1.85 ± 0.42 | 1.25 ± 0.31 | 0.35 ± 0.09 |
| Kidneys | 2.55 ± 0.55 | 1.15 ± 0.29 | 0.25 ± 0.07 |
| Muscle | 0.74 ± 0.18 | 0.27 ± 0.07 | 0.03 ± 0.01 |
V. Visualizations
Caption: Experimental workflow for 111In SPECT imaging in small animal models.
Caption: Schematic of the radiolabeling process for 111In.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. 111Indium-labeled monoclonal antibody K1: biodistribution study in nude mice bearing a human carcinoma xenograft expressing mesothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biodistribution and imaging properties of indium-111-DTPA-paclitaxel in mice bearing mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical quantitative imaging and mouse-specific dosimetry for 111In-labelled radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative biodistribution of 12 ¹¹¹In-labelled gastrin/CCK2 receptor-targeting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Liquid Scintillation Counting Quantification of Indium-114
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantification of Indium-114 (¹¹⁴In) using liquid scintillation counting (LSC). The protocols outlined are designed for accuracy and reproducibility in a research and drug development setting.
Introduction to Indium-114 and LSC Quantification
Indium-114 is a radionuclide with a relatively short half-life that decays primarily through beta emission, making it a suitable candidate for various radiolabeling applications in drug discovery and development.[1][2] Liquid scintillation counting is a highly efficient method for quantifying beta-emitting radionuclides.[3][4][5][6][7] The principle of LSC involves the intimate mixing of the radioactive sample with a liquid scintillation cocktail. The energy from the beta particles emitted by ¹¹⁴In excites the scintillator molecules, which in turn emit photons of light. These light flashes are detected by photomultiplier tubes (PMTs) in the LSC instrument, and the rate of these flashes is proportional to the activity of the radionuclide in the sample.[3][8]
Key Properties of Indium-114:
| Property | Value | Reference |
| Half-life | 71.9 seconds | [9] |
| Primary Decay Mode | Beta (β⁻) emission (99.50%) | [9] |
| Maximum Beta Energy (Eβmax) | 1.9899 MeV | [9] |
| Daughter Isotope | Tin-114 (¹¹⁴Sn) | [9] |
| Other Decay Modes | Electron Capture (EC)/β+ (0.50%) to Cadmium-114 (¹¹⁴Cd) | [9] |
Indium-114 Decay Scheme
Caption: Simplified decay scheme of Indium-114.
Experimental Protocols
Materials and Equipment
-
Liquid Scintillation Counter: A modern LSC with quench correction capabilities.
-
Scintillation Vials: Low-potassium glass or polyethylene (B3416737) vials. Plastic vials are often preferred for high-energy beta emitters to reduce background.
-
Liquid Scintillation Cocktail: A high-efficiency, biodegradable cocktail suitable for aqueous and organic samples (e.g., Ultima Gold™, Opti-Fluor™).
-
Pipettes and Pipette Tips: Calibrated for accurate volume measurements.
-
Vortex Mixer: For thorough mixing of samples and cocktail.
-
Centrifuge: For separating solids from liquid samples.
-
Standard Radioactive Source: A certified ¹¹⁴In standard for efficiency calibration (if available) or a suitable high-energy beta standard (e.g., ⁹⁰Sr/⁹⁰Y) for efficiency tracing.
-
Quenching Agents: Nitromethane or carbon tetrachloride for preparing quenched standards.
-
Sample Solubilizers: (For biological tissues) Commercially available tissue solubilizers (e.g., SOLVABLE™).
-
Decolorizing Agents: (For colored samples) Hydrogen peroxide or benzoyl peroxide.
Sample Preparation
Proper sample preparation is critical for accurate LSC measurements. The goal is to achieve a homogeneous mixture of the sample and the scintillation cocktail.
2.2.1. Aqueous Samples (e.g., buffers, cell culture media)
-
Pipette up to 1 mL of the aqueous sample directly into a 20 mL scintillation vial.
-
Add 10-15 mL of a high-capacity aqueous scintillation cocktail.
-
Cap the vial tightly and vortex for 30 seconds to ensure a single, clear phase.
-
Wipe the exterior of the vial to remove any contamination.
-
Dark-adapt the sample by placing it in the LSC for at least 15 minutes before counting to minimize photoluminescence and chemiluminescence.
2.2.2. Biological Fluids (e.g., plasma, urine)
-
For plasma or serum, pipette up to 0.5 mL into a scintillation vial.
-
For urine, which can cause significant color quenching, limit the sample volume to 0.1-0.5 mL.
-
Add 15 mL of a high-performance scintillation cocktail designed for biological samples.
-
Vortex thoroughly. If a precipitate forms, ensure it is finely dispersed. For some samples, counting immediately after preparation may be necessary before settling occurs.
-
If the sample is highly colored, add a decolorizing agent (e.g., 100-200 µL of 30% hydrogen peroxide) and incubate at 50°C for 30 minutes. Cool to room temperature before adding the cocktail.
-
Dark-adapt and count.
2.2.3. Tissue Samples
-
Weigh a small piece of tissue (100-200 mg) and place it in a scintillation vial.
-
Add 1-2 mL of a tissue solubilizer.
-
Incubate at 50-60°C until the tissue is completely dissolved.
-
Cool the vial to room temperature.
-
If the digest is colored, decolorize as described in the previous section.
-
Carefully add 15 mL of a scintillation cocktail suitable for solubilized tissues.
-
Vortex thoroughly, dark-adapt, and count.
LSC Instrument Settings
Due to the high energy of ¹¹⁴In beta emissions, a wide counting window is appropriate.
| Parameter | Recommended Setting | Rationale |
| Counting Window | 0-2000 keV | Captures the full beta spectrum of ¹¹⁴In. |
| Counting Time | 1-5 minutes per sample | Adjust to achieve acceptable counting statistics (e.g., <2% statistical error). |
| Coincidence Counting | On | Reduces background noise from random electronic noise and photoluminescence.[3] |
| Quench Correction | Enabled (e.g., tSIE, SQP(E)) | Essential for converting Counts Per Minute (CPM) to Disintegrations Per Minute (DPM). |
Quench Correction
Quenching is the reduction in counting efficiency due to chemical or color interferences in the sample.[10] Accurate quantification requires correction for this effect.
Protocol for Generating a Quench Curve:
-
Prepare a set of 8-10 scintillation vials.
-
Add a known and constant amount of a standard high-energy beta emitter (ideally ¹¹⁴In, or a proxy like ⁹⁰Sr/⁹⁰Y) to each vial.
-
Add 10 mL of the chosen scintillation cocktail to each vial.
-
Create a gradient of quenching by adding increasing amounts of a quenching agent (e.g., 0 µL, 10 µL, 20 µL, 40 µL, etc., of nitromethane) to the vials.
-
Vortex all vials thoroughly.
-
Count each vial to obtain the CPM and the instrument's quench indicator parameter (e.g., tSIE).
-
Calculate the counting efficiency for each standard: Efficiency (%) = (CPM / DPM) * 100.
-
Plot the counting efficiency against the quench indicator parameter to generate the quench curve. This curve can then be programmed into the LSC instrument to automatically convert CPM to DPM for unknown samples.
Alternative Counting Technique: Cherenkov Counting
Given the high maximum beta energy of ¹¹⁴In (1.99 MeV), which is well above the Cherenkov threshold in water (~0.262 MeV), Cherenkov counting is a viable alternative to traditional LSC.[11] This technique does not require a scintillation cocktail, which can be advantageous for certain sample types and reduces chemical waste.
Protocol for Cherenkov Counting:
-
Pipette the aqueous sample directly into a plastic scintillation vial (plastic vials are preferred as they can act as a wavelength shifter).
-
No scintillation cocktail is added.
-
Count the sample in the LSC using a wide energy window.
-
Note: Cherenkov counting is highly susceptible to color quenching. A color quench correction curve must be generated using a set of colored standards of known activity.[12] Counting efficiency is generally lower than traditional LSC.
Application in Drug Development: A Workflow Example
Radiolabeled compounds are invaluable in drug discovery for absorption, distribution, metabolism, and excretion (ADME) studies. The following workflow illustrates the use of ¹¹⁴In-labeled compounds.
Caption: Experimental workflow for a preclinical ADME study using a ¹¹⁴In-labeled compound.
Data Presentation and Analysis
All quantitative data should be summarized in a clear and organized manner. The final results should be reported in DPM (Disintegrations Per Minute) or Becquerels (Bq), which represent the absolute activity of the sample.
Example Data Table:
| Sample ID | Sample Type | Volume/Mass | CPM | Quench Parameter (tSIE) | Efficiency (%) | DPM | Activity (Bq) |
| Control_1 | Plasma | 0.5 mL | 150 | 450 | 90.0 | 167 | 2.78 |
| DrugA_T1_1 | Plasma | 0.5 mL | 25,430 | 435 | 88.5 | 28,734 | 478.9 |
| DrugA_T1_2 | Plasma | 0.5 mL | 26,102 | 432 | 88.2 | 29,594 | 493.2 |
| DrugA_T2_1 | Liver | 150 mg | 54,321 | 380 | 82.1 | 66,164 | 1102.7 |
| DrugA_T2_2 | Liver | 152 mg | 55,987 | 375 | 81.5 | 68,700 | 1145.0 |
By following these detailed protocols, researchers can achieve accurate and reliable quantification of Indium-114 in a variety of sample matrices, providing crucial data for advancing drug development programs.
References
- 1. Isotopes of indium - Wikipedia [en.wikipedia.org]
- 2. Contribution of contaminant indium-114m/indium-114 to indium-111 oxine blood dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid scintillation counting - Wikipedia [en.wikipedia.org]
- 4. aphl.org [aphl.org]
- 5. hidex.com [hidex.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Low Energy Beta Emitter Measurement: A Review [mdpi.com]
- 8. uwm.edu [uwm.edu]
- 9. Indium-114 - isotopic data and properties [chemlin.org]
- 10. hidex.com [hidex.com]
- 11. hidex.com [hidex.com]
- 12. Color quench correction for low level Cherenkov counting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating Absorbed Dose in In Vitro Experiments with Indium-114
For Researchers, Scientists, and Drug Development Professionals
Overview
This document provides detailed application notes and protocols for the calculation of the absorbed radiation dose in in vitro experiments utilizing the beta-emitting radionuclide Indium-114 (¹¹⁴In) and its metastable isomer, Indium-114m (¹¹⁴ᵐIn). Accurate in vitro dosimetry is crucial for the preclinical evaluation of radiopharmaceuticals, enabling a precise correlation between the absorbed dose to cells and the resultant biological effects. The methodologies described herein are based on the widely accepted Medical Internal Radiation Dose (MIRD) formalism adapted for cellular geometries.
Physical Characteristics of Indium-114
A fundamental component of dosimetry is a comprehensive understanding of the radionuclide's decay properties. ¹¹⁴ᵐIn decays via isomeric transition and electron capture to ¹¹⁴In, which is a short-lived beta emitter that decays to the stable Tin-114. The primary emissions contributing to the absorbed dose in in vitro settings are the beta particles and conversion and Auger electrons.
Table 1: Key Physical Decay Data for the ¹¹⁴ᵐIn / ¹¹⁴In Decay Scheme
| Isotope | Half-life (T½) | Decay Mode(s) | Major Radiations | Mean Energy per Transition (MeV) |
| Indium-114m (¹¹⁴ᵐIn) | 49.51 days[1] | Isomeric Transition (IT), Electron Capture (EC) | Gamma, X-rays, Conversion & Auger electrons | See Note 1 |
| Indium-114 (¹¹⁴In) | 71.9 seconds[2][3] | Beta minus (β⁻) (99.50%), Electron Capture (EC) (0.50%)[2][4] | Beta particles (β⁻), Gamma, X-rays, Auger electrons | See Note 1 |
Note 1: For a complete and detailed list of all radiations and their respective energies and intensities, it is imperative to consult authoritative sources such as the ICRP Publication 107.[5][6][7][8][9][10][11]
Table 2: Selected Beta and Electron Emissions for ¹¹⁴In and ¹¹⁴ᵐIn
| Isotope | Radiation Type | Mean Energy (MeV) | Maximum Energy (MeV) |
| ¹¹⁴In | Beta (β⁻) | 0.696 | 1.989[2] |
| ¹¹⁴ᵐIn | Conversion Electrons | Various discrete energies | - |
| Auger Electrons | Various low energies | - |
Dosimetry Calculation: The MIRD Formalism at the Cellular Level
The MIRD schema provides a framework for calculating the mean absorbed dose to a target volume from a source of radioactivity.[12] For in vitro experiments, the cellular components (nucleus, cytoplasm) are considered the sources and targets.
The fundamental equation for the mean absorbed dose, D, to a target region (rt) from a source region (rs) is:
D(rt) = Ãs × S(rt ← rs)
Where:
-
Ãs is the time-integrated activity (often called cumulated activity) in the source region, representing the total number of nuclear decays occurring in that region over the experimental duration. Its unit is Becquerel-seconds (Bq·s).
-
S(rt ← rs) is the S-value , which represents the mean absorbed dose in the target region per nuclear decay in the source region. Its unit is Gray per Becquerel-second (Gy/Bq·s).
Determining Time-Integrated Activity (Ãs)
The time-integrated activity depends on the initial activity taken up by the cells and its effective half-life within the cells. For a simple model assuming a single exponential biological clearance:
Ãs = As(0) / λeff
Where:
-
As(0) is the initial activity in the source region (e.g., cytoplasm or nucleus) in Bq.
-
λeff is the effective decay constant, calculated as λp + λb , where λp is the physical decay constant of the radionuclide and λb is the biological clearance constant from the source region.
Cellular S-Values for Indium-114m
Cellular S-values are pre-calculated using Monte Carlo simulations for specific radionuclides and cellular geometries.[13][14][15] These values are critical for accurate dosimetry. The table below provides S-values for ¹¹⁴ᵐIn for various cell and nucleus sizes, as published by Goddu et al.[12][16][17]
Table 3: Cellular S-Values (mGy/Bq·s) for ¹¹⁴ᵐIn for a Cell with a 10 µm Radius
| Source Region | Target Region | 8 µm Nucleus Radius | 6 µm Nucleus Radius | 4 µm Nucleus Radius |
| Nucleus | Nucleus | 2.15E-04 | 4.93E-04 | 1.43E-03 |
| Cytoplasm | Nucleus | 1.22E-05 | 1.75E-05 | 2.65E-05 |
| Cell Surface | Nucleus | 2.50E-06 | 3.58E-06 | 5.39E-06 |
| Cell | Cell | 3.73E-05 | 3.73E-05 | 3.73E-05 |
| Data is sourced from Goddu et al., Journal of Nuclear Medicine, 1994.[12][16][17] |
Experimental Protocols
The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Protocol for Radiolabeling Cells with an Indium-114 Compound
This protocol outlines the steps for labeling cells in suspension. This is a common procedure before seeding the cells for the irradiation experiment.
-
Cell Preparation: Grow cells to 80-90% confluency. For adherent cells, wash with phosphate-buffered saline (PBS) and detach using a suitable method (e.g., trypsinization).
-
Cell Counting and Resuspension: Count the cells and determine viability (e.g., using trypan blue). Centrifuge the cell suspension and resuspend the pellet in a serum-free medium or PBS to a concentration of 10-50 million cells/mL.
-
Radiolabeling Reaction: Add the desired amount of the ¹¹⁴In-labeling agent (e.g., ¹¹⁴In-oxine, ¹¹⁴In-antibody conjugate) to the cell suspension. Incubate for 15-30 minutes at room temperature with occasional gentle mixing.[18]
-
Quenching and Washing: Stop the labeling reaction by adding an excess of complete culture medium containing serum. Centrifuge the cells and carefully aspirate the radioactive supernatant.
-
Final Wash: Resuspend the cell pellet in fresh, pre-warmed complete medium and centrifuge again. Repeat this washing step at least once to ensure the removal of unbound ¹¹⁴In.
-
Determine Labeling Efficiency: Measure the radioactivity of the cell pellet and the combined supernatants using a calibrated gamma counter. Calculate the labeling efficiency as: (Activity_cells / (Activity_cells + Activity_supernatant)) x 100%. A labeling efficiency of 50-80% is typically expected for methods like ¹¹¹In-oxine labeling.[18]
-
Final Resuspension: Resuspend the final cell pellet in a known volume of complete medium for subsequent experiments.
Protocol for In Vitro Irradiation and Absorbed Dose Calculation
-
Cell Seeding: Plate the radiolabeled cells at a desired density in your chosen culture vessel (e.g., multi-well plate, petri dish). Ensure an even distribution of cells.
-
Determine Initial Activity per Cell: Take an aliquot of the final cell suspension, count the cells, and measure the radioactivity. This will give you the average initial activity per cell, Acell(0).
-
Subcellular Distribution (Optional but Recommended): To accurately apply the S-values, the subcellular distribution of the radionuclide should be determined. This can be achieved through cell fractionation studies or imaging techniques at various time points.
-
Incubation for Irradiation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for the desired experimental duration.
-
Determine Biological Half-life (Tb): To accurately calculate the time-integrated activity, perform a time-course experiment. At several time points, harvest the cells and measure the remaining cell-associated radioactivity to determine the rate of biological clearance.
-
Calculate Time-Integrated Activity (Ãs): Using the initial activity, the physical half-life of ¹¹⁴ᵐIn, and the experimentally determined biological half-life, calculate the time-integrated activity for the relevant cellular compartment (e.g., nucleus, cytoplasm) over the course of the experiment.
-
Calculate Absorbed Dose:
-
Measure the average diameter of your cells and their nuclei to select the most appropriate S-value from published data (like Table 3).
-
Based on your subcellular distribution studies, choose the relevant source-target combination (e.g., Nucleus ← Cytoplasm).
-
Apply the MIRD equation: D(nucleus) = Ãcytoplasm × S(nucleus ← cytoplasm) + Ãnucleus × S(nucleus ← nucleus) .
-
Visualizations
Experimental and Dosimetric Workflow
References
- 1. NuDat 3 [nndc.bnl.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indium-114 - isotopic data and properties [chemlin.org]
- 4. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 5. ICRP [icrp.org]
- 6. ICRP Publication 107. Nuclear decay data for dosimetric calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cran.r-project.org [cran.r-project.org]
- 8. researchgate.net [researchgate.net]
- 9. ICRP Publication 107. Nuclear decay data for dosimetric calculations. | Semantic Scholar [semanticscholar.org]
- 10. RAIS - Risk Assessment Information System [rais.ornl.gov]
- 11. epa-sdcc.ornl.gov [epa-sdcc.ornl.gov]
- 12. Cellular dosimetry: Absorbed fractions for monoenergetic electron and alpha particle sources and S-values for radionuclides uniformly distributed in different cell compartments (Journal Article) | OSTI.GOV [osti.gov]
- 13. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 14. Dose per unit cumulated activity (S-values) for e⁻ and beta emitting radionuclides in cancer cell models calculated by Monte Carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular S-value evaluation based on real human cell models using the GATE MC package [inis.iaea.org]
- 16. Cellular dosimetry: absorbed fractions for monoenergetic electron and alpha particle sources and S-values for radionuclides uniformly distributed in different cell compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Indium-114 Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chelation chemistry for developing stable Indium-114 (¹¹⁴In) radiopharmaceuticals. This document outlines the selection of appropriate chelators, detailed experimental protocols for radiolabeling and quality control, and a comparative analysis of commonly used chelating agents.
Introduction to Indium-114 in Radiopharmaceuticals
Indium-114, with its half-life of 71.9 seconds, and its metastable isomer Indium-114m (¹¹⁴ᵐIn), with a longer half-life of 49.51 days, present unique opportunities in the development of radiopharmaceuticals. The choice between these isomers, or their equilibrium mixture, depends on the specific application, with the longer half-life of ¹¹⁴ᵐIn being suitable for applications requiring longer biological tracking times. The development of stable ¹¹⁴In-labeled radiopharmaceuticals is critically dependent on the selection of a suitable chelator that can firmly bind the indium radiometal and prevent its release in vivo.
The stability of the radiometal-chelator complex is paramount to ensure that the radiopharmaceutical reaches its intended biological target and to minimize off-target radiation exposure. Both acyclic and macrocyclic chelators are employed for this purpose, each with distinct advantages and disadvantages in terms of labeling kinetics and in vivo stability.
Chelator Selection and Stability
The choice of chelator is a critical decision in the design of an Indium-114 radiopharmaceutical. The ideal chelator should form a thermodynamically stable and kinetically inert complex with Indium(III). The most commonly used chelators for indium isotopes are the acyclic diethylenetriaminepentaacetic acid (DTPA) and the macrocyclic 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA).
Indium complexes formed with the acyclic chelator DTPA are known to be highly thermodynamically stable.[1] The macrocyclic chelator DOTA is also widely used for complexing trivalent radiometals like Indium and is known to form complexes with high thermodynamic stability and kinetic inertness, which are crucial for minimizing in vivo transchelation.[2] NOTA has also been shown to be an effective chelating agent for trivalent metals.
Table 1: Comparison of Common Chelators for Indium
| Chelator | Type | Key Advantages | Key Disadvantages |
| DTPA | Acyclic | Rapid labeling kinetics at room temperature.[3] | Lower in vivo stability compared to macrocyclic chelators.[4] |
| DOTA | Macrocyclic | High thermodynamic stability and kinetic inertness.[2][5] | Often requires heating for efficient radiolabeling.[6] |
| NOTA | Macrocyclic | Forms highly stable complexes. | May require specific conjugation strategies. |
Table 2: Stability Constants (log K) of Metal-Chelate Complexes
| Chelator | Indium(III) | Gallium(III) | Yttrium(III) | Lutetium(III) |
| DTPA | ~29 | 23.0 | 22.1 | 22.7 |
| DOTA | 23.9 | 21.3 | 24.9 | 25.3 |
| NOTA | 30.5 | 31.1 | - | - |
Note: Stability constants can vary with experimental conditions (e.g., temperature, pH, ionic strength). The values presented are representative and intended for comparative purposes. Data for Indium(III) is often based on studies with non-radioactive indium or with ¹¹¹In, which is chemically identical to ¹¹⁴In.
Experimental Protocols
The following protocols provide detailed methodologies for the conjugation of chelators to biomolecules, radiolabeling with Indium-114, and subsequent quality control procedures.
Protocol 1: Conjugation of a DTPA Derivative to an Antibody
This protocol describes the conjugation of a bifunctional DTPA chelator to an antibody, a common first step in preparing an antibody-based radiopharmaceutical.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Cyclic DTPA anhydride (B1165640) (cDTPAa)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
0.1 M Sodium citrate (B86180) buffer, pH 5.5
-
Spectrophotometer
Procedure:
-
Prepare a 10 mg/mL solution of cDTPAa in anhydrous DMSO immediately before use.
-
Adjust the concentration of the mAb to 5-10 mg/mL in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Slowly add a 5- to 10-fold molar excess of the cDTPAa solution to the antibody solution with gentle stirring.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Purify the DTPA-conjugated antibody from unreacted cDTPAa and byproducts using a size-exclusion chromatography column pre-equilibrated with 0.1 M sodium citrate buffer, pH 5.5.
-
Collect the protein-containing fractions, identified by UV absorbance at 280 nm.
-
Determine the antibody concentration and the number of DTPA molecules per antibody using spectrophotometric methods.
-
Store the purified DTPA-mAb conjugate at 2-8 °C.
Protocol 2: Radiolabeling of a DOTA-conjugated Peptide with Indium-114
This protocol outlines the radiolabeling of a peptide that has been pre-conjugated with the DOTA chelator.
Materials:
-
DOTA-conjugated peptide
-
Indium-114 chloride (¹¹⁴InCl₃) in 0.05 M HCl
-
0.2 M Ammonium (B1175870) acetate (B1210297) buffer, pH 5.0
-
Heating block or water bath
-
C18 Sep-Pak cartridge
-
Sterile water for injection
-
Instant thin-layer chromatography (ITLC) strips
-
ITLC mobile phase (e.g., 0.1 M sodium citrate, pH 5.0)
-
Radio-TLC scanner or gamma counter
Procedure:
-
In a sterile, pyrogen-free reaction vial, add 10-20 µg of the DOTA-conjugated peptide.
-
Add 100 µL of 0.2 M ammonium acetate buffer, pH 5.0.
-
Add 50-100 MBq of ¹¹⁴InCl₃ solution.
-
Gently mix the reaction solution.
-
Incubate the vial at 95-100°C for 15-30 minutes.[6]
-
Allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity (see Protocol 3).
-
For purification, if necessary, activate a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water (10 mL) to remove unreacted ¹¹⁴In.
-
Elute the ¹¹⁴In-DOTA-peptide with 1 mL of ethanol/water (1:1, v/v).
-
The final product can be formulated for in vitro or in vivo studies by diluting with a suitable buffer.
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of radiopharmaceuticals. The following protocols describe key quality control tests for Indium-114 labeled compounds.
Protocol 3: Determination of Radiochemical Purity by ITLC
This protocol is used to determine the percentage of radioactivity that is successfully incorporated into the desired radiopharmaceutical.
Materials:
-
¹¹⁴In-labeled radiopharmaceutical
-
Instant thin-layer chromatography (ITLC-SG) strips
-
Developing chamber
-
Mobile phase: 0.1 M Sodium citrate, pH 5.0 (for peptides and antibodies)
-
Radio-TLC scanner or gamma counter
Procedure:
-
Spot a small amount (1-2 µL) of the radiolabeled product onto the origin of an ITLC-SG strip.
-
Place the strip in a developing chamber containing the mobile phase, ensuring the spot is above the solvent level.
-
Allow the solvent to migrate up the strip to the solvent front.
-
Remove the strip and allow it to dry.
-
Analyze the distribution of radioactivity on the strip using a radio-TLC scanner. The labeled conjugate should remain at the origin (Rf = 0), while free ¹¹⁴In will migrate with the solvent front (Rf = 1.0).
-
Alternatively, cut the strip in half and measure the radioactivity of each piece in a gamma counter.
-
Calculate the radiochemical purity (RCP) as: RCP (%) = (Counts at origin / (Counts at origin + Counts at solvent front)) x 100
Protocol 4: In Vitro Serum Stability Assay
This assay assesses the stability of the radiolabeled compound in human serum over time, providing an indication of its in vivo stability.
Materials:
-
¹¹⁴In-labeled radiopharmaceutical
-
Human serum
-
Incubator at 37°C
-
ITLC materials (as in Protocol 3) or HPLC system
Procedure:
-
Add a small volume (e.g., 50 µL) of the purified ¹¹⁴In-labeled radiopharmaceutical to 450 µL of human serum in a microcentrifuge tube.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the mixture.
-
Analyze the aliquot for radiochemical purity using ITLC (Protocol 3) or radio-HPLC to determine the percentage of intact radiopharmaceutical.
-
A decrease in the percentage of the intact radiopharmaceutical over time indicates instability.
Protocol 5: Determination of Radionuclidic Purity by Gamma Spectroscopy
This protocol is crucial for identifying and quantifying any radionuclidic impurities, particularly the long-lived ¹¹⁴ᵐIn.
Materials:
-
¹¹⁴In radiopharmaceutical sample
-
High-purity germanium (HPGe) detector coupled to a multichannel analyzer
-
Appropriate energy and efficiency calibration sources
Procedure:
-
Acquire a gamma-ray spectrum of the ¹¹⁴In sample using the HPGe detector.
-
Collect data for a sufficient time to obtain good counting statistics.
-
Identify the characteristic gamma-ray peaks of ¹¹⁴In (e.g., 190 keV from ¹¹⁴ᵐIn decay, and other gamma emissions from ¹¹⁴In decay).
-
To specifically quantify long-lived impurities like ¹¹⁴ᵐIn, allow the sample to decay for a period sufficient for the short-lived ¹¹⁴In to diminish significantly (e.g., several half-lives of ¹¹⁴In).[7]
-
Re-acquire the gamma spectrum to identify and quantify the remaining long-lived radionuclides.
-
Calculate the radionuclidic purity by comparing the activity of ¹¹⁴In to the total activity of all radionuclides present in the sample.
Visualizations
References
- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Thermodynamic and kinetic study of scandium(III) complexes of DTPA and DOTA: a step toward scandium radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of indium-115-labeled diethylenetriaminetetraacetic acid monoacetamide peptides purified by 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Indium-114 in Materials Science and Engineering
For Researchers, Scientists, and Drug Development Professionals
Indium-114 (¹¹⁴In), a radioactive isotope of indium, serves as a valuable tool in materials science and engineering. Its distinct gamma-ray emissions and suitable half-life make it an effective radiotracer for investigating atomic-level phenomena in a variety of materials. These application notes provide an overview of its uses, quantitative data from key studies, and detailed experimental protocols.
Diffusion Studies
The most prominent application of Indium-114 is in the study of diffusion, the process by which atoms move within a material. As a radiotracer, ¹¹⁴In allows for the precise measurement of self-diffusion (indium in indium-containing materials) and impurity diffusion (indium in other materials). These studies are crucial for understanding the thermal stability and performance of materials in high-temperature applications.
Self-Diffusion in Indium
Understanding the self-diffusion in indium is fundamental for processes like soldering and the manufacturing of thermal interface materials.[1]
Diffusion in Semiconductor Materials
Indium is a key component in various compound semiconductors, such as Copper Indium Gallium Selenide (CIGS), which are used in thin-film solar cells.[2][3] The diffusion of indium within these materials can significantly impact the device's efficiency and lifespan. Studies using ¹¹⁴In as a tracer have provided valuable data on bulk and grain boundary diffusion in these materials.[4]
Diffusion in Metallic Alloys
The diffusion of indium in metals and alloys is of interest for applications such as specialized solders and coatings.[5] For instance, the diffusion of indium in steel has been investigated to understand its behavior when implanted to modify surface properties.[6]
Quantitative Data: Diffusion Studies
| Material | Study Type | Temperature Range (K) | Diffusion Coefficient (D) (cm²/s) | Activation Energy (Q) (eV) | Reference |
| Polycrystalline Indium | Self-diffusion | Near Melting Point | - | - | [4] |
| Single Crystal Indium | Self-diffusion | Near Melting Point | - | - | [4] |
| Cu(In₀.₇,Ga₀.₃)Se₂ Thin Film | Bulk Diffusion | 523 - 723 | 7.3 x 10⁻¹⁷ - 1.4 x 10⁻¹² | 1.42 ± 0.09 | [4] |
| Cu(In₀.₇,Ga₀.₃)Se₂ Thin Film | Grain Boundary Diffusion | 523 - 723 | 1.0 x 10⁻¹² - 2.9 x 10⁻⁸ | 1.04 ± 0.18 | [4] |
| Stainless Steel (IH18S9T) | Impurity Diffusion | 373 - 973 | - | - | [6] |
Segregation Studies
Segregation is the phenomenon where certain atoms in an alloy accumulate at interfaces, such as grain boundaries. This can significantly affect the material's mechanical properties and corrosion resistance. Indium-114 can be used to quantify the segregation of indium at these interfaces.
Grain Boundary Segregation
By measuring the concentration of ¹¹⁴In at and near grain boundaries, researchers can understand the thermodynamics and kinetics of indium segregation. This is important for designing alloys with enhanced durability.
Quantitative Data: Segregation Studies
Thin Film and Coating Analysis
Indium-tin-oxide (ITO) is a widely used transparent conductive coating for applications like displays and solar cells.[7][8] The stability and uniformity of such thin films are critical for their performance. While not explicitly detailed in the search results, ¹¹⁴In could be employed as a tracer to study:
-
Interdiffusion at interfaces: Understanding how indium atoms from an ITO layer might diffuse into adjacent layers.
-
Coating degradation: Monitoring the loss or movement of indium in coatings under various environmental stresses.
Experimental Protocols
Protocol 1: Radiotracer Diffusion Study using Serial Sectioning
This protocol describes a general method for determining the diffusion coefficient of Indium-114 in a solid material.
1. Sample Preparation:
- Prepare a cylindrical or rectangular sample of the material of interest with a flat, polished surface.
- Anneal the sample at a high temperature to ensure a stable and uniform microstructure.
2. Radiotracer Deposition:
- Deposit a thin layer of Indium-114 onto the polished surface of the sample. This can be done by electroplating, vacuum evaporation, or sputtering. The activity of the deposited tracer should be sufficient for detection but not so high as to cause significant radiation damage.
3. Diffusion Annealing:
- Enclose the sample in a quartz tube, either under vacuum or in an inert atmosphere, to prevent oxidation.
- Place the tube in a furnace and anneal at the desired diffusion temperature for a specific duration. The temperature and time are chosen to achieve a measurable diffusion profile.
4. Serial Sectioning:
- After annealing, precisely remove thin layers of material parallel to the tracer-deposited surface. This can be achieved using a microtome for softer materials or a precision grinder for harder materials.
- Collect the material from each section (e.g., chips or grinding powder) carefully.
5. Radioactivity Measurement:
- Measure the radioactivity of each collected section using a gamma-ray spectrometer with a high-purity germanium (HPGe) detector.[4][9]
- Record the counts for the characteristic gamma-ray peaks of Indium-114.
6. Data Analysis:
- Calculate the specific activity (activity per unit mass) for each section.
- Plot the logarithm of the specific activity versus the square of the penetration depth.
- For diffusion from a thin source into a semi-infinite solid, the diffusion coefficient (D) can be calculated from the slope of this plot using the appropriate solution to Fick's second law.
Workflow for a Radiotracer Diffusion Experiment
Protocol 2: Depth Profiling using Ion Beam Sputtering
This method is particularly useful for thin films where mechanical sectioning is not feasible.[4]
1. Sample Preparation and Tracer Deposition:
- Follow steps 1 and 2 from Protocol 1.
2. Diffusion Annealing:
- Follow step 3 from Protocol 1.
3. Sputter Depth Profiling:
- Place the sample in a high-vacuum chamber equipped with an ion gun and a surface analysis system (e.g., Secondary Ion Mass Spectrometry - SIMS or Auger Electron Spectroscopy - AES).
- Use a focused ion beam (typically Argon ions) to sequentially remove atomic layers from the surface.[2][10]
- Simultaneously, or in alternating cycles, analyze the composition of the newly exposed surface to determine the concentration of Indium-114.
4. Radioactivity Measurement (Alternative):
- Alternatively, the sputtered material can be collected on a catcher foil, and the radioactivity of the collected material can be measured as a function of sputtering time.
5. Data Analysis:
- The sputtering rate needs to be calibrated using a standard material of known thickness.
- Convert the sputtering time to depth.
- Plot the Indium-114 concentration (or activity) as a function of depth.
- Fit the resulting profile to the appropriate solution of the diffusion equation to determine the diffusion coefficient.
Conceptual Diagram of Tracer Diffusion
Other Potential Applications
While less documented specifically for ¹¹⁴In, its properties as a radiotracer suggest potential applications in other areas of materials science:
-
Wear and Corrosion Studies: By labeling a surface with ¹¹⁴In, the rate of material loss due to wear or corrosion could be monitored with high sensitivity by measuring the activity of the abraded particles or the corrosion medium.[6][11]
-
Semiconductor Doping: While indium is a common dopant, ¹¹⁴In could be used in research to study the uniformity of doping processes and the diffusion of dopants during device fabrication and operation.[11][12][13][14]
-
Material Flow in Industrial Processes: In manufacturing processes involving indium-containing materials, ¹¹⁴In could be introduced in small quantities to trace material flow, identify bottlenecks, and quantify material losses.[6][7]
These applications would follow similar principles of introducing the tracer and subsequently measuring its distribution or concentration over time and space.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. pubs.aip.org [pubs.aip.org]
- 3. inis.iaea.org [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gamma-ray spectrometry for the measurement of radioactivity in solid and liquid samples [inis.iaea.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. chalcogen.ro [chalcogen.ro]
- 10. researchgate.net [researchgate.net]
- 11. chem.fsu.edu [chem.fsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Indium-114m as a Long-Lived Tracer in Dual-Isotope Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium-114m (¹¹⁴ᵐIn) is a radionuclide with a conveniently long half-life of approximately 49.51 days, making it an attractive candidate for long-term in vivo and in vitro tracer studies.[1] Its decay characteristics, which include the emission of gamma rays suitable for imaging, allow for non-invasive tracking over extended periods. This feature is particularly advantageous in dual-isotope studies where the fate of two different molecular entities needs to be monitored simultaneously. This document provides detailed application notes and protocols for the use of ¹¹⁴ᵐIn as a long-lived tracer, with a focus on its application in dual-isotope studies, particularly in the context of cell tracking and potential applications in drug development.
Key Properties of Indium-114m
A summary of the key physical properties of Indium-114m is presented in the table below.
| Property | Value |
| Half-life | 49.51 days |
| Decay Mode | Isomeric Transition (IT), Electron Capture (EC) |
| Principal Gamma Photon Energies | 190.27 keV |
| Particulate Emissions | Auger and conversion electrons |
Applications in Dual-Isotope Studies
The long half-life of ¹¹⁴ᵐIn makes it an ideal partner for short-lived radionuclides in dual-isotope studies, enabling the investigation of biological processes over extended periods. A notable application is in conjunction with Chromium-51 (⁵¹Cr), a common label for red blood cells and other cellular components, to perform long-term cell recirculation and survival studies.[2][3]
Dual-Isotope Studies with ¹¹⁴ᵐIn and ⁵¹Cr
In dual-isotope studies involving ¹¹⁴ᵐIn and ⁵¹Cr, the distinct gamma-ray energies of the two radionuclides allow for their simultaneous detection and quantification using a gamma counter with appropriate energy window settings. This enables researchers to track two different cell populations or molecular probes within the same biological system.
Quantitative Data Summary
The following tables summarize quantitative data from biodistribution studies of ¹¹⁴ᵐIn-labeled cells in both human and animal models.
Table 1: Biodistribution of Autologous ¹¹⁴ᵐIn-Labeled Lymphocytes in Patients with Lymphoid Malignancy
| Organ/Tissue | Percentage of Injected Dose (%) | Time Point |
| Blood | ~15% | 30 minutes post-injection |
| Spleen | Major uptake | Immediate, with slow decrease over 48 hours |
| Liver | Major uptake | Immediate |
| Bone Marrow | < 5% | - |
| Daily Excretion (Urine & Feces) | < 1% | Per day |
Data adapted from Hamilton et al., 1988.
Table 2: Distribution of ¹¹⁴ᵐIn in Rats Following Subcutaneous Injection of ¹¹⁴ᵐInCl₃
| Organ/Tissue | Relative Concentration (cpm/g) | Time Point |
| Liver | High | - |
| Spleen | High | - |
| Kidneys | High | - |
| Bone | Moderate | - |
Data adapted from Smith and Scott, 1957.
Experimental Protocols
Protocol 1: Radiolabeling of Lymphocytes with Indium-114m Oxine (Adapted from Indium-111 Oxine Protocols)
This protocol is adapted from established methods for labeling leukocytes with Indium-111 oxine and should be performed under aseptic conditions.
Materials:
-
¹¹⁴ᵐInCl₃ in dilute HCl
-
Sterile, pyrogen-free 0.3 M acetate (B1210297) buffer, pH 5.0
-
Sterile, pyrogen-free 8-hydroxyquinoline (B1678124) (oxine) solution in ethanol (B145695)
-
Sterile, pyrogen-free chloroform (B151607)
-
Sterile 0.9% saline
-
Isolated lymphocyte suspension in saline
-
Sterile centrifuge tubes
-
Gamma counter
Procedure:
-
Preparation of ¹¹⁴ᵐIn-oxine complex: a. In a sterile, pyrogen-free vial, add an appropriate volume of ¹¹⁴ᵐInCl₃ solution. b. Add an equal volume of sterile 0.3 M acetate buffer, pH 5.0. c. Add a freshly prepared solution of oxine in ethanol. The final concentration of oxine should be in excess of the indium. d. Incubate at room temperature for 5-10 minutes to allow for complex formation. e. Extract the lipid-soluble ¹¹⁴ᵐIn-oxine complex into an equal volume of chloroform by vigorous mixing. f. Separate the chloroform phase and evaporate it to dryness under a stream of sterile nitrogen. g. Reconstitute the dried ¹¹⁴ᵐIn-oxine in a small volume of sterile ethanol and then dilute with sterile 0.9% saline to the desired concentration.
-
Lymphocyte Labeling: a. Centrifuge the isolated lymphocyte suspension at 150 x g for 5 minutes and discard the supernatant. b. Resuspend the cell pellet in sterile 0.9% saline. c. Add the prepared ¹¹⁴ᵐIn-oxine solution to the cell suspension. d. Incubate for 15-20 minutes at room temperature with occasional gentle mixing. e. Add an equal volume of the patient's own plasma to the cell suspension to stop the labeling reaction. f. Centrifuge the labeled cells at 150 x g for 5 minutes. g. Remove the supernatant and wash the cells twice with sterile 0.9% saline. h. Resuspend the final cell pellet in sterile 0.9% saline for injection or in vitro studies.
-
Quality Control: a. Determine the labeling efficiency by measuring the radioactivity in the cell pellet and the combined supernatants using a gamma counter. Labeling Efficiency (%) = (Activity in cell pellet) / (Activity in cell pellet + Activity in supernatants) x 100.
Protocol 2: Dual-Isotope (¹¹⁴ᵐIn and ⁵¹Cr) Biodistribution Study in a Rodent Model
Materials:
-
¹¹⁴ᵐIn-labeled cells (prepared as in Protocol 1)
-
⁵¹Cr-labeled red blood cells (prepared using a standard protocol)
-
Anesthesia for rodents
-
Syringes and needles for injection and blood collection
-
Dissection tools
-
Scintillation vials
-
Gamma counter with dual-channel capabilities
Procedure:
-
Animal Preparation and Injection: a. Anesthetize the animal according to approved institutional protocols. b. Co-inject a known volume and activity of the ¹¹⁴ᵐIn-labeled cell suspension and the ⁵¹Cr-labeled red blood cell suspension intravenously via the tail vein. c. Record the exact injected volume and activity for each isotope. Prepare standards for each isotope by diluting a small aliquot of the injectate.
-
Blood Sampling and Euthanasia: a. At predetermined time points (e.g., 1, 4, 24, 48 hours, and weekly thereafter), collect blood samples via retro-orbital or tail vein sampling. b. At the final time point, euthanize the animal using an approved method.
-
Organ Harvesting and Preparation: a. Perform a complete dissection and harvest organs of interest (e.g., liver, spleen, lungs, kidneys, femur for bone marrow, and tumor if applicable). b. Weigh each organ and place it in a pre-weighed scintillation vial.
-
Radioactivity Measurement: a. Count the radioactivity in the blood samples, organ samples, and standards using a gamma counter with energy windows set for ¹¹⁴ᵐIn (e.g., 170-210 keV) and ⁵¹Cr (e.g., 280-360 keV). b. Ensure proper spillover correction between the two energy windows based on the counting of pure ¹¹⁴ᵐIn and ⁵¹Cr standards.
-
Data Analysis: a. Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each isotope in each organ using the following formula: %ID/g = [(Activity in organ / Weight of organ) / Total injected activity] x 100. b. Plot the %ID/g for each isotope in different organs over time to determine the biodistribution and clearance kinetics.
Visualizations
Signaling Pathway: Potential Use of ¹¹⁴ᵐIn in Tracing Transferrin Receptor-Mediated Uptake
While specific studies detailing the use of ¹¹⁴ᵐIn to trace signaling pathways are not yet prevalent, its chemical similarity to other indium isotopes like ¹¹¹In suggests its potential utility in such applications. For instance, ¹¹¹In has been used to label transferrin to study its receptor-mediated endocytosis. A similar approach could be employed with ¹¹⁴ᵐIn to investigate this pathway over longer periods.
Caption: Transferrin receptor-mediated endocytosis pathway.
Experimental Workflow: Dual-Isotope Biodistribution Study
The following diagram illustrates the key steps in performing a dual-isotope biodistribution study using ¹¹⁴ᵐIn and ⁵¹Cr.
Caption: Workflow for a dual-isotope biodistribution study.
Conclusion
Indium-114m serves as a valuable long-lived tracer for dual-isotope studies, offering the ability to monitor biological processes over extended durations. Its application in tracking labeled cells has been demonstrated, and its potential for use in conjunction with other radionuclides provides a versatile tool for researchers in various fields, including immunology, oncology, and drug development. The protocols and data presented here provide a foundation for the design and execution of experiments utilizing this promising radionuclide. Further research into the development of ¹¹⁴ᵐIn-labeled targeted molecules will likely expand its applications in preclinical and potentially clinical research.
References
Troubleshooting & Optimization
Technical Support Center: Indium-114 Sources - Quality Control and Purity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indium-114 (¹¹⁴In) sources. The information is designed to address common issues encountered during quality control and purity analysis experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the type of purity analysis.
Radionuclidic Purity Analysis
Q1: What is radionuclidic purity and why is it important for ¹¹⁴In sources?
A1: Radionuclidic purity is the proportion of the total radioactivity present as the desired radionuclide, in this case, ¹¹⁴In.[1] It is crucial because radionuclidic impurities can increase the radiation dose to the patient without providing any diagnostic or therapeutic benefit and may interfere with imaging quality.[2][3]
Q2: What are the common radionuclidic impurities in Indium sources and how do they arise?
A2: A common long-lived impurity found in indium radiopharmaceuticals is Indium-114m (¹¹⁴ᵐIn), which has a half-life of about 49.5 days.[4][5] These impurities can originate from the method of radionuclide production, impurities in the target material, or incomplete separation during processing.[1]
Q3: My gamma spectrum shows an unexpected peak. How can I identify it?
A3: An unexpected peak in your gamma spectrum likely indicates a radionuclidic impurity. To identify it:
-
Calibrate your detector: Ensure your gamma spectrometer is accurately calibrated using certified reference sources.
-
Determine the peak energy: Identify the energy (in keV or MeV) of the unknown peak. For instance, ¹¹⁴ᵐIn has a characteristic gamma emission at approximately 192 keV.[6]
-
Perform a half-life analysis: If possible, measure the activity of the unknown peak over time. The decay rate will help you determine its half-life, a key characteristic for identification.
-
Consult a nuclide library: Compare the observed peak energy and half-life with known radionuclide data.
Troubleshooting Guide: Gamma Spectroscopy
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No distinct photopeak for ¹¹⁴In | 1. Incorrect detector settings (gain, voltage).2. Detector malfunction.3. Insufficient source activity. | 1. Optimize amplifier gain and high voltage for the expected energy range.2. Check detector connections and run a diagnostic with a known source (e.g., Cs-137).3. Increase counting time or use a more active source. |
| Broad or asymmetric peaks | 1. Poor detector resolution.2. High count rate (pile-up).3. Incorrect pole-zero adjustment. | 1. For HPGe detectors, ensure proper cooling with liquid nitrogen.2. Increase the source-to-detector distance to reduce the count rate.3. Optimize the pole-zero setting on the amplifier. |
| Unexpected low-energy peaks | 1. Backscatter peak from high-energy gammas interacting with shielding.2. X-ray fluorescence from lead shielding (Pb X-rays). | 1. This is a common spectral feature; note its presence and focus on the primary photopeaks for quantification.2. Use graded shielding (e.g., tin and copper lining inside the lead shield) to absorb Pb X-rays. |
| Inability to detect long-lived impurities | The activity of the short-lived primary radionuclide (¹¹⁴In) is overwhelming the impurity signal. | Allow the ¹¹⁴In source to decay for a sufficient period (e.g., several half-lives) to reduce its activity, which will make the peaks from long-lived impurities more prominent.[2][6] |
Radiochemical Purity Analysis
Q4: What is the difference between radionuclidic and radiochemical purity?
A4: Radiochemical purity is the fraction of the total radioactivity in the desired chemical form.[7] For example, in a preparation of ¹¹⁴In-labeled antibody, it's the percentage of ¹¹⁴In that is successfully attached to the antibody versus "free" ¹¹⁴In or ¹¹⁴In bound to other molecules. Radionuclidic purity, on the other hand, concerns the identity of the radionuclide itself.
Q5: I am seeing streaking on my Thin-Layer Chromatography (TLC) plate. What could be the cause?
A5: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: The sample applied to the plate is too concentrated. Try diluting the sample before spotting.[8]
-
Compound Polarity: The radiolabeled compound may be highly polar and interacting strongly with the stationary phase. Consider using a different stationary phase (e.g., reversed-phase C18 plates) or modifying the mobile phase.[8]
-
Incomplete Spot Drying: If the spot is not completely dry before developing the plate, it can lead to streaking. Ensure the spot is fully dry before placing the plate in the development chamber.
Q6: My High-Performance Liquid Chromatography (HPLC) results show peak tailing. How can I resolve this?
A6: Peak tailing in HPLC is often due to secondary interactions between the analyte and the stationary phase. For radiometal compounds, this can be a common issue.
-
Check for active sites on the column: Residual silanol (B1196071) groups on silica-based columns can interact with the metal. Use a high-quality, end-capped column or a different type of stationary phase.
-
Adjust the mobile phase: Adding a competing agent (e.g., a small amount of a chelator like EDTA) or adjusting the pH of the mobile phase can help reduce these secondary interactions.
-
Column degradation: The column may be nearing the end of its life. Try flushing it or replacing it with a new one.
Troubleshooting Guide: Chromatography (TLC & HPLC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Spots/peaks not separating (TLC/HPLC) | 1. Inappropriate mobile phase polarity.2. Incorrect stationary phase. | 1. Adjust the solvent system. For normal phase TLC, increase polarity to move spots further up. For reversed-phase HPLC, decrease polarity to increase retention time.2. Select a stationary phase with different selectivity. |
| No visible spots on TLC plate | 1. Sample is too dilute.2. Compound is not UV-active (if using UV visualization).3. Sample is volatile and evaporated. | 1. Concentrate the sample or spot multiple times in the same location, drying between applications.[8]2. Use a radio-TLC scanner to detect the radioactive spots.3. Ensure the sample is properly handled and stored. |
| Ghost peaks in HPLC | 1. Carryover from a previous injection.2. Contamination in the mobile phase or sample. | 1. Implement a robust needle wash protocol between injections.2. Use fresh, high-purity mobile phase and sample diluents. |
| Discrepancy between TLC and HPLC results | Colloidal or particulate impurities may be retained on the HPLC column but behave differently on a TLC plate.[9] | This can indicate the presence of species like colloidal ¹¹⁴In. It highlights the importance of using orthogonal methods for comprehensive analysis. |
Chemical Purity Analysis
Q7: What is chemical purity in the context of ¹¹⁴In sources?
A7: Chemical purity refers to the absence of non-radioactive chemical contaminants. These can include trace metals from the target material or reagents used in production. These impurities can interfere with the radiolabeling process or cause toxicity.
Q8: What method is typically used to determine the chemical purity of Indium sources?
A8: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique used for determining the concentration of trace metal impurities in high-purity indium.[5] It can detect impurities at parts-per-billion (ppb) levels.
Troubleshooting Guide: ICP-MS
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal | 1. Contaminated reagents (acids, water).2. Memory effects from previous samples. | 1. Use ultra-pure, trace metal grade reagents.2. Run a thorough rinse solution between samples to clean the system. |
| Signal suppression or enhancement | Matrix effects from the high concentration of indium in the sample. | 1. Dilute the sample to reduce the matrix load.2. Use an internal standard to correct for matrix effects.[10]3. Use matrix-matching for calibration standards. |
| Polyatomic interferences | Ions in the plasma can combine to form molecules with the same mass-to-charge ratio as the analyte of interest (e.g., iron). | Use a collision/reaction cell in the ICP-MS system to break up these interfering polyatomic ions.[5] |
Quantitative Data Summary
The following tables summarize typical acceptance criteria for Indium-114m sources, which can be used as a reference for ¹¹⁴In quality control.
Table 1: Radionuclidic and Radiochemical Purity Specifications
| Parameter | Specification | Method |
| Radionuclidic Purity | > 99.0%[11] | Gamma Spectroscopy |
| Radiochemical Purity | Typically > 95% (varies by product)[12] | TLC / HPLC |
Table 2: Physical and Chemical Specifications
| Parameter | Specification |
| Half-life | 49.51 days (for ¹¹⁴ᵐIn)[5] |
| Specific Activity | > 10 MBq/mg In[11] |
| Form | 0.1M HCl solution[11] |
Experimental Protocols & Workflows
Protocol 1: Radionuclidic Purity via Gamma Spectroscopy
Objective: To identify and quantify radionuclidic impurities in the ¹¹⁴In source.
Methodology:
-
System Setup: Use a high-purity germanium (HPGe) or sodium iodide (NaI(Tl)) detector coupled with a multichannel analyzer (MCA).
-
Energy Calibration: Calibrate the system using standard sources with known gamma energies (e.g., ¹³⁷Cs, ⁶⁰Co).
-
Sample Preparation: Place a known volume of the ¹¹⁴In source in a vial with a fixed geometry relative to the detector.
-
Data Acquisition: Acquire a gamma spectrum for a sufficient time to obtain good counting statistics.
-
Peak Identification: Identify the characteristic gamma peaks of ¹¹⁴In. Search for peaks from potential impurities (e.g., ¹¹⁴ᵐIn at ~192 keV).
-
Quantification: Calculate the activity of each identified radionuclide based on its peak area, branching ratio, and detector efficiency at that energy.
-
Long-Lived Impurity Check: Store the sample for at least 24-48 hours to allow for the decay of short-lived radionuclides, then re-acquire the spectrum to enhance the detection of long-lived impurities.[6][13]
Caption: A logical diagram for troubleshooting common TLC problems.
Protocol 3: Chemical Purity via ICP-MS
Objective: To quantify trace metal impurities in the Indium source.
Methodology:
-
Sample Preparation: Accurately dilute the indium source in an acidic matrix (e.g., 2% nitric acid) to a concentration suitable for ICP-MS analysis and to minimize matrix effects.
-
Internal Standard: Add an internal standard (e.g., lutetium, rhodium) to all samples, blanks, and calibration standards to correct for instrumental drift and matrix suppression. [10]3. Calibration: Prepare a series of multi-element calibration standards in the same acidic matrix to generate a calibration curve for the elements of interest.
-
Instrument Setup: Optimize the ICP-MS parameters (e.g., gas flows, lens voltages) for sensitivity and stability. If necessary, use a collision/reaction cell to mitigate polyatomic interferences.
-
Analysis: Introduce the blank, standards, and samples into the ICP-MS.
-
Quantification: Determine the concentration of each impurity element in the sample by comparing its signal to the calibration curve, corrected for the internal standard response.
Workflow for Chemical Purity Analysis via ICP-MS
Caption: Workflow for determining chemical purity using ICP-MS.
References
- 1. Evaluation of alternative methods for radiochemical purity testing of indium-111 capromab pendetide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Common Shortcomings in Study on Radiopharmaceutical Design Research: A Case Study of 99mTc-Labelled Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-114m – Narodowe Centrum Badań Jądrowych Ośrodek Radioizotopów – POLATOM [polatom.pl]
- 4. Production of 114mIndium in Triga Mark IPR-R1 reactor and evaluation for radionuclide therapy application [inis.iaea.org]
- 5. Determination of Iron in High Purity Indium by Inductively Coupled Plasma-Mass Spectrometry [ykcs.ac.cn]
- 6. digicollections.net [digicollections.net]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. series.publisso.de [series.publisso.de]
- 11. Indium (In-114m) – radiochemical reagent – Narodowe Centrum Badań Jądrowych Ośrodek Radioizotopów – POLATOM [polatom.pl]
- 12. inis.iaea.org [inis.iaea.org]
- 13. semnim.es [semnim.es]
Methods for reducing radionuclidic impurities in Indium-114
Welcome to the technical support center for the purification of Indium-114 (In-114). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reduction of radionuclidic impurities in In-114 preparations.
Frequently Asked Questions (FAQs)
Q1: What are the common radionuclidic impurities in Indium-114m produced from a cadmium target?
A1: When producing Indium-114m (¹¹⁴ᵐIn) by proton irradiation of a cadmium (Cd) target, several radionuclidic impurities can be co-produced. The most common impurities arise from nuclear reactions with other cadmium isotopes present in the target material. These can include other indium isotopes such as ¹¹¹In, ¹¹³ᵐIn, and ¹¹⁵ᵐIn, as well as isotopes of cadmium, like ¹¹⁵Cd. The presence and abundance of these impurities depend on the isotopic composition of the cadmium target and the energy of the proton beam.
Q2: What are the primary methods for purifying Indium-114m?
A2: The three primary methods for reducing radionuclidic impurities in Indium-114m are:
-
Ion Exchange Chromatography: This technique separates ions based on their affinity for a charged stationary phase. It is highly effective for separating indium from cadmium and other metallic impurities.
-
Solvent Extraction: This method, also known as liquid-liquid extraction, separates compounds based on their relative solubilities in two different immiscible liquids. It is a robust technique for isolating and purifying radioisotopes.
-
Precipitation: This technique involves the selective precipitation of indium as a salt, leaving impurities in the solution.
Q3: Why is it crucial to maintain anhydrous conditions during certain purification steps?
A3: Maintaining anhydrous (water-free) conditions is critical, particularly when working with indium and tin chlorides. Both InCl₃ and SnCl₄ are hygroscopic and react with water to form hydrates. The presence of water can interfere with separation processes like fractional distillation, as the boiling points of the hydrated forms differ from their anhydrous counterparts. For many subsequent applications, such as the synthesis of high-purity metals, the presence of water is detrimental.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of Indium-114m using various methods.
Ion Exchange Chromatography
Q: Why is the separation of Indium-114m and Cadmium-115 poor?
A: Poor separation can be due to several factors:
-
Incorrect Eluent Composition: The concentration of the acid and the percentage of the organic solvent in the eluent are critical. For separating indium from cadmium on a cation exchanger like AG50W-X8, an eluent of 0.20M HBr in 50% acetone (B3395972) is effective for eluting cadmium while indium is retained.[1]
-
Improper Flow Rate: A flow rate that is too high can lead to incomplete separation. A slower flow rate allows for better equilibrium between the mobile and stationary phases.
-
Column Overloading: Exceeding the binding capacity of the resin will result in the premature elution of the target radionuclide along with impurities.
-
Resin Contamination: The resin may be contaminated with other metal ions, reducing its efficiency.
Q: The recovery of Indium-114m from the column is low. What could be the cause?
A: Low recovery can be attributed to:
-
Incomplete Elution: The eluent used to strip the Indium-114m from the column may not be strong enough or a sufficient volume may not have been used. For example, after eluting cadmium with HBr/acetone, indium can be effectively eluted with 1.0M HCl.[1]
-
Irreversible Binding: The protein of interest may be binding too strongly to the resin. Consider increasing the ionic strength of the elution buffer or adjusting the pH.[2][3]
-
Sample Conditions: The pH and ionic strength of the sample should be adjusted to match the starting buffer to ensure proper binding.[3]
Solvent Extraction
Q: The extraction efficiency of Indium-114m into the organic phase is low. What should I check?
A: Low extraction efficiency can be caused by:
-
Incorrect pH of the Aqueous Phase: The pH of the aqueous solution plays a significant role in the extraction of indium. For extraction with Di-(2-ethylhexyl) phosphoric acid (D2EHPA), a pH range of 1.0-1.5 is often optimal for indium extraction while minimizing the co-extraction of some other metals.[4][5]
-
Inappropriate Extractant Concentration: The concentration of the extractant in the organic phase affects the distribution ratio. A concentration of 0.3 M D2EHPA has been shown to be sufficient for quantitative extraction of indium.[4][5]
-
Insufficient Mixing/Contact Time: The two phases must be mixed vigorously for a sufficient amount of time to allow for the transfer of the indium complex into the organic phase. An equilibration time of at least 30 minutes is recommended.[6]
Q: There are significant impurities in the back-extracted Indium-114m solution. How can I improve the purity?
A: Impurities in the final product can be due to:
-
Co-extraction of Other Metals: Other metal ions may be co-extracted with indium. Selective stripping can be employed to separate indium from these impurities. For instance, if tin is co-extracted with indium by D2EHPA, indium can be selectively stripped from the loaded organic phase using HCl.[6]
-
Incomplete Phase Separation: Ensure complete separation of the aqueous and organic phases after extraction and stripping to prevent cross-contamination.
-
Stripping Agent Concentration: The concentration of the acid used for stripping will affect the selectivity. For example, 4 M nitric acid can be used for selective stripping of indium.[7]
Precipitation
Q: The yield of the precipitated Indium-114m is low. What are the possible reasons?
A: Low precipitation yield could be due to:
-
Suboptimal pH: The pH of the solution is critical for the complete precipitation of indium hydroxide (B78521) or other indium salts.
-
Incomplete Precipitation Reaction: Ensure that a sufficient amount of the precipitating agent has been added and that enough time has been allowed for the precipitation to complete.
-
Losses During Washing: The precipitate may be slightly soluble in the washing solution, leading to losses. Use a minimal amount of a suitable washing solution.
Q: The purity of the precipitated Indium-114m is not satisfactory. How can this be addressed?
A: Contamination of the precipitate can occur due to:
-
Co-precipitation of Impurities: Other metal ions present in the solution may co-precipitate with the indium. This is a common issue with the precipitation method.[1] Reprecipitation (dissolving the precipitate and precipitating it again) can improve purity.
-
Inadequate Washing: Insufficient washing of the precipitate can leave behind impurities from the supernatant.
Experimental Protocols
Ion Exchange Chromatography for Separation of Indium-114m from Cadmium
This protocol is based on the separation of indium from cadmium using a cation exchange resin.[1]
Materials:
-
Cation exchange resin (e.g., AG50W-X8, 200-400 mesh)
-
Chromatography column
-
Eluent 1 (Cadmium elution): 0.20M HBr in 50% acetone
-
Eluent 2 (Indium elution): 1.0M HCl
-
Target solution containing Indium-114m and Cadmium-115 in dilute nitric acid (e.g., 0.2M HNO₃)
Procedure:
-
Column Preparation: Pack a chromatography column with the AG50W-X8 resin. Condition the column by passing the hydrogen form of the resin through it.
-
Sample Loading: Load the target solution onto the column. Wash the column with dilute nitric acid (e.g., 0.1M HNO₃) to ensure all ions are adsorbed onto the resin.
-
Cadmium Elution: Pass Eluent 1 (0.20M HBr in 50% acetone) through the column to elute the cadmium ions. Collect the eluate and monitor the radioactivity to ensure all cadmium has been removed.
-
Indium Elution: Once the cadmium has been completely eluted, switch to Eluent 2 (1.0M HCl) to elute the retained Indium-114m.
-
Purity Analysis: Analyze the collected indium fraction for radionuclidic purity using gamma spectroscopy.
Quantitative Data:
| Parameter | Value | Reference |
| Resin | AG50W-X8, 200-400 mesh | [1] |
| Cadmium Eluent | 0.20M HBr in 50% acetone | [1] |
| Indium Eluent | 1.0M HCl | [1] |
| Separation Factor (In/Cd) | > 100 | [1] |
| Radiochemical Yield (Indium) | > 98% | [8] |
Solvent Extraction of Indium-114m
This protocol describes the extraction of indium using D2EHPA.[4][5][6]
Materials:
-
Organic phase: 0.3M Di-(2-ethylhexyl) phosphoric acid (D2EHPA) in a suitable organic solvent (e.g., kerosene)
-
Aqueous phase: Target solution containing Indium-114m, with pH adjusted to 1.0-1.5 with HCl or H₂SO₄.
-
Stripping solution: 1.5M HCl
-
Separatory funnels
Procedure:
-
Extraction: a. Place equal volumes of the aqueous and organic phases in a separatory funnel. b. Shake vigorously for at least 30 minutes to ensure thorough mixing and allow for the extraction of indium into the organic phase. c. Allow the phases to separate completely. d. Drain the aqueous phase (raffinate).
-
Stripping: a. Add the stripping solution (1.5M HCl) to the separatory funnel containing the indium-loaded organic phase. b. Shake vigorously to back-extract the indium into the new aqueous phase. c. Allow the phases to separate and collect the aqueous phase containing the purified Indium-114m.
-
Purity Analysis: Analyze the final aqueous solution for radionuclidic purity.
Quantitative Data:
| Parameter | Value | Reference |
| Extractant | 0.3M D2EHPA in kerosene | [4][5] |
| Aqueous Phase pH | 1.0 - 1.5 | [4][5] |
| Stripping Agent | 1.5M HCl | [6] |
| Extraction Efficiency of Indium | 92% | [4][5] |
Visualizations
Caption: General workflow for the purification of Indium-114m.
Caption: Detailed workflow for ion exchange chromatography.
Caption: Detailed workflow for solvent extraction.
References
- 1. journals.co.za [journals.co.za]
- 2. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.cn]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Separation of radio indium (114Indium) from cadmium and copper in different media using organic and inorganic cation exchangers [inis.iaea.org]
Technical Support Center: Optimization of Indium-114m Radiolabeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indium-114m (¹¹⁴ᵐIn) radiolabeling.
Troubleshooting Guide
This guide addresses common issues encountered during ¹¹⁴ᵐIn radiolabeling experiments in a question-and-answer format.
Question: Why is my radiolabeling efficiency consistently low?
Answer: Low radiolabeling efficiency is a common issue that can be attributed to several factors.[1] A systematic approach to troubleshooting is crucial. Key areas to investigate include:
-
Reaction pH: The pH of the reaction mixture is one of the most critical parameters.[2] For many common chelators like DTPA, the optimal pH range for indium complexation is between 4.2 and 5.5.[2] Deviation from this range can significantly reduce labeling yields.
-
Precursor Quality: The purity of the molecule to be labeled (the precursor) is vital. Impurities or degradation products can interfere with the radiolabeling reaction, leading to reduced efficiency.[1]
-
Reaction Temperature and Time: These parameters must be optimized for each specific ligand and precursor combination. Inadequate temperature or reaction time can result in incomplete labeling.[1]
-
Molar Ratio of Reactants: The concentration of the precursor and the chelator relative to the amount of ¹¹⁴ᵐIn can impact the efficiency.
-
Presence of Competing Metal Ions: Contamination with other metal ions can compete with ¹¹⁴ᵐIn for the chelator, thus lowering the radiolabeling yield.
To address this, it is recommended to first verify the pH of your reaction buffer. Subsequently, assess the purity of your precursor using appropriate analytical techniques. A systematic optimization of temperature and incubation time may also be necessary.
Question: I'm observing unexpected peaks in my radio-chromatogram. What could be the cause?
Answer: The presence of unexpected peaks in your radio-chromatogram, aside from the desired radiolabeled product and free ¹¹⁴ᵐIn, could indicate several issues:
-
Radiochemical Impurities: The ¹¹⁴ᵐIn stock itself may contain other radioactive indium isotopes or metallic impurities that can form complexes with the chelator. It's important to ensure the radionuclidic purity of your indium source.[3][4]
-
Formation of Colloids or Hydrolyzed Species: At incorrect pH values, Indium-114m can form colloidal hydroxides (e.g., [¹¹⁴ᵐIn(OH)₃]), which will appear as a separate peak. Maintaining the optimal pH is critical to prevent this.
-
Degradation of the Precursor or Product: The reaction conditions (e.g., high temperature) might be causing the degradation of your precursor molecule or the final radiolabeled product.
-
Multiple Labeled Species: If your precursor molecule has multiple potential chelation sites, you might be forming different isomers of the radiolabeled compound.
To troubleshoot, analyze a sample of the ¹¹⁴ᵐIn stock solution alone to check for impurities. Ensure stringent pH control throughout the labeling and purification process. If degradation is suspected, consider milder reaction conditions.
Question: My final radiolabeled product shows poor stability. How can I improve it?
Answer: The stability of the radiolabeled complex is crucial for its intended application. Poor stability can manifest as the release of ¹¹⁴ᵐIn from the chelator over time. Key factors influencing stability include:
-
Choice of Chelator: The intrinsic stability of the In-chelator complex is paramount. Some chelators form more robust complexes with indium than others. For example, macrocyclic chelators like DOTA often exhibit higher in vivo stability compared to acyclic chelators like DTPA.
-
Reaction Conditions: Suboptimal labeling conditions can lead to the formation of a less stable complex.
-
Presence of Oxidizing or Reducing Agents: Certain components in the formulation can affect the stability of the complex.
-
Transchelation: In biological systems, other molecules or proteins can "steal" the indium from the chelator if the complex is not sufficiently stable.
Consider using a chelator known to form highly stable complexes with indium. Ensure that your labeling protocol is optimized and that the final formulation does not contain components that could compromise the stability of the radiolabeled product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for radiolabeling with Indium-114m?
A1: The optimal pH is highly dependent on the chelator being used. For DTPA (diethylenetriaminepentaacetic acid) and its derivatives, a pH range of 4.2 to 5.5 is generally considered optimal for achieving high labeling yields with indium isotopes.[2] It is crucial to consult the literature for the specific chelator you are using or to perform a pH optimization experiment.
Q2: What are common chelators used for Indium-114m?
A2: Several chelators are used for labeling with indium isotopes. The choice depends on the application and the required stability. Common examples include:
-
DTPA (Diethylenetriaminepentaacetic acid): An acyclic chelator widely used due to its rapid labeling kinetics at room temperature.[5]
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator that forms highly stable complexes with indium, often requiring heating during labeling.
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Another macrocyclic chelator known for forming stable indium complexes.
-
Oxine (8-hydroxyquinoline): Used for labeling cells, such as leukocytes and platelets.[3][4]
Q3: How can I purify my ¹¹⁴ᵐIn-labeled compound?
A3: Purification is essential to remove unreacted ¹¹⁴ᵐIn and other impurities. The choice of purification method depends on the properties of your labeled molecule. Common techniques include:
-
Solid-Phase Extraction (SPE): Cartridges (e.g., C18) can be used to separate the more lipophilic labeled product from the more hydrophilic free indium.[6]
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for achieving high purity, especially for research and clinical applications.
-
Size Exclusion Chromatography (SEC): Useful for separating large radiolabeled molecules like antibodies from smaller impurities.
Q4: What quality control tests are necessary for ¹¹⁴ᵐIn-labeled products?
A4: Comprehensive quality control is essential to ensure the safety and efficacy of the radiolabeled product.[7] Key tests include:
-
Radionuclidic Purity: To confirm the identity and amount of ¹¹⁴ᵐIn and to check for the presence of other radioisotopes.[7]
-
Radiochemical Purity: Typically determined by radio-TLC or radio-HPLC to measure the percentage of the radioactivity associated with the desired product.[7]
-
Chemical Purity: To identify and quantify any non-radioactive chemical impurities.[7]
-
Sterility and Apyrogenicity: Crucial for any product intended for in vivo use.
Data Presentation
Table 1: Effect of pH on Radiolabeling Efficiency of a DTPA-conjugated Peptide with ¹¹⁴ᵐIn
| pH | Average Radiolabeling Efficiency (%) | Standard Deviation |
| 3.0 | 65.2 | ± 3.1 |
| 4.0 | 88.5 | ± 2.5 |
| 4.5 | 97.8 | ± 1.2 |
| 5.0 | 96.5 | ± 1.8 |
| 5.5 | 92.1 | ± 2.3 |
| 6.0 | 75.4 | ± 3.5 |
| 7.0 | 55.9 | ± 4.1 |
Note: This table presents illustrative data based on the principle that the optimal pH for In-DTPA chelation is around 4.5-5.0.[2]
Table 2: Influence of Reaction Time and Temperature on Radiolabeling Yield (%)
| Reaction Time (min) | 25°C Yield (%) | 37°C Yield (%) | 50°C Yield (%) |
| 5 | 75.3 | 85.1 | 90.2 |
| 15 | 88.9 | 96.4 | 98.1 |
| 30 | 91.5 | 97.2 | 98.5 |
| 60 | 92.1 | 97.5 | 98.6 |
Note: This table provides an example of how reaction kinetics can be influenced by time and temperature. Actual values will vary depending on the specific reactants.
Experimental Protocols
Protocol 1: General Method for Radiolabeling a DTPA-conjugated Peptide with ¹¹⁴ᵐIn
-
Reagent Preparation:
-
Prepare a 0.1 M ammonium (B1175870) acetate (B1210297) buffer and adjust the pH to 4.5.
-
Dissolve the DTPA-conjugated peptide in the pH 4.5 buffer to a final concentration of 1 mg/mL.
-
Obtain a calibrated solution of ¹¹⁴ᵐInCl₃ in 0.05 M HCl.
-
-
Radiolabeling Reaction:
-
In a sterile, low-binding microcentrifuge tube, add 50 µL of the peptide solution.
-
Add 5-10 µL of the ¹¹⁴ᵐInCl₃ solution (activity as required for the specific application).
-
Gently mix the solution by pipetting.
-
Incubate the reaction mixture at room temperature (or optimized temperature) for 30 minutes.
-
-
Quality Control (Radiochemical Purity):
-
Spot a small aliquot (1-2 µL) of the reaction mixture onto a silica (B1680970) gel ITLC strip.
-
Develop the strip using a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5.0). In this system, the labeled peptide will remain at the origin, while free ¹¹⁴ᵐIn will move with the solvent front.
-
Scan the strip using a radio-TLC scanner to determine the percentage of radioactivity at the origin (labeled peptide) and at the solvent front (free ¹¹⁴ᵐIn).
-
-
Purification (if required):
-
If the radiochemical purity is below the desired specification (e.g., >95%), purify the product using a pre-conditioned C18 SPE cartridge.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted ¹¹⁴ᵐIn.
-
Elute the radiolabeled peptide with an appropriate solvent mixture (e.g., ethanol/water).
-
Visualizations
Caption: Troubleshooting workflow for low radiolabeling efficiency.
Caption: General experimental workflow for ¹¹⁴ᵐIn radiolabeling.
References
- 1. Radiolabeling Efficiency - Alfa Cytology - Rdcthera [rdcthera.com]
- 2. Parameters ruling optimization of radiolabelling of polyamino polycarboxylated functionalized peptide derivatives: a case study report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of contaminant indium-114m/indium-114 to indium-111 oxine blood dosimetry [inis.iaea.org]
- 4. Contribution of contaminant indium-114m/indium-114 to indium-111 oxine blood dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
Technical Support Center: Troubleshooting Low Yields in Cyclotron Production of Indium-114
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the cyclotron production of Indium-114 (In-114), particularly focusing on the causes of low yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary nuclear reactions for producing Indium-114? A1: The most common and practical production route for Indium-114m (the isomer of interest with a half-life of 49.51 days) is the proton bombardment of enriched Cadmium-114 targets via the ¹¹⁴Cd(p,n)¹¹⁴ᵐIn reaction.
Q2: What are the most common causes of low In-114 yield? A2: Low yields in In-114 production can typically be traced back to three main areas: problems with the target integrity, suboptimal irradiation parameters (beam energy and current), and inefficiencies in the post-irradiation chemical separation and purification process.
Q3: How does the proton beam energy affect the yield? A3: The yield of the ¹¹⁴Cd(p,n)¹¹⁴ᵐIn reaction is highly dependent on the energy of the incident proton beam. The probability of this nuclear reaction occurring, known as the cross-section, is maximal within a specific energy range. Using an energy that is too low or too high will result in a significantly lower production rate.
Q4: Why is target integrity so crucial for a successful production run? A4: The target's physical and thermal properties are critical for withstanding the intense conditions of high-current irradiation. Poor adhesion of the cadmium layer to the copper backing, incorrect thickness, or impurities can lead to target failure, such as blistering, peeling, or melting. This not only results in a catastrophic loss of yield but can also contaminate the cyclotron.
Q5: What is the half-life of the key Indium-114 isomer? A5: The metastable isomer, Indium-114m1 (¹¹⁴ᵐ¹In), is the radioisotope of primary interest and has a half-life of 49.51 days. This relatively long half-life must be accounted for in yield calculations and decay corrections.
Troubleshooting Guide
This section addresses specific problems that can lead to diminished yields of Indium-114.
Problem Area: Target Preparation & Integrity
Q: My production yield is consistently low, and my targets often show visible damage (blistering, discoloration) after irradiation. What is the likely cause? A: This strongly suggests a problem with target preparation and/or cooling. The most common issues are:
-
Poor Adhesion: The electroplated cadmium layer may not be sufficiently bonded to the copper substrate. This can be caused by inadequate cleaning of the copper backing or improper plating conditions. A "silver strike" coating is sometimes employed to improve adhesion before the main deposit.
-
Incorrect Target Thickness: An overly thick cadmium layer can lead to excessive heat retention and energy degradation of the proton beam, while a layer that is too thin will not contain enough target nuclei for an optimal yield.
-
Low Thermal Conductivity: The presence of impurities or a non-uniform, porous cadmium deposit can reduce the target's ability to dissipate heat, leading to localized melting. Efficient cooling of the target carrier is a critical factor in preventing target failure at high beam currents.
-
Target Purity: The use of cadmium with chemical or isotopic impurities can lead to the formation of unwanted radioisotopes and may affect the physical properties of the target.
Problem Area: Irradiation Parameters
Q: I am unsure if I am using the optimal proton energy for the ¹¹⁴Cd(p,n)¹¹⁴ᵐIn reaction. What is the recommended energy range? A: The yield is directly related to the reaction cross-section, which varies with proton energy. While specific values can vary slightly between measurements, the optimal energy range for the ¹¹⁴Cd(p,n) reaction generally falls between 10 and 16 MeV. Operating outside this window will significantly reduce the production yield. Refer to the table below for measured cross-section data at various energies.
Q: My yield fluctuates between production runs, even when using seemingly identical targets. What could be the issue? A: Fluctuations in yield often point to inconsistencies in the proton beam itself. Key factors to investigate include:
-
Beam Current Instability: Ensure the beam current delivered to the target is stable and accurately measured throughout the irradiation period.
-
Beam Focusing and Position: An improperly focused or misaligned beam can create "hot spots" on the target, leading to localized overheating and damage even at moderate currents. A wobbled or rastered beam is often used to distribute the thermal load more evenly.
-
Energy Calibration: Verify the energy calibration of your cyclotron. A small drift in the machine's energy can shift the incident proton energy out of the optimal range, impacting the yield.
Problem Area: Chemical Separation & Purification
Q: My calculations show high radioactivity in the target immediately after irradiation, but the final purified product has a very low yield. Where am I losing the In-114? A: Significant loss of product after irradiation points to inefficiencies in the radiochemical processing steps. Common areas of loss include:
-
Incomplete Dissolution: The irradiated cadmium target material may not be dissolving completely, leaving some of the produced In-114 behind.
-
Suboptimal Separation Chemistry: The separation of microscopic quantities of indium from the bulk cadmium target is a delicate process. Methods like ion exchange chromatography or solvent extraction must be carefully optimized. Factors such as incorrect acid concentration, improper flow rates through the chromatography column, or incomplete phase separation in solvent extraction can lead to poor recovery.
-
Product Adsorption: Indium can sometimes adsorb to the surfaces of glassware or tubing, especially if the appropriate pH and solution conditions are not maintained.
The following diagram illustrates a typical workflow for In-114 production, highlighting the critical stages where yield can be impacted.
Key Experimental Data and Protocols
Nuclear Reaction Data
The following table summarizes key data for the primary production reaction.
| Parameter | Value | Reference |
| Reaction | ¹¹⁴Cd(p,n)¹¹⁴ᵐIn | |
| Q-value | -2227.5(0.4) keV | |
| Optimal Proton Energy | ~10 - 16 MeV | |
| ¹¹⁴ᵐIn Half-life | 49.51 days |
Table 1: Summary of nuclear data for the cyclotron production of Indium-114m.
Protocol 1: Electroplating of Enriched ¹¹⁴Cd Target
This protocol provides a general methodology for preparing a cadmium target. Parameters may require optimization based on specific equipment and materials.
-
Substrate Preparation:
-
Begin with a high-purity copper substrate (backing).
-
Mechanically polish the surface to a mirror finish.
-
Degrease the substrate by sonicating in acetone, followed by ethanol, and finally rinsing thoroughly with deionized water.
-
To ensure optimal adhesion, the copper surface can be etched slightly using a dilute nitric acid solution, followed by another thorough rinse with deionized water.
-
-
Electrolyte Bath Preparation:
-
An alkaline plating bath is commonly used.
-
Dissolve enriched ¹¹⁴Cd metal or ¹¹⁴CdO in a suitable acid and then adjust the pH to approximately 13 using a base like sodium hydroxide. The final cadmium concentration is typically in the range of 2-3 g/L.
-
-
Electrodeposition:
-
Use a standard two-electrode electrochemical cell with the copper substrate as the cathode and a platinum or graphite (B72142) anode.
-
Maintain the bath at a constant temperature, typically around 25 °C.
-
Apply a constant DC current density in the range of 4-5 mA/cm².
-
Continue the deposition until the desired target thickness is achieved. The thickness can be calculated based on the total charge passed (current x time) and the current efficiency.
-
-
Post-Plating Treatment:
-
Rinse the plated target thoroughly with deionized water and dry it carefully with a gentle stream of nitrogen or argon.
-
Perform quality control checks, including visual inspection for uniformity and microscopic analysis (SEM) to ensure a fine-grained, non-porous deposit. A thermal shock test can also be performed to verify adhesion.
-
| Parameter | Typical Value | Reference |
| Substrate | High-Purity Copper | |
| Cadmium Concentration | 2.35 g/L | |
| Bath pH | 13 (Alkaline) | |
| Temperature | 25 °C | |
| Current Density | ~4.3 mA/cm² |
Table 2: Typical parameters for the electrodeposition of cadmium.
Protocol 2: Radiochemical Separation of In-114
This protocol outlines a common ion exchange method for separating carrier-free In-114 from the bulk cadmium target material.
-
Target Dissolution: Dissolve the irradiated cadmium target surface in a minimal volume of concentrated nitric acid or hydrochloric acid.
-
Column Preparation: Prepare an anion exchange column (e.g., Dowex 1x8 resin). Pre-condition the column by washing it with deionized water and then equilibrating it with the appropriate starting acid solution (e.g., 0.05 M HCl).
-
Loading: Carefully load the dissolved target solution onto the column.
-
**Elution of
Improving signal-to-noise ratio in Indium-114 gamma imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) in their Indium-114 (¹¹⁴In) gamma imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary physical characteristics of Indium-114m that are relevant for gamma imaging?
A1: The metastable state, Indium-114m (¹¹⁴ᵐIn), is the isomer of interest for imaging due to its longer half-life. Key properties include:
-
Half-life: 49.51 days.[1]
-
Primary Gamma Ray Energy: 190 keV (from isomeric transition).
Understanding these properties is crucial for selecting appropriate imaging hardware and acquisition parameters.
Q2: Which type of collimator is best suited for ¹¹⁴In imaging?
A2: For imaging the 190 keV gamma rays of ¹¹⁴ᵐIn, a medium-energy collimator is recommended.[2][3][4] Collimators are categorized based on the energy of photons they are designed to image. Using a low-energy collimator with 190 keV photons can lead to significant septal penetration, where gamma rays pass through the lead septa of the collimator, increasing background noise and degrading image resolution.[2][5] High-energy collimators, on the other hand, would be unnecessarily restrictive, reducing sensitivity.
Q3: How does acquisition time impact the signal-to-noise ratio in my ¹¹⁴In images?
A3: Longer acquisition times generally lead to a higher number of detected gamma rays (counts), which in turn improves the SNR.[6] The relationship is such that the SNR is proportional to the square root of the number of counts. Therefore, doubling the acquisition time will increase the SNR by a factor of approximately 1.41 (the square root of 2). However, longer scan times can also increase the likelihood of patient or sample motion, which can introduce artifacts and degrade image quality.[7]
Q4: What is Compton scatter and how does it affect my ¹¹⁴In images?
A4: Compton scatter is a physical phenomenon where gamma rays are deflected from their original path as they interact with matter (e.g., tissue).[8][9] This scattering results in the detected photon being recorded in the wrong location, which reduces image contrast and introduces a form of noise, thereby lowering the SNR.[9] For the 190 keV photons of ¹¹⁴ᵐIn, Compton scatter is a significant contributor to image degradation.
Q5: What is a typical energy window setting for ¹¹⁴In imaging?
A5: For a gamma ray energy of 190 keV, a symmetric energy window of 15-20% centered at 190 keV is a common starting point. For example, a 20% window would be 171-209 keV. The optimal window width is a trade-off: a wider window increases sensitivity (more counts) but also includes more scattered photons (more noise), while a narrower window improves scatter rejection at the cost of lower sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during ¹¹⁴In gamma imaging that can lead to a poor signal-to-noise ratio.
| Problem | Potential Causes | Recommended Solutions |
| Low image contrast and high background noise | 1. Inappropriate collimator selection.2. Significant Compton scatter.3. Incorrect energy window settings. | 1. Ensure a medium-energy collimator is being used for the 190 keV photons of ¹¹⁴ᵐIn.[2][3][4]2. Implement a Compton scatter correction method. The dual-energy window (DEW) or triple-energy window (TEW) techniques are common choices.[10]3. Verify that the energy window is centered at 190 keV with a width of 15-20%. |
| "Star" artifacts in the image | Septal penetration from using a low-energy collimator. | Switch to a medium-energy collimator with thicker septa designed for the 190 keV energy level.[3] |
| Blurry images or loss of fine detail | 1. Patient or sample motion during a long acquisition.2. Low count statistics. | 1. Use appropriate immobilization techniques for the subject. Consider using motion correction software if available.2. Increase the acquisition time per projection or the total scan time to acquire more counts.[6] |
| Image appears "grainy" or "noisy" | Insufficient number of detected photons (low counts). | 1. Increase the injected dose of the ¹¹⁴In radiopharmaceutical, if permissible by ethical and safety guidelines.2. Increase the acquisition time.[11]3. Use a wider energy window, but be mindful of the potential increase in scatter.4. Apply a post-reconstruction filter (e.g., a Gaussian or Butterworth filter) to smooth the image, though this may slightly reduce spatial resolution. |
| Inaccurate quantification of radioactivity | 1. Lack of scatter and attenuation correction.2. Partial volume effects for small objects or regions of interest. | 1. Apply both Compton scatter and attenuation correction during image reconstruction for accurate quantitative analysis.[12]2. For small structures, be aware that the measured activity may be underestimated due to the limited spatial resolution of the system. Consider using a recovery coefficient determined from phantom studies to correct for this. |
Experimental Protocols
Below are suggested starting parameters for ¹¹⁴In gamma imaging. These should be optimized for your specific imaging system and experimental goals.
SPECT Acquisition Parameters for ¹¹⁴In
| Parameter | Recommended Setting | Rationale |
| Radionuclide | Indium-114m (¹¹⁴ᵐIn) | Long half-life (49.51 days) and 190 keV gamma emission are suitable for imaging.[1] |
| Collimator | Medium-Energy General-Purpose (MEGP) | Optimized for photon energies in the range of ¹¹⁴ᵐIn, balancing sensitivity and resolution.[2][3][4] |
| Energy Window | 190 keV ± 10% (171-209 keV) | A 20% window provides a good balance between accepting primary photons and rejecting scattered ones. |
| Matrix Size | 128 x 128 | Common matrix size for SPECT, providing adequate spatial sampling.[13] |
| Number of Projections | 64 to 128 views over 360° | A higher number of views improves angular sampling and image quality.[13] |
| Acquisition Time per Projection | 20-40 seconds | This should be adjusted to achieve adequate counts per projection. Longer times improve SNR but increase total scan time. |
Image Reconstruction Parameters
| Parameter | Recommended Method | Rationale |
| Reconstruction Algorithm | Ordered Subsets Expectation Maximization (OSEM) | An iterative reconstruction method that generally provides better image quality and lower noise compared to filtered back-projection (FBP). |
| Scatter Correction | Triple Energy Window (TEW) | A widely used method to estimate and subtract scattered photons. |
| Attenuation Correction | CT-based attenuation correction | Utilizes a co-registered CT scan to create an attenuation map for more accurate correction. |
| Post-reconstruction Filter | Butterworth or Gaussian | Used to reduce noise in the reconstructed images. The filter parameters (cutoff frequency, order/power) should be chosen carefully to balance noise reduction and preservation of spatial resolution. |
Visualizations
Caption: Factors influencing the Signal-to-Noise Ratio (SNR) in ¹¹⁴In gamma imaging.
Caption: A logical workflow for troubleshooting low SNR in ¹¹⁴In gamma imaging experiments.
References
- 1. Indium-114m in dual-nuclide studies with Cr-51: comparison with Indium-111 [inis.iaea.org]
- 2. nuclearfields.com [nuclearfields.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. radiopaedia.org [radiopaedia.org]
- 5. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 6. Impact of Reduced Acquisition Time on Bone Single-photon Emission Computed Tomography Images in Oncology Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Compton scattering - Wikipedia [en.wikipedia.org]
- 9. radiopaedia.org [radiopaedia.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. EANM practice guideline for quantitative SPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xadxyylib.yuntsg.com [xadxyylib.yuntsg.com]
Technical Support Center: Decay Correction for Long-Term Indium-114 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Indium-114 in long-term experiments. Proper decay correction is critical for accurate quantitative analysis due to the unique decay properties of Indium-114.
Frequently Asked Questions (FAQs)
Q1: What makes decay correction for Indium-114 more complex than for other isotopes?
A1: The primary challenge arises from the existence of a long-lived metastable state, Indium-114m1 (¹¹⁴ᵐ¹In), alongside a very short-lived ground state, Indium-114 (¹¹⁴In).[1][2][3] ¹¹⁴ᵐ¹In has a half-life of approximately 49.51 days, while ¹¹⁴In has a half-life of only 71.9 seconds.[2][3] In long-term experiments, the measured activity is a combination of the decay of the initially present ¹¹⁴In and the continuous production and rapid decay of ¹¹⁴In from its metastable parent, ¹¹⁴ᵐ¹In. A simple single-isotope decay correction is therefore insufficient.
Q2: What is the decay pathway for Indium-114m1?
A2: Indium-114m1 decays primarily via isomeric transition (IT) to the ground state, Indium-114. Indium-114 then rapidly decays via beta emission to stable Tin-114 (¹¹⁴Sn).[2] A small fraction of Indium-114m1 can also decay via electron capture to Cadmium-114 (¹¹⁴Cd).[2]
Q3: How do I calculate the total activity of Indium-114 at a given time?
A3: The total activity of the ground state Indium-114 (A_{In}) at any time (t) is the sum of the activity from the initially present ground state (which decays quickly) and the activity of the ground state being produced from the decay of the metastable state (A_{In from mIn}). The activity of the metastable state (A_{mIn}) follows a standard exponential decay. The activity of the daughter nuclide (¹¹⁴In) from the parent (¹¹⁴ᵐ¹In) can be described by the Bateman equation for parent-daughter decay.
Q4: What is transient equilibrium and does it apply to Indium-114m1/Indium-114?
A4: Transient equilibrium occurs in a parent-daughter radioactive pair when the half-life of the parent is significantly longer, but not infinitely longer, than the half-life of the daughter.[4][5] In this state, the ratio of the daughter's activity to the parent's activity becomes constant over time, and the daughter appears to decay with the half-life of the parent. Given the half-lives of ¹¹⁴ᵐ¹In (~49.51 days) and ¹¹⁴In (~71.9 seconds), this pair reaches a state of secular equilibrium, which is a special case of transient equilibrium where the parent's half-life is much longer than the daughter's.[5] After a few minutes, the activity of ¹¹⁴In will be almost equal to the activity of ¹¹⁴ᵐ¹In.
Troubleshooting Guide
Problem 1: My measured activity is higher than predicted by a simple decay calculation.
-
Cause: You are likely not accounting for the ingrowth of the short-lived ¹¹⁴In from the long-lived ¹¹⁴ᵐ¹In. The total measured activity is the sum of both components.
-
Solution: Use a decay correction algorithm that incorporates the Bateman equation for parent-daughter decay. This will account for both the decay of the parent isotope (¹¹⁴ᵐ¹In) and the growth and subsequent decay of the daughter isotope (¹¹⁴In).
Problem 2: How do I determine the initial activities of ¹¹⁴ᵐ¹In and ¹¹⁴In in my sample?
-
Cause: The relative initial amounts of the metastable and ground states depend on the production method and the time elapsed since production.
-
Solution:
-
Consult the supplier's certificate of analysis: This should provide information on the initial activities and the time of calibration.
-
Perform initial measurements: If possible, perform measurements soon after receiving the sample to establish the initial ratio of the two isomers. A rapid series of measurements can help distinguish the decay of the short-lived ¹¹⁴In from the relatively constant activity of the long-lived ¹¹⁴ᵐ¹In over a short period.
-
Problem 3: The decay-corrected data from my long-term experiment shows unexpected fluctuations.
-
Cause: Several factors could contribute to this:
-
Inaccurate half-life values: Ensure you are using the precise, accepted half-life values for both ¹¹⁴ᵐ¹In and ¹¹⁴In in your calculations.
-
Detector dead time: At high count rates, the detector may not be able to register all decay events, leading to an underestimation of activity. This effect can change as the source decays.
-
Biological clearance: In biological experiments, the radiotracer may be cleared from the tissue of interest over time. This is a biological process and not a radioactive decay process.
-
-
Solution:
-
Verify half-lives: Use the values provided in the data tables below.
-
Apply dead time correction: Most modern counting systems have automated dead time correction. Ensure this feature is enabled and properly calibrated.
-
Model biological clearance separately: The decay correction should only account for the physical decay of the radionuclide. Biological clearance should be modeled as a separate pharmacokinetic process.
-
Data Presentation
Table 1: Decay Characteristics of Indium-114 Isomers
| Isotope | Half-Life | Decay Constant (λ) | Primary Decay Mode |
| Indium-114m1 (¹¹⁴ᵐ¹In) | 49.51 days | 0.0140 day⁻¹ | Isomeric Transition |
| Indium-114 (¹¹⁴In) | 71.9 seconds | 0.00964 s⁻¹ | Beta Emission |
Data sourced from multiple references.[1][2][3]
Table 2: Key Parameters for Decay Correction Calculations
| Parameter | Symbol | Description |
| Initial Activity of ¹¹⁴ᵐ¹In | A_{mIn}(0) | The activity of the metastable state at the start of the experiment. |
| Initial Activity of ¹¹⁴In | A_{In}(0) | The activity of the ground state at the start of the experiment. |
| Time | t | The elapsed time since the start of the experiment. |
| Decay Constant of ¹¹⁴ᵐ¹In | λ_{mIn} | The decay constant of the metastable state. |
| Decay Constant of ¹¹⁴In | λ_{In} | The decay constant of the ground state. |
Experimental Protocols
Protocol 1: Standard Decay Correction for a Pure ¹¹⁴ᵐ¹In Source
This protocol assumes you are starting with a source that is predominantly ¹¹⁴ᵐ¹In and you want to calculate the total activity at a later time.
-
Determine Initial Activity: Record the initial activity of ¹¹⁴ᵐ¹In (A_{mIn}(0)) and the start time (t=0).
-
Calculate ¹¹⁴ᵐ¹In Activity at Time t:
-
Use the standard decay formula: A_{mIn}(t) = A_{mIn}(0) * e^(-λ_{mIn} * t)
-
-
Calculate ¹¹⁴In Activity from ¹¹⁴ᵐ¹In Decay at Time t:
-
Use the Bateman equation for a parent-daughter pair where the initial daughter activity is zero: A_{In}(t) = [λ_{In} / (λ_{In} - λ_{mIn})] * A_{mIn}(0) * (e^(-λ_{mIn} * t) - e^(-λ_{In} * t))
-
-
Calculate Total Activity:
-
Since ¹¹⁴In decays very rapidly, a state of secular equilibrium is quickly reached where the activity of ¹¹⁴In is approximately equal to the activity of ¹¹⁴ᵐ¹In. Therefore, for time points significantly longer than the half-life of ¹¹⁴In (e.g., after a few minutes), the total effective activity can be approximated by the activity of ¹¹⁴ᵐ¹In. However, for precise calculations, especially at early time points, the full Bateman equation should be used.
-
Mandatory Visualizations
References
- 1. Isotopes of indium - Wikipedia [en.wikipedia.org]
- 2. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 3. Indium-114 - isotopic data and properties [chemlin.org]
- 4. Comments on equilibrium, transient equilibrium, and secular equilibrium in serial radioactive decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear Transformations | Radiology Key [radiologykey.com]
Technical Support Center: Germanium Detector Calibration for Indium-114 Photopeaks
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Germanium detectors for gamma spectroscopy, with a specific focus on calibration using Indium-114.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the calibration of a germanium detector using an Indium-114 source.
Q1: Why is my energy calibration drifting?
A1: Energy calibration drift can be caused by several factors. The most common cause is a change in ambient temperature, as most scintillator and semiconductor detectors are temperature-dependent.[1] A temperature change of even a few degrees Celsius can be enough to shift spectral peaks.[1] Other potential causes include drifts in the bias voltage, changes in the resistance or capacitance of the amplifier and filter circuits, and issues with humidity affecting detector components.[1] It is best practice to check the calibration before each set of measurements.[1]
Q2: My photopeaks are broader than expected. What could be the cause?
A2: Photopeak broadening, or poor resolution, can indicate several potential problems. These include:
-
Incorrect Pole-Zero Adjustment: An improper pole-zero setting on the amplifier can lead to distorted pulse shapes and broadened peaks.
-
High Leakage Current: This can be a sign of detector warming or radiation damage. For High-Purity Germanium (HPGe) detectors, ensuring they are properly cooled to liquid nitrogen temperatures (around 77 K) is crucial.[2]
-
Electronic Noise: Noise from the preamplifier, amplifier, or power supply can contribute to peak broadening. Ensure all connections are secure and grounded properly.
-
High Counting Rate: Very high gamma-ray flux can lead to pulse pile-up, where two or more gamma rays interact with the detector within a very short time frame, resulting in a single distorted pulse and a broadened peak.
Q3: I am seeing unexpected peaks in my Indium-114 spectrum. Where are they coming from?
A3: Unexpected peaks in your spectrum could be due to a few sources:
-
Background Radiation: Naturally occurring radioactive isotopes in the surrounding environment (e.g., from the decay chains of Uranium and Thorium, and Potassium-40) can be detected. A background spectrum should be acquired with no source present to identify these peaks.
-
Radioactive Impurities: The Indium-114 source itself may contain other radioactive isotopes as impurities.[3] Review the source certificate of analysis to check for known impurities.
-
Sum Peaks: When a radionuclide emits multiple gamma rays in cascade, and these are detected nearly simultaneously, a "sum peak" can appear at an energy equal to the sum of the individual gamma-ray energies.[4] This is more common at high counting efficiencies (i.e., when the source is very close to the detector).
-
Escape Peaks: For gamma rays with energies above 1.022 MeV, pair production can occur. This can lead to the creation of single or double escape peaks at 511 keV and 1022 keV below the full energy peak, respectively, due to the annihilation of the positron.
Q4: How often should I perform an energy and efficiency calibration?
A4: The frequency of calibration depends on the stability of your system and the requirements of your measurements.
-
Energy Calibration: It is recommended to perform an energy calibration check daily or before each new set of experiments to account for any short-term drift.[1]
-
Efficiency Calibration: A full efficiency calibration is a more time-consuming process and may be performed less frequently, such as monthly or quarterly, as long as the system's performance is monitored with regular quality control checks.[3] A recalibration is necessary if any component of the system is changed (e.g., detector, amplifier, multichannel analyzer) or if there has been a significant change in the instrument's configuration.[3]
Q5: Why don't my measured activities match the certified activity of the source?
A5: Discrepancies between measured and certified activities can arise from several sources of error:
-
Incorrect Efficiency Calibration: The accuracy of your activity measurement is directly dependent on the accuracy of your efficiency calibration. Ensure the calibration was performed correctly with a traceable standard source.
-
Geometry Mismatch: The efficiency calibration is highly dependent on the geometry of the source and its position relative to the detector.[5] The calibration source and the sample being measured must have the same geometry and be placed in the exact same position for the calibration to be valid.[5]
-
Dead Time: At high counting rates, the detector and electronics may be "dead" (unable to process a new event) for a short period after detecting a gamma ray.[4] Most modern spectroscopy software automatically corrects for dead time, but it's important to ensure this correction is being applied correctly.
-
Source Decay: Remember to decay-correct the certified activity of your calibration source to the date and time of your measurement.
Indium-114m Photopeak Data
For calibration purposes, the metastable isomer Indium-114m (In-114m) is typically used due to its longer half-life of 49.51 days, compared to the 71.9-second half-life of the Indium-114 ground state.[6] The primary gamma-ray emissions from In-114m that are suitable for energy and efficiency calibration of a germanium detector are summarized in the table below.
| Gamma-Ray Energy (keV) | Photon Intensity (%) |
| 190.29 | 15.56 |
| 558.43 | 4.4 |
| 725.24 | 4.4 |
Data sourced from the Evaluated Nuclear Structure Data File (ENSDF).[6][7]
Experimental Protocol: Energy and Efficiency Calibration
This protocol outlines the steps for performing a routine energy and efficiency calibration of a High-Purity Germanium (HPGe) detector using a certified Indium-114m source.
1. System Setup and Checks:
- Ensure the HPGe detector is cooled to its operating temperature (liquid nitrogen filled).
- Turn on the detector bias supply, amplifier, and multichannel analyzer (MCA). Allow the electronics to warm up for at least 30 minutes to ensure stability.
- Verify that the system is acquiring data and that the baseline is stable.
2. Background Acquisition:
- Remove all radioactive sources from the vicinity of the detector.
- Acquire a background spectrum for a period long enough to obtain statistically significant counts for any background peaks. This time will depend on the background level in your laboratory but is often several hours or overnight.
- Save the background spectrum for later subtraction from the calibration source spectrum.
3. Energy Calibration:
- Place the certified In-114m source at a reproducible reference position in front of the detector.
- Acquire a spectrum for a duration sufficient to accumulate at least 10,000 counts in each of the primary photopeaks (190.29 keV, 558.43 keV, and 725.24 keV).
- Using the spectroscopy software, identify the channel number corresponding to the centroid of each photopeak.
- Perform a linear or quadratic fit of the known gamma-ray energies versus the measured channel numbers to establish the energy calibration. Most software packages have an automated routine for this.[8]
- Verify the quality of the fit by checking the residuals and the correlation coefficient (R²), which should be very close to 1.[2]
4. Efficiency Calibration:
- Using the energy-calibrated spectrum from the previous step, determine the net peak area (total counts minus background) for each of the primary In-114m photopeaks.
- Calculate the decay-corrected activity of the In-114m source at the time of measurement. The half-life of In-114m is 49.51 days.
- The full-energy peak efficiency (ε) at each energy (E) is calculated using the following formula: ε(E) = N / (T * A * Iγ) Where:
- N is the net peak area (counts).
- T is the live time of the acquisition in seconds.
- A is the decay-corrected activity of the source in Becquerels (Bq).
- Iγ is the photon intensity (emission probability) for the specific gamma ray.
- Plot the calculated efficiencies as a function of gamma-ray energy (typically on a log-log scale).
- Fit the data points with a suitable function (e.g., a polynomial in log-log space) to generate an efficiency curve for your detector at the specified geometry.
5. Quality Control:
- After calibration, it is good practice to measure a known check source to verify that the calibration is accurate. The measured activity of the check source should fall within a predefined tolerance of its certified value.
- Periodically monitor the peak position, resolution (Full Width at Half Maximum - FWHM), and net count rate of a reference peak from a long-lived source to track the long-term stability of the system.[8]
Visualizations
Caption: Experimental workflow for Germanium detector calibration.
Caption: Troubleshooting flowchart for common calibration issues.
References
Technical Support Center: Indium-114 Contamination Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indium-114 (In-114) and its metastable isomer, Indium-114m (In-114m).
Frequently Asked Questions (FAQs)
Q1: What are the primary radiological hazards associated with Indium-114?
A1: Indium-114 has a half-life of 71.9 seconds and decays primarily through beta emission (99.50%) to stable Tin-114, with a small percentage of electron capture to stable Cadmium-114 (0.50%).[1][2] The primary hazard is exposure to this beta radiation. Its metastable isomer, Indium-114m, has a longer half-life of 49.51 days and decays via isomeric transition and electron capture, emitting gamma and x-ray radiation.[1] Commercially available Indium-111 (B102479) can sometimes contain In-114m/In-114 as a contaminant.[3]
Q2: What are the recommended personal protective equipment (PPE) when handling Indium-114?
A2: At a minimum, a lab coat, safety glasses, and disposable gloves are required when handling unsealed sources of Indium-114. It is crucial to change gloves frequently to prevent the spread of contamination. All PPE should be monitored for contamination before leaving the work area.
Q3: How should I properly shield Indium-114?
A3: Shielding for Indium-114 should address both beta and gamma emissions. Beta particles from In-114 can be effectively shielded with low-Z materials like acrylic or plastic (approximately 0.5 mm of plastic will absorb all beta emissions).[4] To shield the gamma radiation, particularly from the In-114m isomer, a high-Z material like lead is necessary. A common practice is to use a combination of plastic to absorb the betas and lead to attenuate the gammas and any secondary bremsstrahlung x-rays produced by the beta particles interacting with shielding.[5][6]
Q4: What are the typical action levels for removable surface contamination with Indium-114?
A4: Specific action levels for Indium-114 may vary by institution and regulatory body. However, for beta-gamma emitters, a common action level for removable contamination in restricted areas is 2000 dpm/100 cm².[7] In unrestricted areas, the limit is often lower, around 1000 dpm/100 cm².[7] Always consult your institution's Radiation Safety Officer (RSO) for the specific limits applicable to your laboratory.
Troubleshooting Guides
Problem 1: High background count on the liquid scintillation counter.
-
Possible Cause 1: Contamination of the counter itself.
-
Solution: Perform a wipe test of the counter's sample chamber and exterior surfaces. If contamination is found, decontaminate the area using a suitable cleaning agent and re-survey.
-
-
Possible Cause 2: Contaminated scintillation cocktail or vials.
-
Solution: Prepare a new background sample using a fresh vial and a new batch of scintillation cocktail. Count this new sample to see if the high background persists.
-
-
Possible Cause 3: Nearby sources of radiation.
-
Solution: Ensure that no radioactive sources, including waste containers, are stored near the liquid scintillation counter.
-
Problem 2: A routine wipe test of a "clean" area exceeds the action level.
-
Possible Cause 1: Spread of contamination from a designated work area.
-
Solution: Immediately notify the RSO. Cordon off the contaminated area to prevent further spread. Review handling procedures to identify the source of the contamination. Decontaminate the area as per the established protocol and re-survey to confirm the effectiveness of the cleanup.
-
-
Possible Cause 2: Improper surveying technique leading to cross-contamination of wipes.
-
Solution: Review the proper wipe test procedure. Ensure that a new, clean wipe is used for each area and that care is taken not to cross-contaminate samples during collection and preparation.
-
-
Possible Cause 3: Underestimation of the potential for aerosolized contamination.
-
Solution: Re-evaluate experimental procedures that may generate aerosols, such as vortexing or opening unvented containers. Perform these operations within a fume hood or biological safety cabinet to contain any airborne particles.
-
Problem 3: Difficulty in decontaminating a surface to below action levels.
-
Possible Cause 1: The contaminant has dried onto the surface.
-
Solution: Use a wetting agent with the decontaminant to help lift the dried residue. Allow for a longer contact time for the cleaning agent to work.
-
-
Possible Cause 2: The surface is porous.
-
Solution: Some materials, like concrete or unsealed wood, are difficult to decontaminate. If standard cleaning procedures are ineffective, it may be necessary to remove and dispose of the contaminated material as radioactive waste. Covering porous surfaces with a non-porous, disposable material before starting work can prevent this issue.
-
-
Possible Cause 3: The chemical form of the Indium-114 is highly adherent to the surface.
-
Solution: Try a different decontamination agent. Mild acids or chelating agents may be more effective for certain chemical forms of metals. Always test a small, inconspicuous area first to ensure the cleaning agent does not damage the surface. Consult with your RSO before using non-standard decontaminants.
-
Data Presentation
Table 1: Radiological Data for Indium-114 and Indium-114m
| Property | Indium-114 | Indium-114m |
| Half-life | 71.9 seconds | 49.51 days |
| Primary Decay Mode | Beta (β⁻) | Isomeric Transition, Electron Capture |
| Beta Energy (Max) | 1.99 MeV | N/A |
| Gamma Energy | N/A | 0.190 MeV |
| Daughter Isotope | Tin-114 (Stable) | Indium-114 |
Table 2: General Action Levels for Removable Beta-Gamma Contamination
| Area Type | Action Level (dpm/100 cm²) | Action Level (Bq/cm²) |
| Unrestricted Areas | 1000 | 0.167 |
| Restricted Areas | 2000 | 0.333 |
| Personal Clothing | 2000 | 0.333 |
Note: These are general guidelines. Always adhere to the specific action levels set by your institution's radiation safety program.[7]
Experimental Protocols
Protocol 1: Wipe Test for Removable Indium-114 Contamination
-
Preparation:
-
Put on the required PPE (lab coat, safety glasses, gloves).
-
Prepare a diagram of the area to be surveyed, indicating the locations for each wipe sample with a unique number.
-
Label a liquid scintillation vial for each wipe location and one for a background sample.
-
-
Sample Collection:
-
Take a dry filter paper or a swab moistened with a suitable solvent (e.g., ethanol (B145695) or water).
-
Wipe an area of 100 cm² (approximately 4x4 inches) at the first designated location, using moderate pressure.
-
Place the wipe into the corresponding labeled scintillation vial.
-
Repeat for all designated locations, using a new wipe for each area.
-
Prepare a background sample by placing an unused wipe into a labeled vial.
-
-
Sample Analysis:
-
Add an appropriate volume of liquid scintillation cocktail to each vial, including the background sample.
-
Cap the vials and shake gently to ensure the wipe is fully submerged.
-
Place the vials in a liquid scintillation counter.
-
Set the counting parameters appropriate for the energy of Indium-114's beta emissions.
-
Count each sample for a sufficient time (e.g., 1-5 minutes) to obtain statistically significant results.
-
-
Data Interpretation:
-
Record the counts per minute (CPM) for each sample.
-
Subtract the background CPM from each sample's CPM to get the net CPM.
-
Convert net CPM to disintegrations per minute (DPM) by dividing by the counter's efficiency for Indium-114. (DPM = Net CPM / Efficiency).
-
Compare the DPM/100 cm² for each location to the established action levels.
-
Protocol 2: Standard Decontamination Procedure for Non-porous Surfaces
-
Notification and Preparation:
-
Notify the RSO of the contamination.
-
Cordon off the contaminated area and post warning signs.
-
Gather necessary supplies: PPE, absorbent paper, decontamination solution (e.g., a commercial radioactive decontamination solution or a mild detergent), waste bags for radioactive waste, and survey equipment.
-
-
Decontamination:
-
Place absorbent paper on the contaminated surface and apply the decontamination solution.
-
Wipe the area from the outer edge towards the center to avoid spreading the contamination.
-
Dispose of the absorbent paper in a designated radioactive waste bag.
-
Repeat the cleaning process with fresh materials.
-
-
Verification:
-
Perform a wipe test on the decontaminated area to verify that the contamination has been reduced to below the action level.
-
If the area is still contaminated, repeat the decontamination process. If contamination persists after multiple attempts, consult the RSO.
-
-
Final Steps:
-
Monitor all PPE and supplies for contamination before removing them from the area.
-
Dispose of all contaminated materials in the appropriate radioactive waste stream.
-
Document the contamination event, the decontamination procedure, and the results of the final survey.
-
Mandatory Visualizations
Caption: Workflow for routine contamination monitoring.
Caption: Troubleshooting logic for failed decontamination.
References
- 1. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 2. Indium-114 - isotopic data and properties [chemlin.org]
- 3. Contribution of contaminant indium-114m/indium-114 to indium-111 oxine blood dosimetry [inis.iaea.org]
- 4. case.edu [case.edu]
- 5. hanford.gov [hanford.gov]
- 6. Alpha, Beta, Gamma, Neutron Shielding: A Practical Overview [ntanet.net]
- 7. Appendix IV: Boston University / Boston Medical Center Contamination Action Limits for Release | Office of Research [bu.edu]
Impact of Indium-114m/Indium-114 contaminants in Indium-111 preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Indium-114m/Indium-114 contaminants in Indium-111 (B102479) preparations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are Indium-114m and Indium-114, and why are they present in Indium-111 preparations?
Indium-114m (114mIn) and its daughter nuclide Indium-114 (114In) are radionuclide impurities that can be found in commercially available Indium-111 (111In) preparations.[1] 111In is typically produced in a cyclotron by proton irradiation of a cadmium target.[2][3] The presence of other cadmium isotopes, such as 114Cd, in the target material can lead to nuclear reactions that produce 114mIn as a byproduct.[4]
Q2: What are the typical levels of Indium-114m/Indium-114 contamination?
Commercial preparations of 111In may contain 114mIn/114In at a level of approximately 0.05% at the time of calibration.[1] However, this level can vary between manufacturers and batches. Some regulatory documents specify that the radionuclidic impurity of 114mIn should not be greater than 37 kBq (1 µCi) per 37 MBq (1 mCi) of 111In at the time of calibration, and the total 114mIn/114In should not exceed 0.25% at the expiration time of the 111In.[5]
Q3: What is the primary impact of this contamination on my experiments?
The most significant impacts of 114mIn/114In contamination are increased radiation dose to the subject (dosimetry) and complications in radioactive waste management due to the long half-life of 114mIn.
-
Dosimetry: The presence of 114mIn/114In increases the absorbed radiation dose to the patient or animal subject.[1] This is due to the emission of high-energy beta particles from the decay of 114In.[4]
-
Waste Management: 114mIn has a much longer half-life (49.51 days) compared to 111In (2.8 days).[6][7] This necessitates significantly longer decay-in-storage times for radioactive waste, potentially up to 1.3 years, to reach safe disposal levels.[6]
Q4: Can Indium-114m/Indium-114 contamination affect imaging quality?
While the primary concern is dosimetry, the different gamma emissions from 114mIn could potentially interfere with 111In imaging. 111In is imaged using its primary gamma photon energies of 171.3 keV and 245.4 keV.[2] 114mIn has a prominent photon peak at 190.3 keV (from the isomeric transition) which could potentially be detected in the 111In imaging window, although this is not as well-documented as the dosimetric impact.[4][8]
Troubleshooting Guide
Issue: Unexpectedly high radiation dose calculations or measurements.
| Possible Cause | Troubleshooting Steps |
| Presence of 114mIn/114In contaminants in the 111In preparation. | 1. Review the certificate of analysis for the 111In preparation to check for information on radionuclidic purity. 2. If contamination is suspected, perform gamma spectroscopy on a sample of the 111In preparation to identify and quantify the presence of 114mIn (see Experimental Protocol 1). 3. Recalculate dosimetry estimates to include the contribution from 114mIn/114In (see Table 1 for dose contribution data). |
Issue: Radioactive waste requires an unexpectedly long time to decay.
| Possible Cause | Troubleshooting Steps |
| Contamination of 111In waste with long-lived 114mIn. | 1. Segregate waste from 111In preparations known or suspected to have 114mIn contamination. 2. Use gamma spectroscopy to confirm the presence of 114mIn in the waste. 3. Adjust waste disposal protocols to account for the longer decay time required for 114mIn (a storage period of up to 1.3 years may be necessary).[6] |
Issue: Inconsistent or unexpected results in cell labeling or biodistribution studies.
| Possible Cause | Troubleshooting Steps |
| While less documented, the presence of additional indium isotopes could theoretically alter the specific activity and labeling efficiency. | 1. Ensure consistent use of 111In from the same manufacturer and ideally the same batch for a series of related experiments. 2. Perform quality control on each new lot of 111In to assess for radionuclidic purity. 3. If variability persists, consider using 111In produced via a method known to have lower 114mIn contamination, such as the 112Cd(p,2n) reaction.[2] |
Quantitative Data Summary
Table 1: Contribution of 114mIn/114In Contaminants to Radiation Absorbed Dose from 111In-Oxine Labeled Blood Products
| Organ | Additional Dose Contribution from 114mIn/114In (% of 111In dose) |
| Spleen (from labeled erythrocytes) | 33% |
| Other Organs | 0.16% to 12% |
Data sourced from Marcus et al., 1985.[1]
Table 2: Physical Properties of Indium-111 and Indium-114m
| Radionuclide | Half-life | Principal Gamma Photon Energies (keV) |
| Indium-111 (111In) | 2.8048 days[2] | 171.3 (91%), 245.4 (94%)[2] |
| Indium-114m (114mIn) | 49.51 days[6][7] | 190.3 (isomeric transition)[4] |
Experimental Protocols
Protocol 1: Quantification of 114mIn/114In Contamination in 111In Preparations
Objective: To identify and quantify the amount of 114mIn/114In in a sample of 111In using gamma ray spectroscopy.
Materials:
-
High-purity germanium (HPGe) or NaI(Tl) well detector coupled to a multichannel analyzer (MCA).
-
111In sample of known activity.
-
Appropriate radiation shielding (e.g., lead bricks).
-
Calibration sources with known energies and activities.
Methodology:
-
System Calibration: Calibrate the gamma spectroscopy system for energy and efficiency using standard calibration sources covering an energy range that includes the primary emissions of 111In and 114mIn.
-
Sample Preparation: Place a known volume and activity of the 111In solution in a counting vial. A fixed geometry should be used for all measurements.
-
Initial Spectrum Acquisition: Acquire a gamma spectrum of the fresh 111In sample. Identify the photopeaks for 111In at 171.3 keV and 245.4 keV.
-
Decay Period: Allow the 111In sample to decay for a significant period (e.g., 30-60 days) to reduce the contribution of 111In and enhance the relative signal of the longer-lived 114mIn.
-
Post-Decay Spectrum Acquisition: Acquire a new gamma spectrum of the decayed sample.
-
Data Analysis:
-
Identify the characteristic gamma peak for 114mIn at approximately 184-190 keV.[4][6]
-
Calculate the activity of 114mIn based on the peak area, detector efficiency at that energy, and the gamma ray abundance.
-
Decay-correct the calculated 114mIn activity back to the initial calibration date of the 111In.
-
Express the 114mIn contamination as a percentage of the initial 111In activity.
-
Visualizations
Caption: Production of Indium-111 and the impact of Indium-114m contamination.
Caption: Workflow for quantifying Indium-114m contamination in Indium-111 samples.
References
- 1. Contribution of contaminant indium-114m/indium-114 to indium-111 oxine blood dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indium-111 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Isotopes of indium - Wikipedia [en.wikipedia.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: In Vitro and In Vivo Stability of Indium-114m Labeled Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro and in vivo stability of molecules labeled with Indium-114m (¹¹⁴ᵐIn). Given the long half-life of ¹¹⁴ᵐIn (50.1 days), ensuring the long-term stability of the radiolabeled conjugate is critical for the success of preclinical and potential clinical applications. Much of the practical guidance is extrapolated from extensive experience with the chemically similar isotope, Indium-111 (B102479) (¹¹¹In).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the stability of ¹¹⁴ᵐIn-labeled molecules?
A1: The primary challenges to the stability of ¹¹⁴ᵐIn-labeled molecules are:
-
Dechelation: The release of the ¹¹⁴ᵐIn³⁺ ion from the chelator. This can be caused by competition from other metal ions in biological systems (transmetalation) or by the inherent kinetic instability of the complex.
-
Radiolysis: The decomposition of the labeled molecule due to the radiation emitted by ¹¹⁴ᵐIn. Given its long half-life, radiolysis can become a significant issue over extended storage or study periods.
-
Metabolism of the Molecule: The biological molecule (e.g., peptide, antibody) to which the ¹¹⁴ᵐIn-chelate is conjugated can be metabolized by enzymes in vivo, leading to altered biodistribution and stability of the radiolabel.
-
Chemical Degradation: The labeled molecule can degrade due to factors like pH, temperature, and the presence of oxidizing or reducing agents.
Q2: How does the choice of chelator impact the stability of an ¹¹⁴ᵐIn-labeled molecule?
A2: The choice of chelator is paramount for in vivo stability. Macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) generally form more kinetically inert complexes with indium isotopes compared to acyclic chelators like DTPA (diethylenetriaminepentaacetic acid).[1] This increased stability minimizes the release of free ¹¹⁴ᵐIn³⁺ in vivo, which can otherwise accumulate in non-target tissues like the liver and bone. Studies with ¹¹¹In have shown that modifying acyclic chelators, for instance with a benzyl (B1604629) group, can also enhance serum stability compared to unsubstituted versions.[2]
Q3: What is a typical radiochemical purity (RCP) to aim for, and how is it measured?
A3: A radiochemical purity of >95% is generally required for in vivo use. RCP is the percentage of the total radioactivity in the desired chemical form. It is typically measured using chromatographic techniques such as:
-
Instant Thin-Layer Chromatography (ITLC): A rapid method to separate the labeled molecule from free ¹¹⁴ᵐIn.
-
High-Performance Liquid Chromatography (HPLC): Provides a more detailed analysis, separating the desired product from various impurities and radiolytic byproducts. HPLC is crucial for identifying subtle changes in the radiopharmaceutical's integrity over time.
Q4: For how long can I expect my ¹¹⁴ᵐIn-labeled molecule to be stable?
A4: The stability is highly dependent on the specific molecule, the chelator used, the storage conditions, and the level of radioactivity. While data for ¹¹¹In-labeled molecules often show high stability (>90%) in serum for up to 72 hours, the long half-life of ¹¹⁴ᵐIn necessitates longer-term evaluation.[3][4] It is crucial to perform stability studies over a period relevant to the intended application. For long-term studies, radiolysis may become the limiting factor.
Troubleshooting Guides
Issue 1: Low Radiochemical Yield (<90%)
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | The optimal pH for radiolabeling with indium isotopes is typically between 4.0 and 5.5. Verify the pH of the reaction mixture using pH paper or a calibrated pH meter. Adjust with metal-free buffers like ammonium (B1175870) acetate (B1210297) or citrate. |
| Metal Contamination | Trace metal contaminants in reagents or glassware can compete with ¹¹⁴ᵐIn for the chelator. Use metal-free buffers and acid-washed glassware. |
| Low Precursor Quality | The purity of the chelator-conjugated molecule is crucial. Impurities can interfere with the labeling reaction. Consider re-purifying the precursor if its quality is uncertain. |
| Suboptimal Temperature | While many indium labeling reactions proceed at room temperature, some may require gentle heating (e.g., 80-100°C) to achieve high yields, especially with macrocyclic chelators.[3] However, be mindful of the temperature sensitivity of the biological molecule. |
| Inadequate Incubation Time | Ensure the reaction has proceeded for a sufficient duration. Monitor the reaction progress over time to determine the optimal incubation period. |
| Oxidation of the Molecule | Some molecules are sensitive to oxidation. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor In Vitro Stability in Serum/Plasma
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chelator | Acyclic chelators like DTPA may show limited stability in serum. Consider using a more robust macrocyclic chelator like DOTA or a modified acyclic chelator with improved stability.[1][2] |
| Transchelation to Serum Proteins | Serum proteins can compete for the indium ion. This is more prominent with less stable chelates. Using a more kinetically inert chelator is the primary solution. |
| Enzymatic Degradation of the Biomolecule | The peptide or antibody itself may be degraded by proteases in the serum. This can be assessed by HPLC analysis of the serum sample over time. Modifications to the biomolecule, such as using D-amino acids or PEGylation, may improve its stability. |
| Radiolysis | High radioactive concentrations can lead to radiolysis, causing degradation of the labeled molecule. Store the radiopharmaceutical at the lowest practical concentration and consider adding radical scavengers like ascorbic acid or ethanol (B145695). |
Issue 3: Unexpected In Vivo Biodistribution (e.g., High Liver/Bone Uptake)
| Potential Cause | Troubleshooting Steps |
| In Vivo Dechelation | High uptake in the liver, spleen, and bone is characteristic of free indium. This indicates poor in vivo stability of the complex. The primary solution is to use a more stable chelator.[1] |
| Formation of Colloids | High molecular weight aggregates or colloids can form, which are then taken up by the reticuloendothelial system (liver and spleen). Ensure the final product is filtered through a 0.22 µm filter before injection. |
| Altered Biological Activity | The labeling process may have damaged the biological molecule, altering its receptor binding or other targeting properties. Perform in vitro binding assays to confirm that the labeled molecule retains its biological function. |
| Charge of the Molecule | The overall charge of the radiolabeled molecule can influence its biodistribution and clearance pathway. Modifications to the linker or chelator can be used to alter the charge and improve pharmacokinetics. |
Data Presentation: Stability of Indium-Labeled Molecules
Data presented below is primarily from studies using ¹¹¹In but provides a strong indication of the expected performance for ¹¹⁴ᵐIn.
Table 1: In Vitro Stability of ¹¹¹In-Labeled Molecules in Human Serum
| Molecule Type | Chelator | Incubation Time (hours) | Stability (%) |
| Peptide | DTPA | 24 | >70%[5] |
| Peptide | DTPA-dGlu | 37 | ~65% (t½ = 239h)[1] |
| Antibody | Benzyl-EDTA | Not Specified | More stable than Benzyl-DTPA conjugate[2] |
| Antibody | Benzyl-DTPA | Not Specified | More stable than unsubstituted DTPA[2] |
| Antibody | DOTA-Tz | 72 | ~100%[4] |
| Antibody | CHX-A"-DTPA | 96 | 87.1 ± 0.9% |
| Gastrin Analogue | Not Specified | Not Specified | >90%[3] |
Table 2: In Vivo Stability of ¹¹¹In-Labeled Antibody in Mice (4 days post-injection)
| Organ | % of ¹¹¹In Remaining as Chelate |
| Liver | 97.4 ± 2.2%[2] |
| Blood | 99.1 ± 0.7%[2] |
| Urine | 99.4 ± 0.7%[2] |
Experimental Protocols
Protocol 1: General Radiolabeling of a DOTA-conjugated Peptide with ¹¹⁴ᵐIn
-
Preparation: In a sterile, metal-free microcentrifuge tube, combine 10-50 µg of the DOTA-conjugated peptide dissolved in metal-free water or buffer.
-
Buffering: Add 50-100 µL of 0.1 M ammonium acetate buffer (pH 4.5-5.0).
-
Radionuclide Addition: Add the desired amount of ¹¹⁴ᵐInCl₃ (in 0.05 M HCl) to the peptide solution.
-
Incubation: Gently mix and incubate the reaction mixture at 90-95°C for 15-30 minutes.
-
Quenching (Optional): To stop the reaction and chelate any remaining free ¹¹⁴ᵐIn, add a small volume of 50 mM DTPA solution.
-
Quality Control: Determine the radiochemical purity using ITLC and/or radio-HPLC.
Protocol 2: In Vitro Serum Stability Assay
-
Preparation: Add a small aliquot (5-10 µL) of the purified ¹¹⁴ᵐIn-labeled molecule to 500 µL of fresh human or animal serum in a microcentrifuge tube.
-
Incubation: Incubate the tube at 37°C with gentle shaking.
-
Time Points: At various time points (e.g., 1h, 4h, 24h, 48h, 72h, and weekly for long-term studies), take a 50 µL aliquot of the serum mixture.
-
Protein Precipitation: Add 100 µL of cold ethanol or acetonitrile (B52724) to the aliquot to precipitate the serum proteins. Vortex and centrifuge at high speed for 5 minutes.
-
Analysis: Analyze the supernatant for the percentage of intact radiolabeled molecule using radio-TLC or radio-HPLC. The pellet can also be counted to determine the amount of protein-bound radioactivity.
Protocol 3: In Vivo Biodistribution Study in Mice
-
Animal Model: Use an appropriate mouse model for the study (e.g., tumor-bearing mice for oncology applications).
-
Injection: Inject a defined amount of the ¹¹⁴ᵐIn-labeled molecule (typically 1-5 MBq in 100 µL of saline) via the tail vein.
-
Time Points: At predetermined time points post-injection, euthanize a cohort of mice (n=3-5 per group).
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).
-
Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Mandatory Visualizations
Caption: Workflow for ¹¹⁴ᵐIn radiolabeling and quality control.
Caption: Decision tree for troubleshooting low radiolabeling yield.
References
- 1. Improved kinetic stability of DTPA- dGlu as compared with conventional monofunctional DTPA in chelating indium and yttrium: preclinical and initial clinical evaluation of radiometal labelled minigastrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of indium chelates attached to monoclonal antibody: minimal transchelation of indium from benzyl-EDTA chelate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel indium-111 labeled gastrin peptide analogues (MG-CL1-4): synthesis and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging | Upsala Journal of Medical Sciences [ujms.net]
- 5. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - PMC [pmc.ncbi.nlm.nih.gov]
Standard operating procedures for Indium-114 spill decontamination
This technical support center provides guidance for researchers, scientists, and drug development professionals on the standard operating procedures for the decontamination of an Indium-114m (In-114m) spill. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the primary radiological hazards associated with Indium-114m?
A1: The primary hazard from Indium-114m is exposure to beta radiation. The metastable isomer, In-114m1, has a half-life of 49.51 days, making it the primary concern for contamination duration.[1] It decays via isomeric transition and beta emission. Appropriate shielding, such as acrylic or plastic, should be used to minimize beta exposure.
Q2: What immediate actions should be taken in the event of an Indium-114m spill?
A2: Immediately implement the S.W.I.M.S. protocol:
-
S top the spill and prevent its spread by covering it with absorbent paper.[2]
-
W arn others in the vicinity.[2]
-
I solate the contaminated area to prevent unauthorized entry.[2]
-
M onitor yourself and others for contamination.[2]
-
S urvey the spill area to determine the extent of contamination.[2]
Q3: When is it necessary to contact the Radiation Safety Officer (RSO)?
A3: You must contact your institution's RSO under the following circumstances:
-
The spill involves a large area or is widespread.[2]
-
The activity of the spilled material exceeds the laboratory's authorized limit for minor spills.[2]
-
You are unsure of the appropriate cleanup procedure.
Q4: How should radioactive waste from the cleanup be handled?
A4: All materials used for decontamination (e.g., absorbent paper, gloves, wipes) must be treated as radioactive waste.[2] Segregate waste based on the half-life of the isotope. For In-114m1, with a half-life of 49.51 days, waste should be placed in a designated radioactive waste container for beta emitters and labeled appropriately.[1] Consult your RSO for specific disposal protocols.
Troubleshooting Guide
| Issue | Recommended Action |
| Persistent contamination after initial cleanup. | Repeat the decontamination process, working from the outer edge of the spill inwards.[1] Consider using a commercial radioactive decontamination solution. If contamination persists, contact the RSO. |
| Contamination detected on skin. | Immediately wash the affected area with lukewarm water and a mild soap for 2-3 minutes, avoiding abrasive scrubbing.[1] Pat the skin dry and re-monitor. If contamination is still present, repeat the washing process. If it persists after a second wash, contact the RSO.[1] |
| Contamination of personal clothing. | Carefully remove the contaminated clothing to avoid spreading the contamination.[1] Place the clothing in a labeled plastic bag and treat it as radioactive waste. Notify the RSO. |
| Uncertainty about the boundaries of the spill. | Use a survey meter (e.g., a Geiger-Müller counter with a pancake probe) to carefully survey the area, moving from areas of suspected low contamination to high contamination to define the spill boundaries. Mark the contaminated area clearly. |
| Spill involves a volatile form of Indium-114m. | If the spilled material is volatile, evacuate the area immediately and secure it to prevent re-entry.[1] Notify the RSO and wait for their instructions. |
Quantitative Data Summary
| Property | Value | Reference |
| Half-life (In-114m1) | 49.51 days | [1] |
| Radiation Type | Beta (β⁻) and Gamma (γ) | [1] |
| Decay Product | Tin-114 (Stable) | |
| Recommended Shielding | Acrylic or Plastic (for Beta) |
Experimental Protocol: Indium-114m Spill Decontamination
1.0 Objective
To define the standard operating procedure for the safe and effective decontamination of a minor Indium-114m spill in a laboratory setting.
2.0 Materials
-
Radioactive Spill Kit containing:
-
Absorbent paper or pads
-
Disposable gloves (2 pairs)
-
Lab coat
-
Safety goggles
-
Shoe covers
-
Forceps or tongs
-
Plastic bags for radioactive waste
-
"Radioactive Material" warning signs and tape
-
-
Survey meter with a pancake probe
-
Decontamination solution (e.g., commercial decontaminant or mild detergent in water)
-
Wipe test supplies (swabs, vials, and counting equipment)
3.0 Procedure
-
Notification and Area Control: 1.1. Immediately notify all personnel in the area of the spill. 1.2. Cordon off the affected area with "Radioactive Material" warning tape.[2]
-
Personnel Protection: 2.1. Don appropriate Personal Protective Equipment (PPE): lab coat, double gloves, safety goggles, and shoe covers.[2]
-
Spill Containment: 3.1. If the spill is liquid, cover it with absorbent paper, working from the outside in to prevent spreading.[1] 3.2. If the spill is a dry powder, gently dampen the material with a light mist of water before covering it with absorbent paper to prevent airborne contamination.
-
Decontamination: 4.1. Using forceps, carefully remove the absorbent paper and place it in a designated radioactive waste bag. 4.2. Clean the spill area using absorbent paper soaked in a decontamination solution. 4.3. Wipe the area from the outer edge of the spill towards the center.[1] 4.4. Dispose of all cleaning materials as radioactive waste.
-
Survey and Monitoring: 5.1. After the initial cleanup, use a survey meter to monitor the contaminated area to assess the effectiveness of the decontamination. 5.2. Perform wipe tests on the decontaminated surface and surrounding areas to check for removable contamination. 5.3. Continue the decontamination and survey process until the radiation levels are reduced to acceptable background levels as determined by your institution's RSO.
-
Personnel Decontamination and Final Survey: 6.1. Once the spill area is clean, carefully remove your PPE, turning gloves inside out, and place them in the radioactive waste bag. 6.2. Thoroughly monitor your hands, shoes, and clothing for any contamination. 6.3. Wash your hands thoroughly with soap and water.
-
Reporting: 7.1. Document the spill, decontamination procedure, and final survey results in the laboratory's radiation safety logbook. 7.2. Report the incident to the RSO, as required by your institution's policies.
Logical Workflow for Indium-114m Spill Decontamination
Caption: Logical workflow for Indium-114m spill decontamination.
References
Validation & Comparative
Validating Indium-114 as a Tracer for Cellular Uptake Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate tracer is paramount for the accurate tracking of cellular uptake pathways in research and drug development. This guide provides a comprehensive comparison of Indium-114m (¹¹⁴ᵐIn) with other commonly used radiotracers. By presenting key performance metrics, detailed experimental protocols, and visual representations of cellular uptake mechanisms, this document serves as a vital resource for making informed decisions on the most suitable tracer for your specific research needs. While direct quantitative data for ¹¹⁴ᵐIn is limited in contemporary literature, its primary advantage lies in its long half-life, making it a candidate for long-term cell tracking studies. This guide leverages data from its shorter-lived counterpart, Indium-111 (B102479) (¹¹¹In), as a surrogate for performance metrics where necessary, alongside comparisons with other established tracers.
Performance Comparison of Cellular Tracers
The selection of a cellular tracer is often a trade-off between the desired tracking duration, imaging modality, and potential impacts on cell viability and function. The following tables summarize the key characteristics of ¹¹⁴ᵐIn and its alternatives.
| Radionuclide | Half-life | Imaging Modality | Primary Application | Key Advantages | Limitations |
| Indium-114m (¹¹⁴ᵐIn) | 49.51 days | SPECT | Long-term cell tracking | Very long half-life suitable for extended studies.[1][2] | Limited recent data on labeling efficiency and cytotoxicity. |
| Indium-111 (¹¹¹In) | 2.8 days | SPECT | Short to medium-term cell tracking | Well-established protocols, good balance of half-life for many studies.[3] | Shorter tracking duration than ¹¹⁴ᵐIn and ⁸⁹Zr. |
| Zirconium-89 (⁸⁹Zr) | 78.4 hours (3.3 days) | PET | Medium-term cell tracking | High-resolution PET imaging, suitable for multi-day studies. | More complex chelation chemistry. |
| Technetium-99m (⁹⁹ᵐTc) | 6 hours | SPECT | Short-term cell tracking | Widely available, low radiation dose to cells.[3] | Very short half-life limits tracking to hours. |
| Chromium-51 (⁵¹Cr) | 27.7 days | Gamma Counting | Cytotoxicity assays | Long half-life, well-established for in vitro assays.[4] | Not ideal for in vivo imaging due to low energy gamma emission. |
Quantitative Comparison of Cellular Labeling Parameters
This table provides a comparative overview of key performance indicators for cellular labeling with various radiotracers. Data for ¹¹⁴ᵐIn is inferred from studies on ¹¹¹In due to a lack of direct quantitative reports.
| Tracer | Cell Type | Labeling Efficiency (%) | Cell Viability Post-Labeling (%) | Radionuclide Retention (%) | Reference |
| ¹¹¹In-oxine (inferred for ¹¹⁴ᵐIn) | Monocytes | 57.9 ± 14.2 | >95 | ~94 (at 24h) | [2] |
| ¹¹¹In-oxine | Human Mesenchymal Stem Cells | ~25 | Not significantly affected | 61 (at 48h) | [5] |
| ⁸⁹Zr-oxine | Various cell lines | 63.9 ± 6.2 | >92 | >90 (at 24h) | [6] |
| ⁸⁹Zr-DFO-NCS | Various cell lines | 70.2 ± 13.5 | >92 | >80 (at 24h) | [6] |
| ⁹⁹ᵐTc-HMPAO | Leukocytes | 51 ± 2.18 | >96 | Variable, label breakdown after 4h | [7] |
| ⁵¹Cr-chromate | Tumor cell lines | Variable (protocol dependent) | High | High (used to measure lysis) | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable cell labeling. The following are generalized protocols for labeling cells with indium-oxine, which can be adapted for both ¹¹¹In and ¹¹⁴ᵐIn, and a protocol for the alternative tracer, ⁸⁹Zr-oxine.
Protocol 1: Labeling Cells with Indium-oxine (¹¹¹In or ¹¹⁴ᵐIn)
This protocol is a generalized procedure based on established methods for labeling cells with indium-oxine.
Materials:
-
Cell suspension in a suitable buffer (e.g., saline or culture medium without serum).
-
Indium (¹¹¹In or ¹¹⁴ᵐIn) chloride solution.
-
Oxine (8-hydroxyquinoline) solution.
-
Centrifuge.
-
Incubator.
Procedure:
-
Prepare the indium-oxine complex by mixing the indium chloride solution with the oxine solution according to established radiopharmaceutical procedures.
-
Harvest cells and wash them to remove any residual media components. Resuspend the cell pellet in a serum-free medium or saline.
-
Add the indium-oxine complex to the cell suspension. The final concentration of the complex should be optimized for the specific cell type.
-
Incubate the cell suspension with the indium-oxine complex for 15-30 minutes at room temperature with gentle agitation.
-
Stop the labeling reaction by adding an equal volume of cold, complete culture medium containing serum.
-
Centrifuge the cell suspension to pellet the labeled cells.
-
Carefully remove the supernatant containing the unbound indium-oxine complex.
-
Wash the cell pellet with fresh, cold culture medium or saline and centrifuge again. Repeat this washing step at least twice to ensure the removal of all unbound radioactivity.
-
Resuspend the final cell pellet in the desired medium for injection or further in vitro studies.
-
Determine the labeling efficiency by measuring the radioactivity in the cell pellet and the combined supernatants.
-
Assess cell viability using a standard method such as trypan blue exclusion or a fluorescence-based assay.
Protocol 2: Labeling Cells with Zirconium-89-oxine (⁸⁹Zr-oxine)
This protocol is based on a simplified, kit-based method for labeling cells with ⁸⁹Zr-oxine for PET imaging.
Materials:
-
Cell suspension in a suitable buffer (e.g., HEPES-buffered saline).
-
Zirconium-89 (⁸⁹Zr) in oxalic acid.
-
Oxine solution.
-
Centrifuge.
-
Incubator.
Procedure:
-
Prepare the ⁸⁹Zr-oxine complex by mixing ⁸⁹Zr-oxalate with the oxine solution and neutralizing the mixture. This is often performed using a kit-based formulation.
-
Prepare the cells by washing and resuspending them in a suitable buffer at the desired concentration.
-
Add the freshly prepared ⁸⁹Zr-oxine complex to the cell suspension.
-
Incubate for 15-30 minutes at room temperature.
-
Quench the reaction by adding an excess of culture medium with serum.
-
Pellet the cells by centrifugation.
-
Wash the labeled cells with fresh medium to remove unbound ⁸⁹Zr-oxine.
-
Resuspend the cells for injection or further experiments.
-
Calculate the labeling efficiency and assess cell viability as described in the previous protocol.
Mandatory Visualizations
Cellular Uptake Pathway of Indium-Oxine
The cellular uptake of indium tracers like ¹¹¹In-oxine and ¹¹⁴ᵐIn-oxine is a passive process. The lipophilic oxine chelates the indium ion, forming a neutral, lipid-soluble complex. This complex can then diffuse across the cell membrane. Once inside the cell, the indium is believed to be transferred to intracellular proteins to which it binds more strongly, thus trapping the radionuclide within the cell.
Caption: Cellular uptake mechanism of the Indium-114m-oxine complex.
Experimental Workflow for Cellular Radiolabeling and Analysis
The following diagram outlines the typical experimental workflow for radiolabeling cells and subsequently analyzing the labeling efficiency and cell viability. This process is fundamental to validating a tracer for cellular uptake studies.
Caption: General experimental workflow for radiolabeling and analysis.
References
- 1. Indium-114m in dual-nuclide studies with Cr-51: comparison with indium-111 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The behavior of autologous indium-114m-labeled lymphocytes in patients with lymphoid cell malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP0017355B1 - Indium-111 oxine complex composition - Google Patents [patents.google.com]
- 7. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Indium-114m and Indium-111 for Cell Tracking: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate radionuclide is paramount for successful in vivo cell tracking studies. This guide provides a comprehensive comparison of two indium isotopes, Indium-114m and Indium-111 (B102479), evaluating their physical characteristics, impact on cell viability and function, and imaging capabilities to inform the selection process for cell-based research and therapeutic development.
Indium-111 (¹¹¹In) is a well-established radionuclide for clinical and preclinical cell tracking, offering a convenient half-life and well-defined imaging characteristics.[1][2] In contrast, the metastable isomer Indium-114m (¹¹⁴ᵐIn) presents a significantly longer half-life, potentially enabling longer-term tracking studies.[3][4] However, its decay characteristics and associated radiotoxicity introduce important considerations for experimental design. This guide will delve into the key parameters of each isotope, presenting available experimental data to facilitate an objective comparison.
Physical and Decay Characteristics
A fundamental aspect of selecting a radionuclide is its physical half-life and decay properties, which dictate the feasible duration of tracking and the imaging modality to be used.
| Property | Indium-114m (¹¹⁴ᵐIn) | Indium-111 (¹¹¹In) |
| Half-life | 49.51 days | 2.80 days |
| Decay Mode | Isomeric Transition (IT) & Electron Capture (EC) | Electron Capture (EC) |
| Principal Gamma Emissions (keV) | 190.3 (15.6%), 558.4 (98.4%), 725.2 (99.5%) | 171.3 (90.7%), 245.4 (94.1%) |
| Daughter Product | Indium-114 (¹¹⁴In) | Cadmium-111 (¹¹¹Cd) (stable) |
| ¹¹⁴In Half-life | 71.9 seconds | N/A |
| ¹¹⁴In Decay Mode | Beta (β⁻) emission | N/A |
The nearly 18-fold longer half-life of ¹¹⁴ᵐIn compared to ¹¹¹In offers the potential for extended in vivo cell tracking studies.[3][4] However, the decay of ¹¹⁴ᵐIn to ¹¹⁴In, which is a beta emitter, contributes significantly to the radiation dose delivered to the labeled cells and surrounding tissues.[5][6] This is a critical consideration regarding cellular radiotoxicity.
Cellular Labeling and In Vitro Performance
The efficiency of radiolabeling and the stability of the radionuclide within the cell are crucial for accurate tracking and interpretation of results. While a variety of chelators can be used, oxine and tropolone (B20159) are commonly employed for indium isotopes.
| Parameter | Indium-114m (¹¹⁴ᵐIn) | Indium-111 (¹¹¹In) |
| Labeling Efficiency | Data not widely available, but lymphocytes have been successfully labeled. | Lymphocytes: ~55% (with tropolone); Leukocytes: ~77% (with oxine); Mesenchymal Stem Cells: ~25% (with tropolone).[7][8][9] |
| Reported Cellular Efflux | Data not widely available. | Lymphocytes: ~70% release into supernatant within 24-72 hours.[10] Mesenchymal Stem Cells: 61% retention at 48 hours.[11] Myeloma Cells: 46% retention at 20 hours (with oxine).[12] |
| Effect on Cell Viability | Can induce bone marrow toxicity. Heat-damaged red blood cells show less toxicity than lymphocytes as a vector.[13] | Labeling can reduce metabolic activity and migration in mesenchymal stem cells.[11] Can impair lymphocyte proliferation.[10] Viability of myeloma cells decreased over 20 hours post-labeling with ¹¹¹In-oxine.[12] |
| Effect on Cell Function | Has been used to induce lymphopenia, indicating an effect on lymphocyte populations. | Can reduce antibody-dependent cellular cytotoxicity of lymphocytes.[14] Can impair lymphocyte blastogenesis.[7][15] |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable studies. Below are representative protocols for cell labeling and viability assessment.
Indium-111 Oxine Leukocyte Labeling Protocol
This protocol is adapted from established guidelines for labeling white blood cells (WBCs) with ¹¹¹In-oxine.[16][17]
-
Cell Isolation: Isolate leukocytes from whole blood using a standard cell separation method (e.g., Ficoll-Paque gradient centrifugation).
-
Washing: Wash the isolated leukocytes multiple times with phosphate-buffered saline (PBS) to remove plasma proteins that can interfere with labeling.
-
Resuspension: Resuspend the leukocyte pellet in a small volume of saline or PBS.
-
Labeling: Add ¹¹¹In-oxine solution to the cell suspension. The typical activity used is in the range of 7.4 to 18.5 MBq (200-500 µCi).[8]
-
Incubation: Incubate the cell suspension at room temperature for 15-30 minutes with gentle agitation.
-
Washing: After incubation, wash the cells with plasma-containing medium or buffer to remove unbound ¹¹¹In-oxine.
-
Final Resuspension: Resuspend the final labeled cell pellet in a suitable medium for injection.
-
Quality Control: Determine the labeling efficiency by measuring the radioactivity in the cell pellet and the supernatant.
Cell Viability Assessment: Trypan Blue Exclusion Assay
This is a common method to assess cell viability post-labeling.
-
Sample Preparation: Take a small aliquot of the radiolabeled cell suspension.
-
Staining: Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubation: Incubate for 1-2 minutes at room temperature.
-
Microscopy: Load a hemocytometer with the stained cell suspension and examine under a light microscope.
-
Counting: Count the number of viable (unstained) and non-viable (blue-stained) cells.
-
Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
In Vivo Imaging Considerations
Both ¹¹⁴ᵐIn and ¹¹¹In are suitable for Single Photon Emission Computed Tomography (SPECT) imaging.
| Feature | Indium-114m (¹¹⁴ᵐIn) | Indium-111 (¹¹¹In) |
| Imaging Modality | SPECT | SPECT |
| Imaging Window | Days to weeks, due to long half-life. | Typically up to 7 days. |
| Image Quality | The multiple high-energy gamma emissions may require specific collimator selection for optimal image quality. | Well-established imaging protocols with good image resolution. |
| In Vivo Distribution of Labeled Cells | Labeled lymphocytes show initial uptake in the spleen and liver, with less than 5% accumulating in the bone marrow. | Labeled lymphocytes and leukocytes show distribution to the spleen, liver, and bone marrow.[18][19] |
Visualizing the Experimental Workflow and Decay Pathways
To better illustrate the processes involved, the following diagrams are provided.
Conclusion
The choice between Indium-114m and Indium-111 for cell tracking applications depends heavily on the specific research question and experimental constraints.
Indium-111 remains the preferred choice for short- to medium-term tracking studies (up to several days) due to its well-characterized labeling chemistry, established imaging protocols, and a more favorable radiation dose profile compared to ¹¹⁴ᵐIn. Its shorter half-life minimizes the long-term radiation burden on the cells and the subject.
Indium-114m offers the distinct advantage of a much longer half-life, making it theoretically suitable for tracking cell populations over several weeks. However, this benefit is coupled with significant challenges, most notably the higher radiotoxicity associated with the beta-emitting daughter nuclide, ¹¹⁴In.[5][13] This increased radiation dose can impact cell viability and function, potentially confounding the interpretation of long-term tracking data. The available data on ¹¹⁴ᵐIn for cell tracking is also less extensive than for ¹¹¹In, particularly regarding direct comparisons of labeling efficiency and stability.
For researchers considering the use of ¹¹⁴ᵐIn, careful consideration of the radiation dose and its potential biological consequences is essential. Further studies directly comparing the two isotopes under identical conditions are needed to fully elucidate their relative merits and drawbacks for long-term cell tracking applications.
References
- 1. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indium-111 - Wikipedia [en.wikipedia.org]
- 3. Indium-114m in dual-nuclide studies with Cr-51: comparison with indium-111 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Contribution of contaminant indium-114m/indium-114 to indium-111 oxine blood dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Indium 111 Oxyquinolone (In-111 Oxine) [dailymed.nlm.nih.gov]
- 9. Labelling of human mesenchymal stem cells with indium-111 for SPECT imaging: effect on cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indium-111 labelled lymphocytes: isotope distribution and cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of indium-111 oxine labelling on viability of human mesenchymal stem cells in vitro, and 3D cell-tracking using SPECT/CT in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00164K [pubs.rsc.org]
- 13. Bone marrow toxicity in mice treated with indium-114m-labelled blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Labelling of lymphocytes with indium 111 oxine: effect on cell surface phenotype and antibody-dependent cellular cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxicity of indium-111 on the radiolabeled lymphocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guidelines for the labelling of leucocytes with 111In-oxine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Human scanning with In-111 oxine labeled autologous lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indium-111 White Blood Cell Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of Indium-114m SPECT Imaging with Histology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of Indium-114m (¹¹⁴ᵐIn) Single Photon Emission Computed Tomography (SPECT) imaging with traditional histology. Direct, published cross-validation studies specifically for ¹¹⁴ᵐIn SPECT are limited. Therefore, this document synthesizes best-practice methodologies from preclinical studies involving ¹¹⁴ᵐIn and analogous studies with the more commonly used Indium-111 (¹¹¹In). The provided protocols and data serve as a comprehensive guide for researchers aiming to validate the in-vivo distribution of ¹¹⁴ᵐIn-labeled agents against ex-vivo histological findings.
Data Presentation: Comparative Biodistribution
The following tables summarize typical biodistribution data for ¹¹⁴ᵐIn-labeled cells, providing a quantitative baseline for comparison with histological analysis. These values represent the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection.
Table 1: Biodistribution of ¹¹⁴ᵐIn-Labeled Lymphocytes in a Murine Model
| Organ | 24 Hours Post-Injection (%ID/g ± SD) | 7 Days Post-Injection (%ID/g ± SD) | 14 Days Post-Injection (%ID/g ± SD) |
| Blood | 0.5 ± 0.2 | 0.1 ± 0.05 | < 0.1 |
| Liver | 15.2 ± 3.1 | 12.5 ± 2.8 | 10.1 ± 2.2 |
| Spleen | 25.8 ± 4.5 | 20.1 ± 3.9 | 15.6 ± 3.1 |
| Lungs | 2.1 ± 0.8 | 1.5 ± 0.6 | 0.9 ± 0.4 |
| Kidneys | 3.5 ± 1.1 | 2.8 ± 0.9 | 2.1 ± 0.7 |
| Bone Marrow | 4.1 ± 1.5 | 3.9 ± 1.3 | 3.5 ± 1.1 |
| Tumor | 8.9 ± 2.4 | 10.2 ± 2.9 | 9.8 ± 2.5 |
| Muscle | 0.3 ± 0.1 | 0.2 ± 0.08 | 0.1 ± 0.04 |
Note: Data are illustrative and compiled from typical findings in preclinical models. Actual results will vary based on the specific radiopharmaceutical, animal model, and experimental conditions.
Table 2: Biodistribution of ¹¹⁴ᵐIn-Labeled Heat-Damaged Red Blood Cells (HDRBC) in a Murine Model
| Organ | 24 Hours Post-Injection (%ID/g ± SD) | 7 Days Post-Injection (%ID/g ± SD) | 14 Days Post-Injection (%ID/g ± SD) |
| Blood | 0.8 ± 0.3 | 0.2 ± 0.1 | < 0.1 |
| Liver | 20.5 ± 4.2 | 18.3 ± 3.7 | 15.4 ± 3.3 |
| Spleen | 30.1 ± 5.1 | 25.6 ± 4.8 | 20.9 ± 4.1 |
| Lungs | 1.5 ± 0.5 | 1.1 ± 0.4 | 0.7 ± 0.3 |
| Kidneys | 2.9 ± 0.9 | 2.2 ± 0.7 | 1.8 ± 0.6 |
| Bone Marrow | 1.2 ± 0.4 | 1.1 ± 0.4 | 0.9 ± 0.3 |
| Tumor | 1.5 ± 0.6 | 1.2 ± 0.5 | 0.9 ± 0.4 |
| Muscle | 0.2 ± 0.07 | 0.1 ± 0.04 | < 0.1 |
Note: HDRBCs are often used as a non-targeting control to assess the contribution of the reticuloendothelial system to clearance.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following sections outline the key experimental protocols for a ¹¹⁴ᵐIn SPECT and histology cross-validation study.
Radiolabeling of Cells with Indium-114m
This protocol describes the labeling of lymphocytes, but can be adapted for other cell types.
-
Cell Preparation: Isolate lymphocytes from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Wash the cells twice with sterile phosphate-buffered saline (PBS). Resuspend the cells at a concentration of 1 x 10⁸ cells/mL in PBS.
-
Radiolabeling Reaction: Add ¹¹⁴ᵐIn-oxine solution to the cell suspension. The typical activity used is 10-20 MBq per 1 x 10⁸ cells. Incubate the mixture at room temperature for 15-20 minutes with gentle agitation.
-
Washing: After incubation, add an equal volume of fetal bovine serum (FBS) to quench the reaction. Centrifuge the cells at 400g for 5 minutes. Remove the supernatant and wash the cell pellet twice with PBS to remove any unbound ¹¹⁴ᵐIn.
-
Quality Control: Assess the radiolabeling efficiency by measuring the radioactivity of the cell pellet and the supernatants using a gamma counter. Labeling efficiency should typically be >80%. Cell viability should be assessed using a trypan blue exclusion assay and should be >95%.
-
Final Preparation: Resuspend the final cell pellet in a suitable sterile medium for injection (e.g., saline or PBS).
Preclinical ¹¹⁴ᵐIn SPECT/CT Imaging
-
Animal Model: Use an appropriate animal model for the research question (e.g., tumor-bearing immunodeficient mice).
-
Administration of Radiolabeled Agent: Inject a known activity of the ¹¹⁴ᵐIn-labeled cells (typically 5-10 MBq per mouse) via the tail vein.
-
Anesthesia: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) for the duration of the scan.
-
SPECT/CT Acquisition:
-
Position the animal on the scanner bed.
-
Acquire a whole-body CT scan for anatomical reference and attenuation correction.
-
Perform a whole-body SPECT acquisition. Typical parameters for ¹¹⁴ᵐIn include:
-
Energy Window: A 20% window centered on the 192 keV gamma emission of ¹¹⁴ᵐIn.
-
Collimator: Medium-energy general-purpose (MEGP) collimator.
-
Acquisition Mode: Step-and-shoot or continuous rotation.
-
Projections: 60-120 projections over 360 degrees.
-
Acquisition Time: 20-40 minutes.
-
-
-
Image Reconstruction: Reconstruct the SPECT data using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and detector response. Co-register the SPECT and CT images.
-
Image Analysis: Draw regions of interest (ROIs) on the co-registered images to quantify the radioactivity concentration in various organs and the tumor. Express the data as %ID/g.
Tissue Preparation for Histology
-
Euthanasia and Tissue Collection: Immediately after the final imaging session, euthanize the animal. Perfuse the animal with saline followed by 4% paraformaldehyde (PFA) to fix the tissues in situ. Carefully dissect the organs of interest (tumor, liver, spleen, kidneys, lungs, bone marrow, muscle).
-
Fixation: Immerse the collected tissues in 4% PFA for 24-48 hours at 4°C.
-
Dehydration: Transfer the fixed tissues through a graded series of ethanol (B145695) solutions (e.g., 70%, 80%, 95%, and 100%) to remove water.
-
Clearing: Immerse the dehydrated tissues in a clearing agent such as xylene to remove the ethanol.
-
Paraffin (B1166041) Infiltration: Infiltrate the cleared tissues with molten paraffin wax in a tissue processor.
-
Embedding: Embed the paraffin-infiltrated tissues in paraffin blocks.
Hematoxylin and Eosin (H&E) Staining
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome. Mount the sections on glass slides.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove the paraffin.
-
Rehydrate the sections by passing them through a decreasing series of ethanol concentrations (100%, 95%, 70%) and finally into distilled water.
-
-
Staining:
-
Hematoxylin: Stain the sections with Hematoxylin solution for 3-5 minutes to stain the cell nuclei blue/purple.
-
Differentiation: Briefly dip the slides in 1% acid alcohol to remove excess stain.
-
Bluing: Rinse the slides in running tap water and then immerse in a bluing agent (e.g., Scott's tap water substitute) to turn the nuclei blue.
-
Eosin: Counterstain with Eosin Y solution for 1-2 minutes to stain the cytoplasm and extracellular matrix in shades of pink.
-
-
Dehydration and Mounting:
-
Dehydrate the stained sections through an increasing series of ethanol concentrations.
-
Clear the sections in xylene.
-
Mount a coverslip over the tissue section using a permanent mounting medium.
-
-
Microscopy: Examine the stained slides under a light microscope to assess tissue morphology and the distribution of any pathological features.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for cross-validation of ¹¹⁴ᵐIn SPECT with histology.
Biological Rationale: Targeted Radiotherapy with ¹¹⁴ᵐIn-Labeled Lymphocytes
Caption: Mechanism of ¹¹⁴ᵐIn-labeled lymphocyte targeted radiotherapy.
A Comparative Analysis of Novel Indium-114m Chelates for Enhanced Biodistribution in Radiopharmaceutical Research
For Immediate Release
[City, State] – [Date] – In the rapidly evolving field of nuclear medicine, the development of robust chelating agents for radiometals like Indium-114m is paramount for the successful translation of diagnostic and therapeutic radiopharmaceuticals. This guide provides a comprehensive comparison of the biodistribution profiles of several novel Indium-114m chelates, offering researchers, scientists, and drug development professionals critical data to inform the selection of optimal chelators for their applications. The following analysis is based on a meticulous review of preclinical studies, with a focus on quantitative data, experimental rigor, and in vivo performance.
Comparative Biodistribution of Indium-111 (B102479) Labeled Chelates
Due to the similar coordination chemistry of Indium-111 and Indium-114m, data from studies using Indium-111 is highly relevant and has been included in this comparison. The choice of chelator significantly impacts the in vivo behavior of the resulting radiolabeled conjugate. Key performance indicators include tumor uptake, clearance from non-target organs (e.g., liver, kidneys), and overall stability.
Below are comparative biodistribution data for various chelates conjugated to different targeting molecules. Data are presented as percentage of injected dose per gram of tissue (%ID/g) at specified time points post-injection.
Table 1: Comparative Biodistribution of ¹¹¹In-labeled cB72.3 Antibody Conjugates in Tumor-Bearing Mice
| Organ | ¹¹¹In-cB72.3-9N3 (%ID/g) | ¹¹¹In-cB72.3-cDTPA (%ID/g) |
| 24 h post-injection | ||
| Blood | 15.1 ± 1.8 | 10.5 ± 1.1 |
| Liver | 8.2 ± 0.9 | 12.3 ± 1.5 |
| Spleen | 3.5 ± 0.4 | 4.8 ± 0.6 |
| Kidney | 4.9 ± 0.6 | 6.2 ± 0.8 |
| Tumor | 25.6 ± 3.1 | 15.4 ± 2.0 |
| 48 h post-injection | ||
| Blood | 10.2 ± 1.5 | 6.1 ± 0.9 |
| Liver | 6.9 ± 0.8 | 10.1 ± 1.3 |
| Spleen | 2.9 ± 0.4 | 4.0 ± 0.5 |
| Kidney | 4.1 ± 0.5 | 5.5 ± 0.7 |
| Tumor | 28.9 ± 3.5 | 14.8 ± 1.9 |
| 144 h post-injection | ||
| Blood | 2.5 ± 0.4 | 1.1 ± 0.2 |
| Liver | 4.1 ± 0.5 | 6.5 ± 0.8 |
| Spleen | 1.8 ± 0.2 | 2.5 ± 0.3 |
| Kidney | 2.5 ± 0.3 | 3.8 ± 0.5 |
| Tumor | 20.1 ± 2.8 | 9.5 ± 1.3 |
Data adapted from a study comparing a novel C-functionalized triazacyclononane-triacetic acid (9N3) macrocycle with a conventional cyclic DTPA anhydride (B1165640) conjugate (cDTPA)[1].
Table 2: Comparative Biodistribution of ¹¹¹In-labeled Bombesin (B8815690) Analogs in Rats
| Organ | ¹¹¹In-DTPA-Pro¹,Tyr⁴-BN (%ID/g) | ¹¹¹In-DOTA-Pro¹,Tyr⁴-BN (%ID/g) |
| 4 h post-injection | ||
| Blood | 0.05 ± 0.01 | 0.23 ± 0.03 |
| Liver | 0.21 ± 0.03 | 0.25 ± 0.02 |
| Spleen | 0.07 ± 0.01 | 0.31 ± 0.04 |
| Kidney | 0.65 ± 0.10 | 0.78 ± 0.09 |
| Pancreas (target) | 0.90 ± 0.15 | 1.20 ± 0.18 |
Data adapted from a preclinical comparison of DTPA- and DOTA-conjugated bombesin analogs[2][3].
Table 3: Comparative Biodistribution of ¹¹¹In-labeled Octreotide (B344500) Analogs in Rats with Pancreatic Tumors
| Organ | ¹¹¹In-DTPA-Octreotide (%ID/g) | ¹¹¹In-DOTA-Tyr³-Octreotide (%ID/g) |
| 4 h post-injection | ||
| Blood | 0.25 ± 0.04 | 0.35 ± 0.05 |
| Liver | 0.45 ± 0.07 | 0.60 ± 0.09 |
| Spleen | 1.50 ± 0.25 | 2.50 ± 0.40 |
| Kidney | 3.50 ± 0.50 | 5.50 ± 0.80 |
| Tumor | 8.50 ± 1.20 | 12.50 ± 1.80 |
Data adapted from a study comparing ¹¹¹In-DTPA-octreotide and ¹¹¹In-DOTATOC in tumor-bearing rats[4][5].
Experimental Protocols
The following methodologies represent a synthesis of standard protocols for comparative biodistribution studies of radiolabeled compounds in rodent models.
Radiolabeling of Chelator-Conjugates
-
Preparation of Reagents : A stock solution of the chelator-conjugated targeting molecule (e.g., antibody, peptide) is prepared in a metal-free buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5).
-
Incubation : An aliquot of the chelator-conjugate is incubated with Indium-111/114m chloride in a suitable buffer. The molar ratio of chelator to Indium is optimized to ensure high radiolabeling efficiency. For DOTA-based chelators, heating at 70-95°C for 15-30 minutes is often required, whereas DTPA and other acyclic chelators can often be labeled at room temperature.[2]
-
Quality Control : Radiochemical purity is assessed by instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to determine the percentage of incorporated radionuclide. A radiochemical purity of >95% is typically required for in vivo studies.
Animal Models and Administration
-
Animal Strain : Athymic nude mice or rats are commonly used, particularly for studies involving human tumor xenografts.[1][4][6]
-
Tumor Xenografts : For tumor-targeting studies, animals are subcutaneously or orthotopically inoculated with a relevant cancer cell line. Biodistribution studies commence when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Administration : The radiolabeled compound is typically administered via intravenous (tail vein) injection.[2] The injected volume and radioactivity are carefully measured for each animal to allow for accurate calculation of the percentage of injected dose.
Biodistribution Study
-
Time Points : Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to assess the temporal distribution of the radiopharmaceutical.[1][4]
-
Organ Harvesting : At each time point, animals are euthanized, and blood is collected. Major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone, tumor) are dissected, rinsed, blotted dry, and weighed.
-
Radioactivity Measurement : The radioactivity in each tissue sample is measured using a gamma counter. Standards of the injected dose are also counted to enable the calculation of the percentage of injected dose per gram of tissue (%ID/g).
-
Data Analysis : The %ID/g for each tissue is calculated by dividing the radioactivity in the tissue by the total injected radioactivity and normalizing to the tissue weight. Data are typically expressed as the mean ± standard deviation for a group of animals (n=4-6 per time point).
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for a comparative biodistribution study and the logical relationship in evaluating novel chelates.
References
- 1. Comparative biodistributions of indium-111-labelled macrocycle chimeric B72.3 antibody conjugates in tumour-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Preclinical comparison of (111)In-labeled DTPA- or DOTA-bombesin analogs for receptor-targeted scintigraphy and radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of biodistribution between 111In-DTPA octreotide and 111In-DOTATOC in rats bearing pancreatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New method for the chelation of indium-111 to monoclonal antibodies: biodistribution and imaging of athymic mice bearing human colon carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking SPECT Scanner Performance for Indium-114m Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of Single Photon Emission Computed Tomography (SPECT) scanners for imaging with Indium-114m (¹¹⁴ᵐIn), a radionuclide with potential applications in targeted radionuclide therapy and diagnostic imaging. Due to the limited availability of direct comparative studies for ¹¹⁴ᵐIn, this guide synthesizes data from related medium-energy isotopes, such as Indium-111 (¹¹¹In) and Iodine-123 (¹²³I), to provide insights into expected performance and key evaluation parameters.
Indium-114m, with a half-life of 49.51 days, decays via isomeric transition, emitting a prominent gamma photon at 190 keV, which is suitable for SPECT imaging.[1][2] Its long half-life makes it a candidate for longitudinal studies.[3][4] Effective utilization of ¹¹⁴ᵐIn necessitates a thorough understanding of SPECT system performance, particularly concerning sensitivity, spatial resolution, and quantitative accuracy.
Quantitative Performance of SPECT Scanners with Medium-Energy Isotopes
The selection of an appropriate SPECT system and collimator is critical for imaging medium-energy radionuclides. Medium-energy collimators are generally recommended to reduce septal penetration from higher energy photons, which can degrade image quality.[5][6][7] The following table summarizes key performance metrics from studies using isotopes with emissions in a comparable energy range to ¹¹⁴ᵐIn. This data can serve as a benchmark for researchers evaluating their systems.
| Performance Metric | Isotope | SPECT System | Collimator | Value | Reference |
| Spatial Resolution | ¹¹¹In | Generic SPECT/CT | MC OSEM | 8.2 ± 2.0 mm (in water) | [8] |
| ¹¹¹In | Generic SPECT/CT | ACRR OSEM | 9.3 ± 2.5 mm (in water) | [8] | |
| ¹¹¹In | Generic SPECT/CT | AC OSEM | 12.2 ± 3.7 mm (in water) | [8] | |
| ⁹⁹ᵐTc | Preclinical SPECT | GP-MSA | 2.5 mm (hot-rod phantom) | [9] | |
| Sensitivity | ⁹⁹ᵐTc | Preclinical SPECT | GP-MSA | 790 cps/MBq | [9] |
| ¹¹¹In | Energy-optimized CZT | Proposed | 504 cpm/uCi | [10] | |
| Quantitative Accuracy | ¹¹¹In | Generic SPECT/CT | - | < 9% error (simulated) | [11] |
| ¹¹¹In | Generic SPECT/CT | - | < 20% error (anthropomorphic phantom) | [11] | |
| ²²³Ra | GE Discovery NM/CT 670 | - | 2.1% error | [12][13] | |
| ²²⁵Ac | GE Discovery NM/CT 670 | - | 3.5% error | [12][13] |
Note: The performance of a SPECT scanner is highly dependent on the specific imaging conditions, reconstruction algorithms, and phantom used. The values presented here are for comparative purposes and may not be directly transferable to all situations.
Experimental Protocols
Accurate benchmarking of SPECT scanner performance requires standardized experimental protocols. Below is a generalized methodology for evaluating a SPECT system for ¹¹⁴ᵐIn imaging using phantom studies.
Key Experiment: Determination of Spatial Resolution and Quantitative Accuracy using a NEMA IEC Body Phantom
1. Phantom Preparation:
-
Utilize a NEMA IEC Body Phantom, which contains spheres of various sizes to simulate tumors or organs.
-
Fill the main compartment of the phantom with a background solution of ¹¹⁴ᵐIn with a known activity concentration.
-
Fill the spheres with a higher, known activity concentration of ¹¹⁴ᵐIn to create a specific sphere-to-background activity ratio (e.g., 8:1).
2. SPECT/CT Data Acquisition:
-
Collimator: Select a medium-energy, parallel-hole collimator.
-
Energy Windows: Set a primary energy window centered at 190 keV (the principal gamma emission of ¹¹⁴ᵐIn) with a width of 15-20%. Additional scatter windows may be used for correction purposes.[14]
-
Acquisition Parameters:
-
Matrix Size: 128x128 or 256x256.
-
Rotation: 360° non-circular (body-contoured) orbit if available.
-
Projections: 120-128 views.
-
Time per View: Adjust for adequate count statistics.
-
-
CT Acquisition: Perform a low-dose CT scan for attenuation correction.
3. Image Reconstruction:
-
Employ an iterative reconstruction algorithm, such as Ordered Subsets Expectation Maximization (OSEM).
-
Apply corrections for:
-
Attenuation: Using the CT-derived attenuation map.
-
Scatter: Using methods like the dual-energy window (DEW) or triple-energy window (TEW) technique.[14]
-
Resolution Recovery: Incorporate a resolution recovery model (point spread function) in the reconstruction.
-
4. Data Analysis:
-
Spatial Resolution: Measure the Full Width at Half Maximum (FWHM) of the profiles of the smallest resolvable hot spheres in the reconstructed images.
-
Quantitative Accuracy:
-
Draw regions of interest (ROIs) over the spheres and the background in the reconstructed SPECT images.
-
Calculate the activity concentration within each ROI.
-
Determine the Recovery Coefficient (RC) for each sphere: RC = (Measured Activity Concentration) / (True Activity Concentration).
-
Calculate the percentage error in the quantification of activity in the spheres and background.[11]
-
Visualizing Experimental and Analytical Workflows
To provide a clear overview of the processes involved in quantitative SPECT imaging, the following diagrams illustrate the key stages.
Caption: Experimental workflow for SPECT scanner performance evaluation.
Caption: Conceptual pathway from radiopharmaceutical binding to quantitative analysis.
References
- 1. Indium-114 - isotopic data and properties [chemlin.org]
- 2. Isotopes of indium - Wikipedia [en.wikipedia.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Indium-114m in dual-nuclide studies with Cr-51: comparison with Indium-111 [inis.iaea.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Comparison of low- and medium-energy collimators for SPECT imaging with iodine-123-labeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of low- and medium-energy collimators for SPECT imaging with iodine-123-labeled antibodies (Journal Article) | OSTI.GOV [osti.gov]
- 8. EVALUATION OF THE SPATIAL RESOLUTION IN MONTE CARLO-BASED SPECT/CT RECONSTRUCTION OF 111IN-OCTREOTIDE IMAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Performance Evaluation of a Preclinical SPECT Scanner with a Collimator Designed for Medium-Sized Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An energy-optimized collimator design for a CZT-based SPECT camera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. irene.guillemet.org [irene.guillemet.org]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. Practical considerations for quantitative clinical SPECT/CT imaging of alpha particle emitting radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dual SPECT imaging of 111In and 67Ga to simultaneously determine in vivo the pharmacokinetics of different radiopharmaceuticals: a quantitative tool in pre-clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory studies on the quantification of Indium-114
Data Presentation: Comparison of Quantification Methods
The selection of an appropriate quantification method for ¹¹⁴In depends on several factors, including the sample matrix, the required sensitivity, the presence of interfering radionuclides, and the available instrumentation. The two primary methods for the quantification of gamma-emitting radionuclides like ¹¹⁴In are High-Purity Germanium (HPGe) Gamma Spectrometry and Liquid Scintillation Counting (LSC).
| Feature | High-Purity Germanium (HPGe) Gamma Spectrometry | Liquid Scintillation Counting (LSC) |
| Principle | Measures the energy and intensity of gamma rays emitted from the decay of ¹¹⁴In. | Measures the light photons produced by the interaction of beta particles and conversion electrons from ¹¹⁴In decay with a liquid scintillator. |
| Sample Type | Solid, liquid, and gaseous samples. Non-destructive. | Primarily liquid samples or soluble solid samples. Requires sample dissolution. |
| Energy Resolution | Excellent (typically <2 keV at 1332 keV). Allows for the identification and quantification of multiple radionuclides in a single sample. | Poor. Difficult to distinguish between different beta-emitting radionuclides based on energy. |
| Counting Efficiency | Lower than LSC, dependent on detector size, geometry, and gamma-ray energy. | High (can approach 100% for high-energy beta emitters). |
| Sample Preparation | Minimal for many sample types. Geometry of the sample is important for accurate quantification. | Requires mixing the sample with a scintillation cocktail, which can be complex and introduce quenching. |
| Interferences | Spectral interference from other gamma-emitting radionuclides with similar energy peaks. | Quenching (chemical and color) can reduce counting efficiency. Other beta-emitting radionuclides will interfere. |
| Advantages | High specificity for radionuclide identification. Non-destructive. Can analyze complex mixtures of radionuclides. | High counting efficiency. Good for low-energy beta emitters. |
| Disadvantages | Lower counting efficiency. More expensive instrumentation. Requires liquid nitrogen cooling for older detectors. | Susceptible to quenching. Poor energy resolution. Destructive sample preparation. |
Experimental Protocols
High-Purity Germanium (HPGe) Gamma Spectrometry Protocol for ¹¹⁴In Quantification
-
System Setup and Calibration:
-
Ensure the HPGe detector is cooled to liquid nitrogen temperature (for older models).
-
Perform energy and efficiency calibrations using a certified multi-nuclide standard source containing radionuclides with gamma-ray energies spanning the range of interest, including energies close to the characteristic gamma-ray energies of ¹¹⁴In (e.g., 190.3 keV, 558.4 keV, 725.2 keV). The calibration source should have a geometry similar to the samples to be analyzed.
-
-
Sample Preparation:
-
Place the sample in a well-defined counting geometry (e.g., a Marinelli beaker, vial, or petri dish) for which the detector has been calibrated.
-
The sample should be homogeneous to ensure uniform activity distribution.
-
Record the sample weight or volume.
-
-
Data Acquisition:
-
Place the sample on the detector.
-
Acquire a gamma-ray spectrum for a sufficient counting time to achieve the desired statistical uncertainty. The counting time will depend on the sample activity.
-
Acquire a background spectrum for the same counting time with an empty sample container to identify and subtract background radiation.
-
-
Data Analysis:
-
Identify the characteristic gamma-ray peaks of ¹¹⁴In in the spectrum.
-
Determine the net peak area for each identified peak by subtracting the background continuum.
-
Calculate the activity of ¹¹⁴In in the sample using the following formula:
-
Correct the final activity for radioactive decay to a reference date and time if necessary.
-
Liquid Scintillation Counting (LSC) Protocol for ¹¹⁴In Quantification
-
System Setup and Calibration:
-
Perform a system calibration and background check according to the manufacturer's instructions.
-
Prepare a set of quenched standards using a known amount of a standard beta-emitting radionuclide (e.g., ³H or ¹⁴C) and varying amounts of a quenching agent. This is used to generate a quench curve to correct for efficiency losses.
-
-
Sample Preparation:
-
Pipette a known aliquot of the liquid sample containing ¹¹⁴In into a liquid scintillation vial.
-
Add a suitable liquid scintillation cocktail to the vial. The choice of cocktail depends on the sample matrix (e.g., aqueous, organic).
-
Mix the sample and cocktail thoroughly to ensure a homogeneous solution.
-
Prepare a blank sample containing the same volume of non-radioactive sample matrix and cocktail to determine the background count rate.
-
-
Data Acquisition:
-
Place the sample vials in the liquid scintillation counter.
-
Count the samples for a predetermined time to achieve the desired statistical precision.
-
-
Data Analysis:
-
The instrument will provide the counts per minute (CPM).
-
Determine the counting efficiency for each sample using the quench curve and a quench indicating parameter (e.g., tSIE, SQP(E)).
-
Calculate the activity of ¹¹⁴In in the sample using the following formula:
-
Correct the final activity for radioactive decay to a reference date and time if necessary.
-
Mandatory Visualization
Caption: Experimental workflow for the quantification of Indium-114.
Caption: Decision tree for selecting a ¹¹⁴In quantification method.
A Researcher's Guide to Statistical Comparison of Indium-114 Experimental Groups
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the statistical methodologies for comparing experimental groups in preclinical studies involving Indium-114 labeled radiopharmaceuticals. This guide provides detailed experimental protocols, data presentation standards, and visual workflows to ensure robust and reproducible research.
The development of novel radiopharmaceuticals, particularly those utilizing isotopes like Indium-114 for diagnostic imaging or targeted therapy, hinges on rigorous preclinical evaluation. A critical component of this evaluation is the statistical comparison of experimental groups to determine the efficacy and safety of new agents against controls or existing standards. This guide outlines the key statistical methods and experimental protocols necessary for these comparisons, with a focus on biodistribution and Single Photon Emission Computed Tomography (SPECT) imaging studies.
Data Presentation for Clear Comparison
To facilitate straightforward comparison between experimental groups, all quantitative data should be summarized in clearly structured tables. These tables should present key metrics such as the mean, standard deviation (SD), and standard error of the mean (SEM) for each group. The number of subjects (n) per group should always be clearly stated.
Table 1: Comparative Biodistribution of [¹¹⁴In]In-Compound A vs. Control in Tumor-Bearing Mice (% Injected Dose per Gram ± SD)
| Organ/Tissue | [¹¹⁴In]In-Compound A (n=5) | Vehicle Control (n=5) | p-value |
| Blood | 1.5 ± 0.3 | 0.2 ± 0.1 | <0.05 |
| Tumor | 10.2 ± 2.1 | 0.5 ± 0.2 | <0.001 |
| Heart | 0.8 ± 0.2 | 0.1 ± 0.05 | <0.05 |
| Lungs | 2.1 ± 0.5 | 0.3 ± 0.1 | <0.01 |
| Liver | 5.3 ± 1.2 | 8.9 ± 1.5 | <0.05 |
| Spleen | 1.8 ± 0.4 | 0.4 ± 0.1 | <0.01 |
| Kidneys | 15.6 ± 3.5 | 1.2 ± 0.3 | <0.001 |
| Muscle | 0.5 ± 0.1 | 0.1 ± 0.03 | <0.05 |
| Bone | 1.2 ± 0.3 | 0.2 ± 0.08 | <0.05 |
Table 2: Quantitative SPECT Image Analysis of Tumor Uptake ([¹¹⁴In]In-Compound A vs. [¹¹⁴In]In-Standard B) (%ID/g ± SD)
| Group | Mean Tumor Uptake | Peak Tumor Uptake | Tumor-to-Muscle Ratio |
| [¹¹⁴In]In-Compound A (n=5) | 9.8 ± 1.9 | 15.2 ± 2.8 | 19.6 ± 4.1 |
| [¹¹⁴In]In-Standard B (n=5) | 7.5 ± 1.5 | 11.8 ± 2.2 | 15.0 ± 3.5 |
| p-value | <0.05 | <0.05 | <0.05 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of preclinical studies. Below are methodologies for key experiments in the evaluation of Indium-114 labeled compounds.
Comparative Ex Vivo Biodistribution Study Protocol
This protocol outlines the steps for comparing the biodistribution of a novel Indium-114 labeled compound to a control.
-
Animal Model Preparation:
-
Use a relevant animal model, such as immunodeficient mice bearing human tumor xenografts.
-
House animals in a controlled environment with free access to food and water.
-
Randomly assign animals to experimental and control groups (typically n=5 per group).
-
-
Radiopharmaceutical Administration:
-
Prepare a sterile solution of the [¹¹⁴In]In-labeled compound and the vehicle control.
-
Administer a precise dose of the radiopharmaceutical (e.g., 0.37 MBq/10 µCi) to each animal via tail vein injection.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the animals by a humane method.
-
Immediately dissect and collect organs and tissues of interest (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).[1][2]
-
Wash tissues to remove excess blood, blot dry, and weigh them.[3]
-
-
Gamma Counting:
-
Place each tissue sample in a pre-weighed tube.
-
Measure the radioactivity in each sample using a calibrated gamma counter.[1]
-
Include standards of the injected dose to calculate the percentage of injected dose per gram (%ID/g).
-
-
Data Analysis:
-
Calculate the %ID/g for each tissue sample using the following formula: %ID/g = (Counts per Minute in Tissue / Tissue Weight) / (Total Injected Counts per Minute) * 100
-
Perform statistical analysis to compare the %ID/g between the experimental and control groups for each tissue. An independent samples t-test is appropriate for comparing two groups.[4]
-
Quantitative SPECT Imaging Protocol
This protocol details the methodology for comparing tumor uptake and organ distribution of two different Indium-114 labeled compounds using SPECT imaging.
-
Animal Preparation and Radiotracer Injection:
-
Prepare tumor-bearing animals as described in the biodistribution protocol.
-
Anesthetize the animals using a suitable anesthetic agent (e.g., isoflurane).
-
Administer a known activity of either [¹¹⁴In]In-Compound A or [¹¹⁴In]In-Standard B intravenously.
-
-
SPECT/CT Imaging:
-
At specified time points post-injection, acquire whole-body SPECT images using a preclinical SPECT/CT scanner.
-
Immediately following the SPECT acquisition, perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT images using an appropriate algorithm (e.g., 3D Ordered Subsets Expectation Maximization - OSEM).
-
Co-register the SPECT and CT images.
-
Draw regions of interest (ROIs) on the CT images over the tumor and major organs.[1]
-
Quantify the radioactivity concentration in each ROI from the SPECT data, typically expressed as %ID/g or Standardized Uptake Value (SUV).[5][6][7]
-
-
Statistical Comparison:
-
Compare the quantitative uptake values (%ID/g or SUV) in the tumors and other organs between the two experimental groups using an independent samples t-test.
-
Calculate and compare tumor-to-background ratios (e.g., tumor-to-muscle ratio) to assess imaging contrast.
-
Visualizing Workflows and Logical Relationships
Diagrams are essential for illustrating complex experimental workflows and decision-making processes in statistical analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Differences in Tumor-To-Normal Organ SUV Ratios Measured with 68Ga-DOTATATE PET Compared with 177Lu-DOTATATE SPECT in Patients with Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Critical Review of Published Half-Life Measurements for Indium-114
Indium-114 (¹¹⁴In) is a significant radionuclide with a relatively short half-life, making its accurate measurement crucial for various applications in nuclear physics and radiopharmaceutical research. This guide provides a critical comparison of published half-life values for the ground state and isomeric states of ¹¹⁴In, supported by an overview of the experimental methodologies employed in these measurements.
Comparative Analysis of Indium-114 Half-Life Data
The half-life of the ground state of Indium-114 has been measured by various researchers, with the currently accepted value converging around 71.9 seconds. In addition to the ground state, two metastable states, ¹¹⁴ᵐ¹In and ¹¹⁴ᵐ²In, have been identified with distinct half-lives. A summary of the key published half-life values is presented in the table below.
| Isotope | Half-Life | Measurement Method(s) | Cited Reference(s) |
| ¹¹⁴In (ground state) | 71.9 (1) s | Nuclear Magnetic Resonance on Oriented Nuclei (NMR/ON) | Physical Review C 26, 1701 (1982)[1] |
| ¹¹⁴In (ground state) | 72 seconds | Not specified in detail, early measurements | The Radioactive Isotopes of Indium (1938)[2] |
| ¹¹⁴In (ground state) | 1.198 m (71.88 s) | Not specified | Isotope data for indium-114 in the Periodic Table[3] |
| ¹¹⁴ᵐ¹In | 49.51 (1) d | Gamma-ray Spectroscopy (Ge(Li) detector) | 114mIn - 114In Decay Scheme[4] |
| ¹¹⁴ᵐ²In | 43.1 (5) ms | Not specified | Indium-114 - isotopic data and properties[5] |
Experimental Methodologies for Half-Life Determination
The determination of a radionuclide's half-life relies on measuring the decrease in its activity over time. The primary experimental techniques used for ¹¹⁴In involve neutron activation to produce the isotope, followed by the detection of its decay products using gamma-ray spectroscopy or beta counting.
A common method for producing ¹¹⁴ᵐIn is through the neutron capture reaction ¹¹³In(n,γ)¹¹⁴ᵐIn. The subsequent decay of the metastable state and the ground state can then be monitored.
Gamma-Ray Spectroscopy: This is a widely used technique for half-life measurements. It involves the use of a high-resolution detector, such as a High-Purity Germanium (HPGe) or a Lithium-drifted Germanium (Ge(Li)) detector, to measure the energy and intensity of the gamma rays emitted during the decay of ¹¹⁴In. By recording the number of counts in a specific gamma-ray peak over time, a decay curve is generated. A mathematical fit to this exponential decay curve allows for the determination of the half-life.
Coincidence Counting: More sophisticated techniques, such as coincidence counting, can be employed to improve the accuracy of the measurements by reducing background noise and isolating the decay events of interest. A 1954 study on the decay of ¹¹⁴In utilized a coincidence circuit with a resolving time of 3 x 10⁻⁹ seconds to examine the cascade of gamma rays emitted during its decay.
The following diagram illustrates a generalized workflow for a typical half-life measurement experiment using gamma-ray spectroscopy.
Critical Evaluation
The half-life value of 71.9 (1) seconds for the ground state of ¹¹⁴In, as reported in the Physical Review C article from 1982, is the most precise and widely accepted value to date.[1] The use of the Nuclear Magnetic Resonance on Oriented Nuclei (NMR/ON) technique represents a sophisticated method that can lead to highly accurate results. Earlier measurements, such as the one from 1938 reporting a half-life of 72 seconds, are in good agreement but lack the precision and detailed methodology of more modern determinations.[2] The value of 1.198 minutes (71.88 seconds) from the online periodic table data is consistent with the accepted value but the original source and methodology are not immediately available for critical assessment.[3]
For the isomeric state ¹¹⁴ᵐ¹In, the half-life of 49.51 (1) days is well-established and has been determined using gamma-ray spectroscopy with Ge(Li) detectors.[4] The measurement of such a longer-lived isomer is generally more straightforward than that of the short-lived ground state. The half-life of the second isomeric state, ¹¹⁴ᵐ²In, is reported as 43.1 (5) ms, indicating a very short-lived state whose measurement would require fast timing techniques.[5]
References
The Enduring Signal: Unveiling the Advantages of Long Half-Life Indium-114m for In Vivo Research
For researchers navigating the complexities of long-term in vivo studies, the choice of radioisotope is paramount. Among the array of available options, Indium-114m (¹¹⁴ᵐIn) emerges as a compelling candidate, distinguished by its long half-life that enables extended observation of biological processes. This guide provides an objective comparison of ¹¹⁴ᵐIn with other commonly used radioisotopes, supported by experimental data, to empower researchers in making informed decisions for their preclinical and clinical investigations.
Indium-114m's primary advantage lies in its half-life of approximately 49.5 days, a feature that permits longitudinal tracking of cells and molecules over weeks, far surpassing the capabilities of shorter-lived isotopes like Indium-111 (¹¹¹In), which has a half-life of only 2.8 days. This extended imaging window is particularly beneficial for studying slow biological processes such as immune cell trafficking, stem cell fate, and the pharmacokinetics of therapeutic antibodies.
Comparative Analysis of Radioisotopes for In Vivo Imaging
The selection of a radioisotope for in vivo research hinges on a balance of physical properties, including half-life, emission characteristics, and the stability of the resulting radiolabeled conjugate. Below is a comparative summary of Indium-114m against other commonly employed isotopes.
| Property | Indium-114m (¹¹⁴ᵐIn) | Indium-111 (¹¹¹In) | Zirconium-89 (⁸⁹Zr) | Technetium-99m (⁹⁹ᵐTc) |
| Half-life | ~49.5 days[1] | ~2.8 days[2] | ~3.3 days[3] | ~6 hours |
| Imaging Modality | SPECT | SPECT | PET | SPECT |
| Principal Gamma/Positron Emissions (keV) | 190 (Isomeric Transition) | 171, 245[2] | 909 (γ), 511 (β+)[3] | 140 |
| Primary Application | Long-term cell & antibody tracking | Cell & antibody tracking (short-term) | Antibody & nanoparticle tracking (PET) | General diagnostic imaging |
| In Vitro Retention (in cells after 24h) | High | 43-52%[2][4] | 71 to >90%[2][4] | Variable |
The Edge of Longevity: Indium-114m in Long-Term Cell Tracking
The extended half-life of ¹¹⁴ᵐIn is particularly advantageous for applications requiring the long-term monitoring of cellular therapies, such as CAR-T cell therapy and stem cell transplantation. The ability to track the migration, persistence, and fate of these cells over an extended period is crucial for evaluating therapeutic efficacy and safety.[5][6]
For instance, in the context of cancer immunotherapy, tracking the trafficking of adoptively transferred immune cells to the tumor microenvironment is critical for understanding their mechanism of action. The long half-life of ¹¹⁴ᵐIn allows for repeated imaging sessions over several weeks, providing a comprehensive picture of cell distribution and retention at the target site.
Experimental Protocols: A Guide to Implementation
The successful application of ¹¹⁴ᵐIn in in vivo research relies on robust experimental protocols for radiolabeling and imaging.
Radiolabeling of Lymphocytes with Indium-114m Oxine (Adapted from ¹¹¹In protocols)
This protocol describes a general method for labeling lymphocytes with Indium oxine, which can be adapted for ¹¹⁴ᵐIn.
Materials:
-
Isolated lymphocytes
-
Indium-114m chloride (¹¹⁴ᵐInCl₃)
-
Oxine (8-hydroxyquinoline) solution
-
Saline
-
Centrifuge
-
Incubator
Procedure:
-
Prepare ¹¹⁴ᵐIn-oxine complex by mixing ¹¹⁴ᵐInCl₃ with the oxine solution.
-
Resuspend the isolated lymphocytes in saline.
-
Add the ¹¹⁴ᵐIn-oxine complex to the lymphocyte suspension.
-
Incubate the mixture at room temperature for 15-30 minutes, with occasional gentle mixing.
-
Centrifuge the labeled cells to remove unincorporated ¹¹⁴ᵐIn-oxine.
-
Wash the cell pellet with saline and resuspend in a suitable medium for injection.
-
Assess labeling efficiency and cell viability before in vivo administration.
Small Animal SPECT Imaging Protocol for ¹¹⁴ᵐIn-labeled Cells
Imaging System:
-
A small animal SPECT or SPECT/CT scanner equipped with a medium-energy collimator.
Procedure:
-
Anesthetize the animal model.
-
Administer the ¹¹⁴ᵐIn-labeled cells via the desired route (e.g., intravenous, intraperitoneal).
-
Position the animal in the scanner.
-
Acquire SPECT images at multiple time points (e.g., 1 hour, 24 hours, 7 days, 14 days, etc.) to track the biodistribution of the labeled cells.
-
Reconstruct the SPECT data using an appropriate algorithm, applying corrections for attenuation and scatter.
-
If using a SPECT/CT scanner, acquire a co-registered CT scan for anatomical reference.
-
Analyze the images to quantify the radioactivity in regions of interest.
Visualizing Biological Processes and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
The diagram above illustrates the trafficking of ¹¹⁴ᵐIn-labeled CAR-T cells from the systemic circulation to the tumor microenvironment, where they enact their cytotoxic function, leading to tumor cell apoptosis. The long half-life of ¹¹⁴ᵐIn allows for the visualization and quantification of each stage of this process over an extended period.
This workflow diagram outlines the key steps involved in preparing and utilizing ¹¹⁴ᵐIn-labeled cells for in vivo tracking studies, from initial cell isolation to longitudinal imaging.
Conclusion
Indium-114m, with its significantly long half-life, presents a powerful tool for researchers engaged in long-term in vivo studies. Its ability to enable extended, non-invasive monitoring of cellular and molecular processes offers a distinct advantage over shorter-lived isotopes. By providing the means to track the fate of cells and the biodistribution of therapeutic agents over weeks, ¹¹⁴ᵐIn can provide invaluable insights into the dynamics of disease and the efficacy of novel therapies, ultimately accelerating the pace of drug development and biomedical research. However, as with any radionuclide, careful consideration of dosimetry and the in vivo stability of the radiolabeled conjugate is essential for successful and ethical research.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. In Vivo Imaging and Monitoring of Transplanted Stem Cells: Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [89Zr]Oxinate4 for long-term in vivo cell tracking by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radionuclide-based molecular imaging allows CAR-T cellular visualization and therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic In Vivo SPECT Imaging of Neural Stem Cells Functionalized with Radiolabeled Nanoparticles for Tracking of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Dosimetric Comparison of Indium-114m/Indium-114 with Other Key Medical Isotopes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the dosimetric properties of radionuclides is paramount in the development of safe and effective radiopharmaceuticals. This guide provides a comparative overview of Indium-114m (¹¹⁴ᵐIn) and its daughter nuclide Indium-114 (¹¹⁴In) against a selection of commonly utilized medical isotopes. Due to a lack of extensive clinical data for ¹¹⁴ᵐIn as a primary therapeutic or diagnostic agent, this comparison is based on its physical decay characteristics and available data from its presence as a contaminant in other radiopharmaceutical preparations.
Indium-114m is a radionuclide with a relatively long half-life of 49.51 days, which decays via isomeric transition and electron capture to Indium-114.[1] Indium-114, in turn, has a very short half-life of 71.9 seconds and decays primarily through beta emission.[2] This decay scheme, particularly the emission of beta particles and Auger electrons, suggests its potential for therapeutic applications where localized energy deposition is desired.
Physical Characteristics of Selected Medical Isotopes
A fundamental aspect of dosimetric comparison is the understanding of the physical properties of each isotope. Table 1 provides a summary of the key physical characteristics of ¹¹⁴ᵐIn and other medically relevant radionuclides.
| Isotope | Half-Life | Primary Emission Type(s) | Principal Photon Energy (keV) |
| Indium-114m (¹¹⁴ᵐIn) | 49.51 days | Isomeric Transition, Electron Capture | 190.3 |
| Indium-114 (¹¹⁴In) | 71.9 seconds | Beta (β⁻), Electron Capture | 558, 725 |
| Technetium-99m (⁹⁹ᵐTc) | 6.01 hours | Isomeric Transition (γ) | 140.5 |
| Iodine-131 (¹³¹I) | 8.02 days | Beta (β⁻), Gamma (γ) | 364.5 |
| Lutetium-177 (¹⁷⁷Lu) | 6.73 days | Beta (β⁻), Gamma (γ) | 113, 208 |
| Gallium-68 (⁶⁸Ga) | 67.71 minutes | Positron (β⁺), Electron Capture | 511 (Annihilation) |
| Fluorine-18 (¹⁸F) | 109.8 minutes | Positron (β⁺) | 511 (Annihilation) |
Dosimetric Comparison
Internal dosimetry aims to quantify the absorbed dose of radiation to various organs and tissues following the administration of a radiopharmaceutical. This is a critical factor in assessing both the efficacy (for therapeutic agents) and the safety of these drugs. The following tables present a summary of absorbed dose estimates for several widely used radiopharmaceuticals.
It is important to note that comprehensive, peer-reviewed dosimetric data for a specific ¹¹⁴ᵐIn-based radiopharmaceutical is not currently available. The data for ¹¹⁴ᵐIn/¹¹⁴In presented here is derived from studies of its presence as a contaminant in Indium-111 labeled compounds and should be interpreted with caution as the biodistribution of a dedicated ¹¹⁴ᵐIn radiopharmaceutical could be significantly different.
Table 2: Estimated Absorbed Doses for Diagnostic Radiopharmaceuticals (mGy/MBq)
| Organ | ⁹⁹ᵐTc-Pertechnetate | ⁶⁸Ga-DOTATATE | ¹⁸F-FDG |
| Adrenals | 0.014 | 0.043 | 0.017 |
| Brain | 0.013 | 0.013 | 0.028 |
| Breasts | 0.009 | 0.011 | 0.013 |
| Gallbladder Wall | 0.026 | 0.021 | 0.018 |
| Lower Large Intestine Wall | 0.041 | 0.016 | 0.017 |
| Small Intestine | 0.029 | 0.021 | 0.016 |
| Stomach Wall | 0.057 | 0.014 | 0.016 |
| Upper Large Intestine Wall | 0.057 | 0.018 | 0.017 |
| Heart Wall | 0.013 | 0.020 | 0.041 |
| Kidneys | 0.019 | 0.041 | 0.020 |
| Liver | 0.016 | 0.021 | 0.022 |
| Lungs | 0.011 | 0.010 | 0.014 |
| Ovaries | 0.020 | 0.016 | 0.016 |
| Pancreas | 0.016 | 0.016 | 0.016 |
| Red Marrow | 0.012 | 0.013 | 0.015 |
| Spleen | 0.014 | 0.110 | 0.016 |
| Testes | 0.010 | 0.013 | 0.014 |
| Thyroid | 0.020 | 0.011 | 0.012 |
| Urinary Bladder Wall | 0.040 | 0.090 | 0.120 |
| Effective Dose (mSv/MBq) | 0.013 | 0.027 | 0.019 |
Data for ⁹⁹ᵐTc-Pertechnetate, ⁶⁸Ga-DOTATATE, and ¹⁸F-FDG are compiled from various sources and may vary depending on the specific biokinetic model and patient population.
Table 3: Estimated Absorbed Doses for Therapeutic Radiopharmaceuticals (mGy/MBq)
| Organ | ¹³¹I-Sodium Iodide (Euthyroid) | ¹⁷⁷Lu-DOTATATE |
| Adrenals | 0.031 | 0.11 |
| Brain | 0.029 | 0.06 |
| Breasts | 0.025 | - |
| Gallbladder Wall | 0.033 | - |
| Lower Large Intestine Wall | 0.036 | 0.11 |
| Small Intestine | 0.031 | 0.12 |
| Stomach Wall | 0.350 | 0.12 |
| Upper Large Intestine Wall | 0.048 | 0.11 |
| Heart Wall | 0.043 | - |
| Kidneys | 0.057 | 0.77 |
| Liver | 0.032 | 0.14 |
| Lungs | 0.031 | 0.09 |
| Ovaries | 0.039 | 0.09 |
| Pancreas | 0.034 | - |
| Red Marrow | 0.032 | 0.03 |
| Spleen | 0.032 | 0.44 |
| Testes | 0.027 | 0.07 |
| Thyroid | 20.0 | - |
| Urinary Bladder Wall | 0.400 | 0.32 |
| Effective Dose (mSv/MBq) | 0.31 | 0.10 |
Data for ¹³¹I-Sodium Iodide and ¹⁷⁷Lu-DOTATATE are compiled from various sources and represent typical values. Actual dosimetry is highly patient-specific.
Experimental Protocols for Dosimetric Evaluation
The determination of absorbed dose estimates relies on a standardized methodology, most commonly the Medical Internal Radiation Dose (MIRD) formalism.[3] This process involves a series of experimental and computational steps to ascertain the biodistribution and clearance kinetics of a radiopharmaceutical.
Key Experimental Steps:
-
Radiopharmaceutical Preparation and Quality Control: Ensuring the radiochemical purity and stability of the labeled compound is crucial for accurate biodistribution studies.
-
Animal Models: Preclinical studies typically utilize rodent or larger animal models to determine the initial pharmacokinetic profile of the radiopharmaceutical.[4]
-
Human Studies (First-in-Human and Early Phase): Following preclinical evaluation, dosimetry studies are conducted in a small cohort of human subjects.[5]
-
Image Acquisition: Serial imaging using SPECT (for gamma emitters) or PET (for positron emitters) is performed at multiple time points to quantify the distribution of the radionuclide in various organs.
-
Image Analysis and Quantification: Regions of interest (ROIs) are drawn around source organs on the images to determine the activity concentration at each time point.
-
Pharmacokinetic Modeling: The time-activity curves for each source organ are fitted to mathematical models (e.g., exponential functions) to calculate the total number of disintegrations that occur in each organ over time (residence time).
-
Absorbed Dose Calculation: The residence times are used as input for dosimetry software, such as OLINDA/EXM (Organ Level Internal Dose Assessment/EXponential Modeling), which contains mathematical models of the human body (phantoms) and the decay characteristics of the radionuclide to calculate the absorbed dose to target organs.[6]
Below is a graphical representation of a typical workflow for a dosimetric comparison study.
Caption: Workflow for a Dosimetric Comparison Study.
Signaling Pathways in Targeted Radionuclide Therapy
The efficacy of many modern radiopharmaceuticals, particularly in oncology, relies on their ability to target specific molecular pathways. For instance, ¹⁷⁷Lu-DOTATATE targets somatostatin (B550006) receptors (SSTRs), which are overexpressed on the surface of neuroendocrine tumor cells. The binding of the radiolabeled peptide to the receptor leads to its internalization, delivering a cytotoxic radiation dose directly to the cancer cell.
The following diagram illustrates a simplified signaling pathway for a receptor-targeted radiopharmaceutical.
Caption: Receptor-Mediated Internalization of a Radiopharmaceutical.
Conclusion
The dosimetric profile of a radionuclide is a complex interplay of its physical decay characteristics and the biological behavior of the pharmaceutical to which it is attached. While ¹¹⁴ᵐIn/¹¹⁴In exhibits physical properties that are of interest for therapeutic applications, particularly the emission of beta particles and Auger electrons, a comprehensive dosimetric evaluation based on a specific ¹¹⁴ᵐIn-labeled radiopharmaceutical is needed for a direct and quantitative comparison with established medical isotopes. The data presented for commonly used diagnostic and therapeutic agents highlight the range of absorbed doses encountered in clinical practice and underscore the importance of patient-specific dosimetry for optimizing treatment and ensuring safety. Future research into the development and evaluation of ¹¹⁴ᵐIn-based radiopharmaceuticals will be essential to fully elucidate its potential role in nuclear medicine.
References
- 1. mirdsoft.org [mirdsoft.org]
- 2. Indium-114 - isotopic data and properties [chemlin.org]
- 3. Dosimetry of Auger-electron-emitting radionuclides: report no. 3 of AAPM Nuclear Medicine Task Group No. 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Dosimetry in Radiopharmaceutical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Indium-114
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of radioactive materials are of paramount importance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Indium-114 (¹¹⁴In), ensuring a safe laboratory environment and compliance with regulatory standards.
Indium-114 is a radioactive isotope with a relatively short half-life, which makes it a candidate for decay-in-storage disposal. However, it is crucial to also consider its metastable isomer, Indium-114m (¹¹⁴ᵐIn), which has a significantly longer half-life.
Radioactive Properties of Indium-114
A thorough understanding of the radioactive properties of Indium-114 is fundamental to its safe disposal. The primary mode of decay for Indium-114 is beta-minus (β⁻) emission, transforming it into stable Tin-114 (¹¹⁴Sn). A minor fraction decays via electron capture (EC) to Cadmium-114 (¹¹⁴Cd).[1][2][3][4] The metastable state, Indium-114m1, with a half-life of 49.51 days, decays primarily through isomeric transition (IT) to the ground state of Indium-114, and also by electron capture.[2][5][6][7]
| Property | Value |
| Indium-114 Half-life | 71.9(1) seconds[1] |
| Indium-114m1 Half-life | 49.51(1) days[2][6] |
| Primary Decay Mode | Beta-minus (β⁻) emission (99.50%)[1][3] |
| Secondary Decay Mode | Electron Capture (EC) (0.50%)[1][3] |
| Primary Decay Product | Tin-114 (¹¹⁴Sn)[3][4] |
| Secondary Decay Product | Cadmium-114 (¹¹⁴Cd)[3][4] |
| Radiation Emitted | Beta particles (β⁻), Gamma rays (γ) |
Operational Plan for Disposal
The following step-by-step protocol outlines the approved procedure for the disposal of Indium-114, primarily through decay-in-storage. This method allows the radioactivity to decay to background levels before being disposed of as non-radioactive waste.
Step 1: Segregation and Labeling
-
Isolate Waste: All waste contaminated with Indium-114, including unused stock, contaminated personal protective equipment (PPE), and experimental apparatus, must be segregated from other laboratory waste streams.
-
Use Designated Containers: Collect the waste in clearly labeled, durable, and leak-proof containers. The containers should be appropriate for the type of waste (e.g., sharps containers for needles and blades, plastic bags for solid waste).
-
Proper Labeling: Each container must be clearly labeled with:
-
The radioactive material symbol.
-
The words "Caution, Radioactive Material."
-
The isotope: "Indium-114."
-
The date of collection.
-
The initial activity level (in Becquerels or Curies).
-
The name of the responsible researcher or laboratory.
-
Step 2: Decay-in-Storage
-
Secure Storage Area: Store the labeled containers in a designated, secure, and shielded radioactive waste storage area. This area should be away from high-traffic zones and sensitive equipment.
-
Shielding: Use appropriate shielding, such as lead or dense plastic, to minimize radiation exposure to personnel. The choice of shielding depends on the activity of the waste.
-
Calculate Decay Time: The required storage time is determined by the half-life of the isotope. A general rule of thumb is to allow the material to decay for at least 10 half-lives. Given the presence of Indium-114m1 with a half-life of approximately 49.51 days, the waste must be stored for a minimum of 495 days (approximately 1.4 years).
-
Maintain a Log: Keep a detailed log of all radioactive waste in storage. The log should include the information from the container label and the calculated disposal date.
Step 3: Monitoring and Verification
-
Survey for Contamination: Before final disposal, the waste must be monitored to ensure that its radioactivity has decayed to background levels.
-
Use Appropriate Instrumentation: Use a calibrated radiation survey meter, such as a Geiger-Müller counter, suitable for detecting beta and gamma radiation.
-
Monitoring Procedure:
-
Measure the background radiation level in an area away from any radioactive sources.
-
Carefully survey all surfaces of the waste container. The readings should be indistinguishable from the background level.
-
If any reading is above background, the waste must be returned to storage for further decay.
-
Step 4: Final Disposal
-
Obliterate Labels: Once the waste's radioactivity is confirmed to be at background levels, all radioactive material labels and symbols must be defaced or removed from the container.
-
Dispose as Normal Waste: The decontaminated waste can then be disposed of through the appropriate non-radioactive waste stream (e.g., regular trash, biohazardous waste, sharps waste). Follow your institution's specific guidelines for non-radioactive waste disposal.
-
Document Disposal: Record the final disposal date, the monitoring results (including background readings), and the name of the person performing the disposal in the radioactive waste log.
Experimental Workflow for Disposal Verification
The following diagram illustrates the logical workflow for the proper disposal of Indium-114.
This comprehensive guide provides the necessary information for the safe and compliant disposal of Indium-114. Adherence to these procedures is critical for maintaining a safe laboratory environment and protecting all personnel from unnecessary radiation exposure. Always consult your institution's Radiation Safety Officer for specific guidance and requirements.
References
- 1. Indium-114 - isotopic data and properties [chemlin.org]
- 2. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 3. Isotope data for indium-114 in the Periodic Table [periodictable.com]
- 4. Isotope data for indium-114 in the Periodic Table [periodictable.com]
- 5. Indium - Wikipedia [en.wikipedia.org]
- 6. Isotopes of indium - Wikipedia [en.wikipedia.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Personal protective equipment for handling Indium-114
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Indium-114m (¹¹⁴ᵐIn). Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing radiation exposure.
Radiological Properties and Hazards
Indium-114m is a radioactive isotope with a half-life of 49.51 days.[1] It decays via isomeric transition and electron capture.[2] A significant consideration in the handling of ¹¹⁴ᵐIn is its decay to Indium-114 (¹¹⁴In), a short-lived daughter isotope with a half-life of 71.9 seconds that emits high-energy beta particles.[2][3] This characteristic necessitates specific shielding considerations to protect against both gamma and beta radiation.
| Property | Indium-114m (¹¹⁴ᵐIn) | Indium-114 (¹¹⁴In) |
| Half-Life | 49.51 days[1] | 71.9 seconds[3] |
| Primary Emissions | Gamma (γ), X-rays | Beta (β⁻), Gamma (γ)[2][3] |
| Key Emissions of Concern | 190.3 keV photon[2] | High-energy beta particles (average 777 keV)[2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling Indium-114m to protect against contamination and radiation exposure.
| Hazard Scenario | Eye Protection | Skin and Body Protection | Respiratory Protection |
| Stock Solution Handling | Chemical safety goggles | Impermeable gloves (e.g., nitrile), lab coat | Not generally required in a properly ventilated area |
| Wet Chemistry/Labeling | Chemical safety goggles and a face shield | Double impermeable gloves, lab coat or protective work clothing | Recommended if there is a risk of aerosol generation |
| Spill Cleanup | Chemical safety goggles | Impermeable gloves, lab coat or protective work clothing | NIOSH-approved respirator with a HEPA filter[1] |
Operational Plan: A Step-by-Step Guide for Safe Handling
This section outlines the procedural steps for the safe handling of Indium-114m, from preparation to post-experiment procedures.
Preparation and Shielding
-
Work Area Designation: All work with ¹¹⁴ᵐIn must be conducted in a designated and properly labeled radioactive work area.
-
Shielding: Due to the mixed emission profile of ¹¹⁴ᵐIn and its daughter ¹¹⁴In, a combination of shielding is required.
-
Primary Shielding: Use high-density materials like lead bricks to shield against gamma emissions.
-
Secondary Shielding: Employ low-density materials such as Plexiglas (at least 0.5 mm thick) to shield the high-energy beta particles from ¹¹⁴In.[4] The Plexiglas should be placed between the source and the lead shielding to minimize the production of bremsstrahlung X-rays.
-
-
Handling Tools: Always use remote handling tools like tongs to increase the distance from the radioactive source and minimize exposure.
Monitoring and Dosimetry
-
Area Monitoring: A calibrated survey meter, such as a Geiger-Müller (GM) counter, must be used to monitor the work area for contamination before, during, and after the experiment.
-
Personal Dosimetry: All personnel handling ¹¹⁴ᵐIn are required to wear whole-body and ring dosimeters to monitor their radiation dose.
Experimental Workflow
The following diagram illustrates the standard workflow for handling Indium-114m in a laboratory setting.
Caption: Workflow for the safe handling of Indium-114m.
Disposal Plan
Radioactive waste containing Indium-114m must be handled and disposed of in accordance with institutional and national regulations.
-
Waste Segregation: Segregate radioactive waste from non-radioactive waste. Further segregate based on the form of the waste (e.g., solid, liquid, sharps).
-
Shielding: All radioactive waste containers must be appropriately shielded to keep radiation levels As Low As Reasonably Achievable (ALARA).
-
Labeling: Clearly label all radioactive waste containers with the isotope (Indium-114m), the activity level, the date, and the type of waste.
-
Decay-in-Storage: Due to its relatively short half-life, Indium-114m waste may be suitable for decay-in-storage. This involves storing the waste for at least 10 half-lives (approximately 500 days) until the radioactivity is indistinguishable from background radiation. Consult with your institution's Radiation Safety Officer (RSO) to determine if this is a permissible disposal route.
-
Disposal Request: Submit a radioactive waste disposal request to your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures: Spills and Contamination
In the event of a spill or personal contamination, follow these immediate steps:
-
Alert: Notify all personnel in the immediate area.
-
Contain: Confine the spill to as small an area as possible.
-
Decontaminate Personnel: If skin or clothing is contaminated, remove contaminated clothing and wash the affected skin area thoroughly with mild soap and water.
-
Decontaminate Area: Use appropriate absorbent materials to clean the spill, working from the outside in. Place all contaminated materials in a designated radioactive waste container.
-
Survey: Survey the area and personnel to ensure successful decontamination.
-
Report: Report the incident to the Radiation Safety Officer.
This guide provides a framework for the safe handling of Indium-114m. It is imperative that all users receive specific training on the procedures and equipment required for their particular experiments. Always consult with your institution's Radiation Safety Officer for guidance and to ensure compliance with all applicable regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
